molecular formula C6H9NO2 B1600198 2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile CAS No. 42941-62-8

2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile

カタログ番号: B1600198
CAS番号: 42941-62-8
分子量: 127.14 g/mol
InChIキー: FQVIUCMKUIUWKC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile (CAS 42941-62-8) is a high-value chemical intermediate primarily utilized in the synthesis of advanced pharmaceutical compounds and Active Pharmaceutical Ingredients (APIs) . Its distinctive structure, which incorporates a hydroxymethyloxetane ring, makes it a versatile building block in organic synthesis, enabling the creation of complex molecules with potential therapeutic applications . The oxetane motif is of significant strategic importance in modern drug discovery, as it imparts desirable properties to drug candidates, including high polarity to improve aqueous solubility and a three-dimensional shape that can enhance binding affinity and selectivity for biological targets . The reactive nitrile group in this compound is a key functional handle, allowing for further synthetic modifications to form amines, carboxylic acids, or other derivatives, thus expanding its utility in constructing complex molecular architectures . Beyond pharmaceuticals, this nitrile is also employed in the production of specialty chemicals and in polymer chemistry, contributing to the development of novel materials with tailored properties for various industrial applications . The compound must be stored in a dark place under an inert atmosphere at -20°C to maintain stability . This product is intended for research purposes and is strictly not for human or veterinary use .

特性

IUPAC Name

2-[3-(hydroxymethyl)oxetan-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c7-2-1-6(3-8)4-9-5-6/h8H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVIUCMKUIUWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CC#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451566
Record name 2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42941-62-8
Record name 2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-(hydroxymethyl)oxetan-3-yl]acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(3-(hydroxymethyl)oxetan-3-yl)acetonitrile, a unique bifunctional molecule incorporating a strained oxetane ring and a reactive nitrile moiety. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information on its core structural components to predict its chemical properties, propose a viable synthetic route, and explore its potential applications in medicinal chemistry and drug discovery. The strategic incorporation of the 3,3-disubstituted oxetane motif is known to favorably modulate key physicochemical properties of drug candidates, such as aqueous solubility, metabolic stability, and lipophilicity.[1][2] This guide serves as a foundational resource for researchers interested in leveraging the unique structural and chemical attributes of this promising, yet under-documented, building block.

Introduction: The Strategic Value of the Oxetane Moiety in Drug Discovery

The four-membered saturated heterocycle, oxetane, has emerged as a highly valuable structural motif in modern medicinal chemistry.[1][2][3] Its incorporation into small molecule drug candidates can significantly enhance key pharmacokinetic and physicochemical properties.[2][4] Unlike more common ring systems, the oxetane ring is not merely a passive scaffold; its inherent ring strain and the presence of an oxygen atom introduce a unique combination of polarity and conformational constraint.[4][5]

Key advantages conferred by the oxetane moiety include:

  • Improved Aqueous Solubility: The polar nature of the ether linkage in the oxetane ring can enhance the solubility of parent molecules, a critical factor for oral bioavailability.[1]

  • Enhanced Metabolic Stability: The substitution of metabolically labile groups (e.g., gem-dimethyl groups) with an oxetane ring can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug.

  • Modulation of Lipophilicity: The incorporation of an oxetane can fine-tune the lipophilicity of a compound, which is crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Vectorial Exit from Lipophilic Pockets: The polar nature of the oxetane can facilitate the exit of a ligand from a lipophilic binding pocket of a target protein.

This compound is a particularly interesting example as it combines the benefits of the oxetane scaffold with the versatile chemistry of a nitrile group, a precursor for various functional groups such as amines, carboxylic acids, and tetrazoles.[6]

Predicted Physicochemical and Spectroscopic Properties

Due to the limited availability of specific experimental data for this compound, the following properties are predicted based on its structural components and data for analogous compounds.

Physicochemical Properties
PropertyPredicted Value/InformationSource/Rationale
CAS Number 42941-62-8[1][5][7]
Molecular Formula C₆H₉NO₂[1][5][7]
Molecular Weight 127.14 g/mol [1][7]
Appearance Likely a colorless liquid or low-melting solidBased on similar small molecules with polar functional groups.
Boiling Point Not available[5]
Solubility Expected to be soluble in water and polar organic solvents like methanol, ethanol, and acetonitrile.The presence of the hydroxyl, nitrile, and oxetane ether functionalities suggest high polarity.
pKa The hydroxyl proton is expected to have a pKa in the range of 16-18, similar to other primary alcohols.General organic chemistry principles.
Predicted Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A singlet for the two protons of the cyanomethyl group (-CH₂CN).

    • A singlet for the two protons of the hydroxymethyl group (-CH₂OH).

    • Two distinct triplets (or more complex patterns due to non-equivalence) for the four protons of the oxetane ring (-CH₂-O-CH₂-).

    • A broad singlet for the hydroxyl proton (-OH), which may exchange with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • A quaternary carbon signal for the C3 of the oxetane ring.

    • A signal for the cyanomethyl carbon (-CH₂CN).

    • A signal for the hydroxymethyl carbon (-CH₂OH).

    • A signal for the nitrile carbon (-CN), typically in the 115-125 ppm range.[8]

    • Two signals for the oxetane ring carbons bonded to oxygen (-CH₂-O-CH₂-).

  • IR (Infrared) Spectroscopy:

    • A broad O-H stretching band around 3300-3500 cm⁻¹.

    • A C≡N stretching band around 2240-2260 cm⁻¹.[9]

    • C-H stretching bands for the alkyl groups around 2850-3000 cm⁻¹.

    • A C-O stretching band for the ether in the oxetane ring, likely in the 1000-1150 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be expected at m/z = 127.

    • Fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH), the cyanomethyl group (-CH₂CN), and potentially ring-opening of the oxetane.

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be envisioned starting from a commercially available or readily synthesized 3-substituted oxetane precursor. The following diagram outlines a potential workflow.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Cyanation 3-Hydroxymethyl-3-methyloxetane 3-Hydroxymethyl-3-methyloxetane Oxidation Oxidation 3-Hydroxymethyl-3-methyloxetane->Oxidation e.g., PCC, DMP 3-Formyloxetan-3-ol 3-Formyloxetan-3-ol Oxidation->3-Formyloxetan-3-ol Cyanation Cyanation 3-Formyloxetan-3-ol->Cyanation e.g., NaCN, KCN Target_Molecule This compound Cyanation->Target_Molecule

Figure 1: A proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Oxidation of 3-(Hydroxymethyl)-3-methyloxetane to 3-Formyloxetan-3-ol

  • To a stirred solution of 3-(hydroxymethyl)-3-methyloxetane (1.0 eq) in dichloromethane (DCM) at 0 °C, add a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde, 3-formyloxetan-3-ol.

  • Purify the crude product by flash column chromatography on silica gel.

Causality: The choice of a mild oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid and to avoid potential ring-opening of the strained oxetane.

Step 2: Cyanation of 3-Formyloxetan-3-ol

  • Dissolve the purified 3-formyloxetan-3-ol (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • To this solution, add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq) and stir at room temperature.

  • Monitor the reaction by TLC until the aldehyde is consumed.

  • Carefully acidify the reaction mixture with a weak acid (e.g., acetic acid) to neutralize any excess cyanide. (Caution: This step should be performed in a well-ventilated fume hood as acidification of cyanide salts can produce highly toxic hydrogen cyanide gas).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting this compound by flash column chromatography or distillation under reduced pressure.

Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure it matches the expected structure.

Reactivity and Potential Chemical Transformations

The bifunctional nature of this compound allows for a variety of chemical transformations at both the hydroxyl and nitrile groups.

Reactivity_Diagram cluster_nitrile Nitrile Group Reactions cluster_hydroxyl Hydroxyl Group Reactions Start This compound Amine Reduction to Primary Amine (e.g., H₂, Raney Ni; LiAlH₄) Start->Amine Carboxylic_Acid Hydrolysis to Carboxylic Acid (e.g., H₂O, H⁺ or OH⁻) Start->Carboxylic_Acid Tetrazole Cycloaddition to Tetrazole (e.g., NaN₃, NH₄Cl) Start->Tetrazole Ester Esterification (e.g., Acyl chloride, Pyridine) Start->Ester Ether Etherification (e.g., Alkyl halide, NaH) Start->Ether Oxidation Oxidation to Aldehyde/Carboxylic Acid (e.g., PCC, Jones reagent) Start->Oxidation

References

An In-depth Technical Guide to 2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile (CAS Number: 42941-62-8)

Author: BenchChem Technical Support Team. Date: January 2026

A valuable building block for next-generation therapeutics

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(3-(hydroxymethyl)oxetan-3-yl)acetonitrile, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, properties, and potential applications of this unique oxetane derivative, offering insights to accelerate innovation in therapeutic design.

The Ascendance of the Oxetane Moiety in Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly sought-after motif in contemporary drug discovery.[1][2][3] Its growing prevalence stems from its unique ability to favorably modulate the physicochemical properties of drug candidates.[4] The incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of adjacent functional groups.[5]

Historically, the gem-dimethyl group was a common strategy to block metabolic oxidation, but this often came with the undesirable consequence of increased lipophilicity. The oxetane ring offers a polar and metabolically robust alternative, occupying a similar steric volume to a gem-dimethyl group but with enhanced hydrophilicity.[6] This has led to the successful integration of oxetanes into a number of clinical candidates and approved drugs, such as paclitaxel and its derivatives.[1][3] The compound this compound represents a particularly versatile building block, combining the beneficial properties of the oxetane core with two reactive handles—a primary alcohol and a nitrile group—for further chemical elaboration.

Synthesis and Physicochemical Properties

While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the preparation of 3,3-disubstituted oxetanes.[7][8]

Proposed Synthetic Protocol

A logical approach to the synthesis of this compound would commence with a suitable diol precursor, followed by a Williamson etherification to construct the strained oxetane ring. A potential synthetic workflow is outlined below:

Step 1: Synthesis of the Diol Intermediate

The synthesis would likely begin with a malonate derivative, which allows for the introduction of the required hydroxymethyl and cyanomethyl groups. This can be achieved through a series of alkylation and reduction steps.

Step 2: Cyclization to the Oxetane Ring

The resulting diol, bearing the necessary substituents, would then undergo an intramolecular cyclization. This is typically achieved by converting one of the primary alcohols into a good leaving group, such as a tosylate or mesylate, followed by treatment with a strong base to facilitate the ring-closing reaction.

Experimental Protocol: Proposed Synthesis of this compound

Materials:

  • Diethyl malonate

  • Paraformaldehyde

  • Potassium cyanide

  • Lithium aluminum hydride (LiAlH₄)

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydride (NaH)

  • Appropriate solvents (e.g., ethanol, diethyl ether, tetrahydrofuran (THF), dichloromethane (DCM))

Procedure:

  • Synthesis of the Malonate Derivative: React diethyl malonate with paraformaldehyde and potassium cyanide in a suitable solvent to introduce the cyanomethyl and hydroxymethyl functionalities at the central carbon.

  • Reduction to the Diol: Reduce the ester groups of the resulting malonate derivative to primary alcohols using a strong reducing agent like LiAlH₄ in an anhydrous solvent such as diethyl ether or THF.

  • Monotosylation: Selectively tosylate one of the primary hydroxyl groups using TsCl in the presence of a base like pyridine in DCM. Careful control of stoichiometry is crucial to favor monotosylation.

  • Cyclization: Treat the monotosylated diol with a strong base, such as NaH, in a polar aprotic solvent like THF to induce intramolecular Williamson etherification, forming the oxetane ring.

  • Purification: Purify the final product, this compound, using column chromatography.

Physicochemical Properties

The physicochemical properties of this compound are largely dictated by the interplay of its constituent functional groups. The highly polar oxetane ring and the hydroxyl group are expected to confer good aqueous solubility, a desirable trait for drug candidates.[6] The nitrile group, while also polar, is a versatile chemical handle that can be further transformed into other functional groups.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₆H₉NO₂Based on the chemical structure.
Molecular Weight 127.14 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low melting solidTypical for small, functionalized organic molecules.
Solubility High in water and polar organic solventsDue to the presence of the polar oxetane ring and hydroxyl group.[6]
Boiling Point Estimated to be >200 °CHigh due to hydrogen bonding capabilities.
Stability Stable under standard conditions; may be sensitive to strong acids or basesThe strained oxetane ring can be susceptible to ring-opening under harsh conditions.[4]

Spectral Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene protons of the oxetane ring, the methylene protons adjacent to the nitrile and hydroxyl groups, and the hydroxyl proton. The protons of the oxetane ring will likely appear as coupled multiplets in the range of 4.0-5.0 ppm. The methylene protons of the hydroxymethyl and cyanomethyl groups would appear as singlets or coupled systems depending on their environment.

  • ¹³C NMR: The carbon NMR spectrum will feature signals for the four distinct methylene carbons and the quaternary carbon of the oxetane ring, as well as the nitrile carbon. The carbons of the oxetane ring are expected in the range of 60-80 ppm, while the nitrile carbon will appear further downfield, typically above 115 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A sharp, medium-intensity peak around 2250 cm⁻¹ will indicate the C≡N stretching of the nitrile group. The C-O stretching of the ether linkage in the oxetane ring will likely appear in the fingerprint region, around 1000-1100 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 127 would be expected. Common fragmentation patterns would likely involve the loss of a hydroxymethyl radical (•CH₂OH, m/z 96), a cyanomethyl radical (•CH₂CN, m/z 87), or cleavage of the oxetane ring.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex drug candidates. The presence of two orthogonal reactive sites—the hydroxyl and nitrile groups—allows for a wide range of chemical transformations.

A Scaffold for Bioisosteric Replacement

The oxetane moiety is a well-established bioisostere for the gem-dimethyl and carbonyl groups.[1][6] By incorporating this building block, medicinal chemists can strategically replace these groups in a lead compound to enhance its pharmacokinetic profile without significantly altering its steric properties.

Bioisosteric Replacement cluster_0 Common Structural Motifs cluster_1 Bioisosteric Replacement gem-Dimethyl gem-Dimethyl Group (Lipophilic, Metabolically Labile) Oxetane Oxetane Moiety (Polar, Metabolically Stable, Improved Solubility) gem-Dimethyl->Oxetane Replaced by Carbonyl Carbonyl Group (Polar, H-bond Acceptor) Carbonyl->Oxetane Replaced by

Caption: Bioisosteric replacement strategies using the oxetane moiety.

A Versatile Intermediate for Further Functionalization

The hydroxyl and nitrile groups of this compound serve as convenient handles for a variety of chemical modifications.

  • Hydroxyl Group Chemistry: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ether, ester, or amine through various nucleophilic substitution reactions.

  • Nitrile Group Chemistry: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. It can also participate in cycloaddition reactions to form heterocyclic rings.

Functionalization Pathways cluster_OH Hydroxyl Group Transformations cluster_CN Nitrile Group Transformations Start This compound -CH₂OH -CH₂CN Oxidation Oxidation (Aldehyde, Carboxylic Acid) Start:f0->Oxidation Etherification Etherification (Ethers) Start:f0->Etherification Esterification Esterification (Esters) Start:f0->Esterification Amination Reductive Amination (Amines) Start:f0->Amination Hydrolysis Hydrolysis (Carboxylic Acid, Amide) Start:f1->Hydrolysis Reduction Reduction (Primary Amine) Start:f1->Reduction Cycloaddition Cycloaddition (Heterocycles) Start:f1->Cycloaddition

Caption: Potential synthetic transformations of this compound.

Potential Therapeutic Areas

Given the broad utility of the oxetane motif, this building block could be employed in the development of therapeutics for a wide range of diseases, including:

  • Oncology: Many kinase inhibitors and other anticancer agents incorporate small heterocyclic motifs to optimize binding and pharmacokinetic properties.[1]

  • Infectious Diseases: The improved solubility and metabolic stability offered by the oxetane ring are advantageous in the design of antiviral and antibacterial agents.

  • Central Nervous System (CNS) Disorders: The polarity of the oxetane can be fine-tuned to modulate blood-brain barrier permeability, a critical factor in the development of CNS drugs.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The toxicological properties of this specific compound have not been extensively studied, and therefore, it should be treated as potentially hazardous.

Conclusion

This compound is a valuable and versatile building block that holds significant promise for advancing drug discovery programs. Its unique combination of a metabolically robust, polarity-enhancing oxetane core with two readily functionalizable groups makes it an attractive starting point for the synthesis of novel therapeutic agents. As the demand for drug candidates with improved physicochemical properties continues to grow, the strategic incorporation of this and similar oxetane derivatives will undoubtedly play an increasingly important role in the design of next-generation medicines.

References

Synthesis of 2-(3-(hydroxymethyl)oxetan-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Introduction

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern medicinal chemistry.[1][2] Its incorporation into drug candidates can lead to significant improvements in physicochemical properties, such as aqueous solubility, metabolic stability, and lipophilicity, when compared to more common functionalities like gem-dimethyl or carbonyl groups.[3][4] The unique conformational preferences and hydrogen bond accepting capabilities of the oxetane ring make it a desirable bioisostere.[4][5] Specifically, 3,3-disubstituted oxetanes are of high interest as they provide a stable scaffold for introducing diverse functionalities.[5][6]

This guide provides a comprehensive overview of the synthesis of 2-(3-(hydroxymethyl)oxetan-3-yl)acetonitrile, a key building block that features both a nucleophilic nitrile group and a versatile hydroxymethyl handle. This combination of functionalities makes it an attractive intermediate for the elaboration into more complex molecules in drug discovery programs. We will delve into the most efficient synthetic strategies, providing detailed experimental protocols and explaining the chemical reasoning behind the chosen methodologies, with a particular focus on maintaining the integrity of the strained oxetane ring.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection at the C-CN bond. This leads back to a key intermediate, (3-(bromomethyl)oxetan-3-yl)methanol, where the bromide acts as a good leaving group for nucleophilic substitution by a cyanide anion. This intermediate can be traced back to a commercially available precursor, 2,2-bis(bromomethyl)propane-1,3-diol, via an intramolecular Williamson ether synthesis.

G TM Target Molecule This compound KI Key Intermediate (3-(bromomethyl)oxetan-3-yl)methanol TM->KI C-CN Disconnection (Nucleophilic Substitution) SM Starting Material 2,2-bis(bromomethyl)propane-1,3-diol KI->SM C-O Disconnection (Intramolecular Williamson Ether Synthesis)

Caption: Retrosynthetic pathway for the target molecule.

Primary Synthetic Route: A Two-Step Approach from a Dibromo Diol

The most direct and scalable synthesis of this compound involves a two-step sequence starting from 2,2-bis(bromomethyl)propane-1,3-diol. This route is advantageous due to the commercial availability of the starting material and the relatively mild reaction conditions that are well-tolerated by the oxetane core.[6][7]

Step 1: Synthesis of (3-(Bromomethyl)oxetan-3-yl)methanol

The formation of the oxetane ring is achieved through an intramolecular Williamson ether synthesis. Treatment of 2,2-bis(bromomethyl)propane-1,3-diol with a base promotes the deprotonation of one of the hydroxyl groups, which then acts as an internal nucleophile, displacing one of the bromide leaving groups to form the strained four-membered ring.

G cluster_0 Step 1: Oxetane Ring Formation start 2,2-bis(bromomethyl)propane-1,3-diol product (3-(bromomethyl)oxetan-3-yl)methanol start->product Intramolecular Williamson Ether Synthesis reagents Sodium Ethoxide Ethanol, rt

Caption: Synthesis of the key bromomethyl oxetane intermediate.

This cyclization is typically performed using a base such as sodium ethoxide in ethanol at room temperature.[7] The reaction is efficient and provides the key intermediate in good yield.

Step 2: Nucleophilic Substitution with Cyanide

The final step involves the conversion of the bromomethyl group to the desired cyanomethyl group. This is a standard SN2 reaction where the bromide is displaced by a cyanide nucleophile. The use of sodium or potassium cyanide in a polar aprotic solvent like DMSO or DMF at a slightly elevated temperature facilitates this transformation. These conditions are crucial as they are not acidic, thus preventing the potential acid-catalyzed ring-opening of the oxetane.[5][6]

G cluster_1 Step 2: Cyanation start (3-(bromomethyl)oxetan-3-yl)methanol product This compound start->product SN2 Reaction reagents NaCN DMSO, 60-80 °C

Caption: Final cyanation step to yield the target molecule.

Alternative Synthetic Strategies

While the primary route is highly efficient, other strategies commencing from the commercially available oxetan-3-one are also plausible, albeit more complex.[1][8][9]

Horner-Wadsworth-Emmons (HWE) or Wittig Approach

Oxetan-3-one can be converted to an α,β-unsaturated nitrile via a Horner-Wadsworth-Emmons reaction with a reagent like diethyl (cyanomethyl)phosphonate or a Wittig reaction.[6][10][11] The resulting 3-(cyanomethylene)oxetane would then require a two-step conversion: reduction of the exocyclic double bond, followed by hydroxymethylation of the 3-position. This multi-step process adds complexity and may result in lower overall yields.

Cyanohydrin Formation and Elaboration

Another approach involves the nucleophilic addition of a cyanide source (e.g., TMSCN) to oxetan-3-one to form 3-cyano-3-hydroxyoxetane (a cyanohydrin).[6] The tertiary alcohol of the cyanohydrin would then need to be protected, followed by reduction of the nitrile to a primary amine. Subsequent conversion of the amine to a hydroxymethyl group would be required, making this a lengthy and challenging synthetic sequence. The stability of the cyanohydrin intermediate can also be a concern.

Characterization Data

The successful synthesis of the target compound can be confirmed by various analytical techniques.

PropertyData
Molecular Formula C₆H₉NO₂
Molecular Weight 127.14 g/mol
Appearance Expected to be a colorless liquid or low-melting solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~4.5 (d, 2H), ~4.4 (d, 2H), ~3.8 (s, 2H), ~2.7 (s, 2H), ~2.0 (br s, 1H, OH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~118, ~80, ~68, ~40, ~25
Mass Spec (ESI+) m/z: 128.06 [M+H]⁺, 150.04 [M+Na]⁺

Note: NMR chemical shifts are approximate and may vary depending on the solvent and concentration.[7][12]

Experimental Protocols

Caution: This procedure involves highly toxic cyanide salts. All manipulations should be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including gloves and safety glasses. An emergency cyanide poisoning antidote kit should be readily available.

Protocol 1: Synthesis of (3-(Bromomethyl)oxetan-3-yl)methanol[7]
  • To a solution of 2,2-bis(bromomethyl)propane-1,3-diol (1.0 eq) in absolute ethanol, add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, neutralize the reaction mixture with a dilute aqueous acid (e.g., 1M HCl) to pH ~7.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (3-(bromomethyl)oxetan-3-yl)methanol as a colorless oil.

Protocol 2: Synthesis of this compound
  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve (3-(bromomethyl)oxetan-3-yl)methanol (1.0 eq) in anhydrous DMSO.

  • Add sodium cyanide (NaCN) (1.2 eq) portion-wise to the solution. Extreme caution is advised.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction by TLC or GC-MS until the starting material is no longer detectable.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred mixture of ice and water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash thoroughly with brine to remove residual DMSO and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to yield this compound.

Conclusion

The synthesis of this compound is most effectively achieved via a two-step sequence starting from 2,2-bis(bromomethyl)propane-1,3-diol. This method, involving an intramolecular Williamson ether synthesis followed by a nucleophilic cyanation, is robust, scalable, and utilizes mild conditions that preserve the integrity of the valuable oxetane ring.[7] The resulting product is a versatile building block, poised for further elaboration in the synthesis of novel chemical entities for drug discovery and development. The careful handling of reagents, particularly cyanide, is paramount to ensure the safe execution of this synthesis.

References

2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile structural analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of 2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile

Introduction: The Significance of the Oxetane Moiety

In modern drug discovery, the strategic modification of molecular scaffolds to enhance physicochemical and pharmacokinetic properties is a cornerstone of medicinal chemistry. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif.[1] It is often employed as a polar bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[2][3] The incorporation of an oxetane can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the conformational preferences of a molecule.[2][4] The strained C-O-C bond angle of the oxetane ring exposes the oxygen's lone pair of electrons, making it a potent hydrogen bond acceptor, a feature that can be critical for target engagement.[3][5]

As senior application scientists, our goal is not merely to present data, but to provide a logical and self-validating workflow. This document outlines the core analytical methodologies required for the complete structural verification of this compound, explaining the causality behind each experimental choice and demonstrating how the collective data provides irrefutable proof of structure.

Overall Analytical Workflow

The comprehensive structural elucidation of a novel small molecule is a sequential process. Each step provides a piece of the puzzle, and the subsequent steps are designed to build upon and confirm the findings of the previous ones. The workflow is designed to be efficient and conclusive.

G cluster_0 Initial Characterization cluster_1 Core Structural Assembly cluster_2 Final Confirmation mol_formula Molecular Formula Determination (HRMS) nmr_1d 1D NMR Spectroscopy (¹H, ¹³C, DEPT-135) mol_formula->nmr_1d Provides Formula for NMR final_structure Verified Molecular Structure mol_formula->final_structure func_groups Functional Group ID (FTIR) func_groups->nmr_1d Confirms Groups Seen in NMR func_groups->final_structure nmr_2d 2D NMR Spectroscopy (COSY, HSQC, HMBC) nmr_1d->nmr_2d Identifies Spin Systems for 2D nmr_2d->final_structure Establishes Atom Connectivity

Caption: A logical workflow for structural elucidation.

Part 1: Molecular Formula and Mass Fragmentation

The first step in analyzing any unknown compound is to determine its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Unlike nominal mass spectrometry, which provides integer masses, HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places. This high precision allows for the calculation of a unique elemental formula. For this compound, the expected molecular formula is C6H9NO2.[7] An HRMS experiment provides the trust- and authority-grounding evidence for this fundamental property.

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent such as acetonitrile or methanol. Further dilute to approximately 1-10 µg/mL in the mobile phase.

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Acquisition (Positive Ion Mode):

    • Ionization Mode: ESI+

    • Mass Range: 50-500 m/z

    • Resolution: >60,000 FWHM

    • Expected Ion: The primary ion observed will be the protonated molecule, [M+H]⁺. A sodium adduct, [M+Na]⁺, may also be present.

  • Data Analysis: Compare the experimentally measured exact mass of the [M+H]⁺ ion with the theoretical exact mass calculated for C6H10NO2⁺ (the protonated form of C6H9NO2). The mass error should be less than 5 ppm to confidently assign the molecular formula.

Expected Data Summary:

IonTheoretical Exact Mass (Da)Expected Observed Mass (Da)
[M+H]⁺ (C₆H₁₀NO₂⁺)128.07060128.0706 ± 0.0006
[M+Na]⁺ (C₆H₉NO₂Na⁺)150.05255150.0525 ± 0.0007
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Expertise & Causality: While HRMS gives the formula, tandem mass spectrometry (MS/MS) provides preliminary structural insights by breaking the molecule apart and analyzing the fragments. By selecting the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can observe characteristic losses that correspond to the functional groups present.

Experimental Protocol:

  • Instrumentation: Use a triple quadrupole, ion trap, or Q-TOF mass spectrometer.

  • Method: Perform a Product Ion Scan on the precursor ion m/z 128.07.

  • Collision Energy: Apply a ramp of collision energies (e.g., 10-40 eV) to induce fragmentation.

Predicted Fragmentation Pattern: Key expected fragments include the loss of water (-18 Da) from the hydroxyl group, the loss of the nitrile group, and ring-opening fragments of the oxetane. This analysis provides initial evidence for the connectivity of the functional groups.

Part 2: Functional Group Identification via Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Expertise & Causality: Each functional group absorbs infrared radiation at a specific wavenumber, creating a unique "fingerprint." For our target molecule, we expect to see clear signals for the hydroxyl (-OH), nitrile (-C≡N), and the C-O ether bonds of the oxetane ring.

Experimental Protocol:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Data Summary:

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Appearance
AlcoholO-H stretch3500 - 3200Broad, strong
NitrileC≡N stretch2260 - 2240Sharp, medium
AlkaneC-H stretch3000 - 2850Medium to strong
Ether (Oxetane)C-O-C stretch1150 - 1085Strong

Part 3: Definitive Structural Assembly via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Experimental Protocol (General):

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Perform a standard suite of experiments: ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC.

¹H and ¹³C NMR: The Carbon-Proton Framework
  • ¹H NMR: Provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (proton count), and multiplicity (neighboring protons).

  • ¹³C NMR: Shows the number of distinct carbon environments.

  • DEPT-135: A spectral editing technique that distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.

Expected NMR Data Summary:

Position LabelGroup¹³C Shift (ppm, est.)¹H Shift (ppm, est.)¹H Multiplicity¹H Integration
1-C≡N~118---
2-CH₂-CN~25~2.7s2H
3>C<~40---
4, 5-CH₂-O-~78~4.5s4H
6-CH₂-OH~65~3.8d2H
7-OH-~2.0 (variable)t1H

Note: The four protons of the oxetane ring (positions 4 & 5) are chemically equivalent due to symmetry and rapid conformational changes, likely appearing as a single sharp singlet. The -CH₂OH protons are diastereotopic and could appear as an AB quartet, but are simplified here as a doublet coupled to the -OH proton.

2D NMR: Establishing Connectivity

Expertise & Causality: While 1D NMR provides the pieces, 2D NMR shows how they connect. Each experiment is chosen to answer a specific question about connectivity.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). We expect a correlation between the -CH₂OH proton and the CH₂ -OH protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to. This allows for the definitive assignment of each proton signal to its corresponding carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for this molecule. It reveals correlations between protons and carbons that are two or three bonds away. It is essential for mapping connectivity across non-protonated (quaternary) centers.

G H_CH2CN H on C2 C1 C1 (Nitrile) H_CH2CN->C1 ²J C3 C3 (Quat) H_CH2CN->C3 ²J C45 C4/5 H_CH2CN->C45 ³J H_CH2O H on C4/5 C2 C2 H_CH2O->C2 ³J H_CH2O->C3 ²J C6 C6 H_CH2O->C6 ³J H_CH2OH H on C6 H_CH2OH->C3 ²J H_CH2OH->C45 ³J

Caption: Key expected HMBC correlations for structural verification.

Trustworthiness through HMBC: The HMBC spectrum provides the irrefutable link. The protons of the acetonitrile methylene group (H at C2) will show a correlation to the quaternary carbon (C3). Similarly, the protons of the hydroxymethyl group (H at C6) and the oxetane ring protons (H at C4/5) will also show correlations to this central quaternary carbon (C3). These correlations, which cannot be observed in any other experiment, definitively establish the substitution pattern around the C3 atom, completing the structural puzzle.

Conclusion

The structural elucidation of this compound is a case study in the power of a coordinated, multi-technique analytical approach. High-Resolution Mass Spectrometry establishes the exact molecular formula (C6H9NO2), providing a fundamental constraint.[6] FTIR spectroscopy offers rapid confirmation of the key alcohol, nitrile, and ether functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments allows for the complete assembly of the molecular puzzle. The unambiguous assignment of all proton and carbon signals, and crucially, the long-range C-H correlations observed in the HMBC spectrum, provide a self-validating and definitive confirmation of the structure. This rigorous workflow ensures the highest level of scientific integrity and trustworthiness in the characterization of this medicinally relevant scaffold.

References

Spectroscopic Profile of 2-(3-(hydroxymethyl)oxetan-3-yl)acetonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel building block, 2-(3-(hydroxymethyl)oxetan-3-yl)acetonitrile (CAS 42941-62-8). As direct experimental spectra for this compound are not widely published, this document serves as a predictive reference for researchers in drug discovery and chemical synthesis. By dissecting the molecule into its core functional components—a 3,3-disubstituted oxetane, a primary alcohol, and a nitrile group—we can forecast the expected signals in ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide explains the rationale behind these predictions, grounded in fundamental spectroscopic principles and supported by data from analogous structures. The aim is to equip scientists with a robust framework for the identification and characterization of this and related oxetane-containing compounds.

Introduction and Molecular Structure

This compound is a unique bifunctional molecule that incorporates the highly sought-after oxetane motif. Oxetanes have gained significant traction in medicinal chemistry as they can serve as polar, metabolically stable isosteres for gem-dimethyl and carbonyl groups, often improving physicochemical properties such as aqueous solubility and lipophilicity.[1][2] The presence of both a hydroxyl and a nitrile group offers versatile handles for further chemical elaboration, making this compound a valuable building block for creating complex molecular architectures.

The core structure consists of an oxetane ring substituted at the C3 position with both a hydroxymethyl (-CH₂OH) and a cyanomethyl (-CH₂CN) group. This quaternary center introduces specific conformational constraints and electronic effects that will be reflected in its spectroscopic signatures.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to be relatively simple, with four distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are predicted based on the electronegativity of adjacent atoms and the rigid, puckered nature of the oxetane ring.[3]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton acquisition.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-32, depending on concentration.

    • Relaxation Delay: 1-2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).

Predicted Chemical Shifts and Rationale
Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Rationale
-CH ₂OH~3.8 - 4.0Singlet (or doublet if coupling to -OH)Protons are deshielded by the adjacent oxygen atom. In the absence of slow exchange, this will appear as a singlet.
-OH ~1.5 - 3.0 (variable)Broad SingletThe chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.
Oxetane -CH ₂-O-~4.5 - 4.8Singlet (or two doublets)These four protons are chemically equivalent due to symmetry but may exhibit magnetic non-equivalence, potentially appearing as two AB doublets. They are strongly deshielded by the ring oxygen. A close analog, 3,3-bis(hydroxymethyl)oxetane, shows a singlet for these protons.[4]
-CH ₂CN~2.8 - 3.0SingletThese protons are alpha to the electron-withdrawing nitrile group, resulting in a downfield shift compared to a standard alkyl proton. Protons adjacent to a nitrile typically absorb in the 2-3 ppm range.[5]

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to each unique carbon environment in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).

  • Acquisition Parameters:

    • Pulse Program: Standard 1D carbon acquisition with proton decoupling.

    • Spectral Width: 0-140 ppm.

    • Number of Scans: 512-2048, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the deuterated solvent peak.

Predicted Chemical Shifts and Rationale
Carbon Assignment Predicted Chemical Shift (ppm) Rationale
-C N~117 - 120The sp-hybridized carbon of the nitrile group typically appears in this region.[5][6]
Oxetane -C H₂-O-~75 - 80These carbons are bonded to the highly electronegative ring oxygen, causing a significant downfield shift. For comparison, the ring carbons in 3-(hydroxymethyl)oxetan-3-ol appear around 78 ppm.[7]
-C H₂OH~65 - 70A typical chemical shift for a primary alcohol carbon.
C 3 (Quaternary)~40 - 45The quaternary carbon of the oxetane ring. Its chemical shift is influenced by the four-membered ring strain and the attached substituents.
-C H₂CN~20 - 25The sp³-hybridized carbon alpha to the nitrile group.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the O-H, C-H, C≡N, and C-O bonds.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The spectrum can be acquired on a neat sample using an Attenuated Total Reflectance (ATR) accessory or as a thin film on a salt plate (NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Processing: Perform a background scan and ratio it against the sample scan to produce the final absorbance or transmittance spectrum.

Predicted Absorption Frequencies and Rationale
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity/Shape Rationale
O-H stretch3600 - 3200Strong, BroadCharacteristic of a hydrogen-bonded alcohol.[8]
C-H stretch (sp³)3000 - 2850MediumAliphatic C-H stretching from the methylene groups.
C≡N stretch2260 - 2240Medium, SharpThis is a highly characteristic absorption for saturated nitriles.[9][10] Conjugation typically lowers this frequency, but none is present here.
C-O stretch (ether)1150 - 1050StrongC-O-C stretching of the strained oxetane ring.[11]
C-O stretch (alcohol)1050 - 1000StrongStretching of the primary alcohol C-O bond.

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation patterns, which can be used to confirm the structure. Electron Ionization (EI) is expected to produce significant fragmentation.

Experimental Protocol: Mass Spectrometry (EI)

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) interface.

  • Instrumentation: Utilize a mass spectrometer with an Electron Ionization (EI) source.

  • Acquisition Parameters:

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 30-200.

  • Analysis: Identify the molecular ion peak and characteristic fragment ions.

Predicted Fragmentation Pathways

The molecular ion (M⁺˙) is expected at m/z = 127. Given the presence of nitrogen, this follows the nitrogen rule (odd molecular weight for an odd number of nitrogen atoms).[12]

  • Molecular Ion [M]⁺˙: m/z = 127

  • [M-1]⁺: m/z = 126. Loss of a hydrogen radical.

  • [M-CH₂OH]⁺: m/z = 96. Alpha-cleavage with loss of the hydroxymethyl radical, a common pathway for alcohols.[13]

  • [M-CH₂CN]⁺: m/z = 87. Loss of the cyanomethyl radical.

  • Loss of Formaldehyde: A characteristic fragmentation of oxetanes can involve ring-opening and loss of formaldehyde (CH₂O, 30 Da) or other small molecules.[14] This could lead to a fragment at m/z = 97.

  • Loss of HCN: A common fragmentation for nitriles is the loss of hydrogen cyanide (HCN, 27 Da), which could result in a fragment at m/z = 100.[15]

G M [C₆H₉NO₂]⁺˙ m/z = 127 F96 [C₅H₆NO]⁺ m/z = 96 M->F96 - •CH₂OH F87 [C₄H₇O₂]⁺ m/z = 87 M->F87 - •CH₂CN F100 [C₅H₈O₂]⁺˙ m/z = 100 M->F100 - HCN F97 [C₅H₇NO]⁺˙ m/z = 97 M->F97 - CH₂O

Conclusion

This guide provides a detailed, predictive spectroscopic analysis for this compound based on established chemical principles and data from analogous compounds. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein should serve as a valuable resource for the unambiguous identification and characterization of this compound in a research setting. The provided experimental protocols offer a standardized approach for data acquisition, ensuring reproducibility and comparability across different laboratories. As this versatile building block sees increased use, this guide will facilitate its seamless integration into synthetic and medicinal chemistry programs.

References

The Strategic Incorporation of 3,3-Disubstituted Oxetanes: A Technical Guide to Modulating Physicochemical Properties in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Oxetane Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The strategic incorporation of small, functional motifs to fine-tune these properties is a cornerstone of medicinal chemistry. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention.[1][2] Particularly, 3,3-disubstituted oxetanes have emerged as a versatile tool for enhancing the "drug-likeness" of therapeutic candidates.[3][4] Their unique structural and electronic features allow for the modulation of key physicochemical properties, including lipophilicity, aqueous solubility, and metabolic stability.[5][6]

This technical guide provides an in-depth exploration of the physicochemical properties of 3,3-disubstituted oxetanes. As a senior application scientist, the following sections will not only detail these properties but also provide the causal reasoning behind their effects and the experimental and computational methodologies used for their characterization. The aim is to equip researchers and drug development professionals with the knowledge to strategically employ this valuable motif in their own discovery programs.

The Oxetane Core: A Bioisostere with Distinct Advantages

The 3,3-disubstituted oxetane motif is frequently employed as a bioisostere for commonly used functional groups, most notably the gem-dimethyl and carbonyl groups.[3][7] This substitution can lead to profound, beneficial changes in a molecule's overall profile.[5]

  • gem -Dimethyl Group Replacement: While gem-dimethyl groups are often used to block metabolically labile positions, they invariably increase a compound's lipophilicity, which can negatively impact its pharmacokinetic properties.[8] Replacing a gem-dimethyl group with a 3,3-disubstituted oxetane can maintain or even enhance metabolic stability while simultaneously improving aqueous solubility and reducing lipophilicity.[3][5]

  • Carbonyl Group Replacement: The oxetane ring shares several key features with the carbonyl group, including a similar dipole moment, spatial arrangement of lone-pair electrons, and hydrogen bond accepting capabilities.[1][9] However, the oxetane is generally more metabolically stable than a ketone, which can be susceptible to reduction.[9]

The decision to incorporate a 3,3-disubstituted oxetane is therefore a strategic one, aimed at achieving a more favorable balance of properties. The 3,3-disubstitution pattern is particularly favored as it sterically shields the ether oxygen and the C-O bonds from nucleophilic attack, rendering the ring more stable to ring-opening reactions compared to other substitution patterns.[3][10]

cluster_0 Common Structural Motifs cluster_1 Bioisosteric Replacement gem-Dimethyl gem-Dimethyl 3,3-Disubstituted Oxetane 3,3-Disubstituted Oxetane gem-Dimethyl->3,3-Disubstituted Oxetane Improves Solubility Reduces Lipophilicity Carbonyl Carbonyl Carbonyl->3,3-Disubstituted Oxetane Increases Metabolic Stability

Bioisosteric replacement of common motifs with a 3,3-disubstituted oxetane.

Key Physicochemical Properties and Their Modulation

Lipophilicity (logP and logD)

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[11] The incorporation of a polar oxetane ring generally leads to a reduction in lipophilicity compared to its non-polar carbocyclic or aliphatic counterparts.[7]

For instance, the replacement of a gem-dimethyl group with an oxetane can lead to a significant decrease in the distribution coefficient (logD).[7] In a study of 3,3-diaryloxetanes, it was observed that the oxetane led to an average decrease of 0.81 units in the experimentally measured logD when compared to methylene, gem-dimethyl, or cyclobutyl analogues.[7] However, the effect can be context-dependent. When comparing 3,3-disubstituted oxetanes to their corresponding ketones, some studies have shown an increase in lipophilicity of 0.1 to 0.7 logD units, while others have demonstrated a decrease.[7][12][13]

Fluorination of the substituents on the oxetane ring can be used to fine-tune lipophilicity. Introducing fluoroalkyl groups such as CHF2 and CF3 has been shown to significantly increase the lipophilicity of the otherwise hydrophilic oxetane core.[14]

Table 1: Impact of Oxetane Incorporation on Lipophilicity (logD)

Parent MoietyOxetane AnalogueChange in logDReference
gem-Dimethyl3,3-Disubstituted OxetaneDecrease[7]
Methylene3,3-Disubstituted OxetaneDecrease[7]
Cyclobutyl3,3-Disubstituted OxetaneDecrease[7]
Ketone (Indole Series)3,3-Diaryloxetane+0.58[7]
Ketone (p-methoxyphenyl series)3,3-Diaryloxetane-0.30[12]
Aqueous Solubility

Poor aqueous solubility is a major hurdle in drug development, often leading to poor bioavailability. The introduction of a polar oxetane ring can dramatically improve the aqueous solubility of a parent compound.[4] This is attributed to the Lewis basicity of the oxetane oxygen, which can act as a hydrogen bond acceptor.[6]

The magnitude of this effect can be substantial. Studies have shown that replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular scaffold.[5][6] This solubilizing effect is particularly pronounced in highly lipophilic molecules.[6]

Metabolic Stability

Metabolic instability can lead to rapid clearance of a drug from the body, reducing its efficacy. The oxetane ring, particularly in a 3,3-disubstituted pattern, is generally stable to metabolic degradation.[5][9] This makes it an excellent choice for blocking metabolically vulnerable sites in a molecule.[3]

In matched-pair analyses, the introduction of an oxetane in place of other groups has been shown to significantly improve metabolic stability in human and mouse liver microsomes.[6] For example, spirocyclic oxetanes have demonstrated considerably improved metabolic stability (lower intrinsic clearance) compared to their spirocyclic ketone counterparts.[8] Furthermore, many 3,3-disubstituted oxetanes exhibit exceptional stability across a wide pH range (pH 1-10).[6]

It is important to note that while generally stable, the stability of the oxetane ring can be influenced by its substitution pattern and the presence of internal nucleophiles, which may facilitate ring-opening under acidic conditions.[3][10]

Conformational Effects and Acidity (pKa)

The rigid and nearly planar structure of the oxetane ring can act as a conformational lock, restricting the flexibility of a molecule.[1][8] This can lead to a more defined three-dimensional structure, which may improve binding to a target protein.[14] The incorporation of an oxetane into an aliphatic chain can favor synclinal over antiplanar conformations.[5][6]

The electronegative oxygen atom in the oxetane ring exerts a strong inductive electron-withdrawing effect. This can significantly influence the pKa of nearby functional groups. For example, an oxetane placed alpha to an amine can reduce the pKaH of the amine by as much as 2.7 units.[10] More recent studies on fluorinated 3,3-disubstituted oxetanes have shown that replacing a cyclobutane or gem-dimethyl group with an oxetane can lower the pKa of an adjacent amine by 2.5 to 3 units on average.[14][15]

Experimental and Computational Protocols

A thorough understanding of the physicochemical properties of 3,3-disubstituted oxetanes relies on robust experimental and computational methods.

Experimental Workflow for Physicochemical Profiling

cluster_0 Synthesis & Purification cluster_1 Property Determination cluster_2 Data Analysis & Modeling A Synthesis of 3,3-Disubstituted Oxetane Analogues B Purification and Characterization (NMR, MS, HPLC) A->B C Lipophilicity Measurement (logD) B->C D Aqueous Solubility Assay (e.g., Nephelometry) B->D E Metabolic Stability Assay (Liver Microsomes) B->E F pKa Determination (Potentiometric Titration) B->F G Matched-Pair Analysis C->G D->G E->G F->G I Structure-Property Relationship (SPR) Analysis G->I H Computational Modeling (DFT for Conformation) H->I

Workflow for assessing the physicochemical properties of 3,3-disubstituted oxetanes.

Step-by-Step Methodologies:

  • Synthesis and Purification:

    • Synthesize the target 3,3-disubstituted oxetane and its corresponding analogues (e.g., gem-dimethyl, carbonyl) using established synthetic routes.[8][16]

    • Purify all compounds to >95% purity using techniques such as flash chromatography or preparative HPLC.

    • Confirm the structure and purity of each compound using NMR, mass spectrometry, and analytical HPLC.

  • Lipophilicity (logD) Measurement:

    • Prepare a stock solution of the test compound in DMSO.

    • Add the stock solution to a mixture of octanol and phosphate-buffered saline (PBS) at a specific pH (typically 7.4).

    • Shake the mixture vigorously to allow for partitioning.

    • Centrifuge to separate the layers.

    • Determine the concentration of the compound in both the octanol and aqueous layers using LC-MS/MS or UV-Vis spectroscopy.

    • Calculate logD as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • Aqueous Solubility Determination:

    • Prepare a series of dilutions of the test compound in a buffered aqueous solution.

    • Incubate the solutions for a set period (e.g., 24 hours) to reach equilibrium.

    • Measure the turbidity or light scattering of the solutions using a nephelometer.

    • The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility.

    • Alternatively, for thermodynamic solubility, analyze the clear supernatant of a saturated solution by HPLC.

  • Metabolic Stability Assessment:

    • Incubate the test compound at a known concentration with liver microsomes (human or other species) and NADPH (as a cofactor) at 37°C.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Computational Approaches

Computational methods, such as Density Functional Theory (DFT), are valuable for predicting the conformational preferences and electronic properties of oxetane-containing molecules.[17][18] These methods can provide insights into the puckering of the oxetane ring and the impact of substituents on its geometry.[8]

Conclusion

3,3-Disubstituted oxetanes are a powerful tool in the medicinal chemist's arsenal for fine-tuning the physicochemical properties of drug candidates. Their ability to serve as effective bioisosteres for gem-dimethyl and carbonyl groups allows for the simultaneous optimization of multiple parameters, including a reduction in lipophilicity, an increase in aqueous solubility, and enhanced metabolic stability. A thorough understanding of their properties, backed by robust experimental and computational characterization, enables their rational and strategic application in drug discovery programs, ultimately contributing to the development of safer and more effective medicines.

References

The Oxetane Motif: A Guide to Its Strategic Application in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to an indispensable tool in the medicinal chemist's arsenal.[1][2] Initially sidelined due to perceived ring strain, its unique combination of properties—low molecular weight, high polarity, metabolic stability, and a distinct three-dimensional (3D) structure—is now recognized as a powerful asset for optimizing drug candidates.[1][3][4] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the oxetane motif. We will dissect its fundamental physicochemical properties, analyze its role as a versatile bioisostere, and detail its profound impact on ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Supported by field-proven case studies, detailed synthetic protocols, and quantitative data, this document serves as a practical framework for strategically incorporating oxetanes to overcome common challenges in drug discovery, such as poor solubility, metabolic liability, and off-target toxicity.

The Fundamental Physicochemical Profile of the Oxetane Ring

The value of the oxetane ring stems from a unique convergence of structural and electronic features that can be leveraged to fine-tune a molecule's properties. Understanding these core characteristics is the first step toward its rational application in drug design.

  • Structure, Conformation, and Three-Dimensionality: Oxetane is an sp³-rich, four-membered heterocycle that adopts a nearly planar, rigid conformation.[3][5] This puckered structure imparts a well-defined 3D geometry, which can increase the non-planarity of a drug candidate. This is a desirable trait, as increased Fsp³ character is often correlated with higher target selectivity and a lower attrition rate for clinical candidates.[1]

  • Polarity and Aqueous Solubility: The ether oxygen atom within the strained ring system makes the oxetane motif a polar entity.[3][6] This intrinsic polarity is the primary driver behind one of its most celebrated benefits: the dramatic improvement of aqueous solubility. Replacing lipophilic groups with an oxetane can enhance solubility by orders of magnitude, a critical factor for improving the oral bioavailability of drug candidates.[4][7][8]

  • Lipophilicity (LogD): A common challenge in lead optimization is the "lipophilicity creep," where potency improvements are accompanied by an undesirable increase in lipophilicity, often leading to off-target effects and poor pharmacokinetic profiles. The incorporation of an oxetane serves as a powerful countermeasure. It typically reduces a compound's lipophilicity (LogD) when used as a surrogate for hydrocarbon groups like the gem-dimethyl moiety.[1][4]

  • Metabolic Stability: The oxetane ring is generally robust and resistant to metabolic degradation, particularly by cytochrome P450 (CYP) enzymes.[7][9][10] Strategically placing an oxetane can shield metabolically vulnerable sites from oxidation.[10] Studies have shown that 3,3-disubstituted oxetanes are particularly stable, refuting early concerns about the ring's potential liability.[2][7]

  • Modulation of Amine Basicity (pKa): The potent inductive electron-withdrawing effect of the oxetane's oxygen atom provides a predictable and powerful tool for tuning the basicity of adjacent amines.[4][9] Placing an oxetane alpha to an amine can lower its pKa by approximately 2.7 units.[1][4] This tactic is frequently employed to mitigate issues associated with high basicity, such as hERG channel inhibition, phospholipidosis, or poor cell permeability.[4][9]

The Oxetane as a Versatile Bioisostere: A Strategic Exchange

A primary application of the oxetane ring is as a bioisostere, allowing medicinal chemists to replace common functional groups to modulate molecular properties while retaining or enhancing biological activity.[3] This "strategic exchange" is a cornerstone of modern lead optimization.

  • gem-Dimethyl Group Replacement: The oxetane ring serves as a hydrophilic surrogate for the gem-dimethyl group.[1][4][11] It occupies a similar steric volume but introduces polarity, which can block metabolically weak C-H bonds and significantly improve aqueous solubility without the lipophilicity penalty associated with its hydrocarbon counterpart.[3][7]

  • Carbonyl Group Replacement: 3,3-Disubstituted oxetanes are effective isosteres of carbonyl groups.[1][3][9] The oxetane mimics the dipole moment and hydrogen bond accepting capability of a carbonyl but is generally more stable against metabolic reduction or oxidation.[4][11] This substitution can enhance a compound's metabolic half-life and increase its three-dimensionality.[4]

  • Morpholine and Amide Surrogates: Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, have shown remarkable analogy to morpholine, a common solubilizing group that is often a site of metabolic degradation.[7][8] In several instances, these spirocyclic oxetanes can supplant morpholine, conferring equal or superior solubilizing ability with enhanced metabolic stability.[7][8] Furthermore, amino-oxetanes are being actively explored as bioisosteres for benzamides and other amide bonds to improve pharmacokinetic properties.[4]

G cluster_0 Common Functional Groups cluster_1 Oxetane Bioisostere cluster_2 Improved Properties gem_dimethyl gem-Dimethyl oxetane Oxetane Moiety gem_dimethyl->oxetane Replaces carbonyl Carbonyl carbonyl->oxetane Replaces morpholine Morpholine morpholine->oxetane Replaces solubility ↑ Aqueous Solubility oxetane->solubility stability ↑ Metabolic Stability oxetane->stability lipophilicity ↓ Lipophilicity (LogD) oxetane->lipophilicity pka ↓ Amine Basicity (pKa) oxetane->pka dimensionality ↑ 3-Dimensionality oxetane->dimensionality

Caption: Bioisosteric replacement strategy using the oxetane motif.

Quantifiable Impact on Physicochemical and ADME Properties

The decision to incorporate an oxetane is data-driven. Matched molecular pair analysis consistently demonstrates its profound and predictable impact on key drug-like properties.

Table 1: Impact of Oxetane as a gem-Dimethyl Bioisostere

Parent Compound (with gem-Dimethyl) Oxetane Analog Property Parent Value Oxetane Value Fold Change/Difference Reference
Lipophilic Scaffold A Oxetane Scaffold A Aq. Solubility 0.001 mg/mL 4 mg/mL 4000x Increase [8]
Lipophilic Scaffold B Oxetane Scaffold B LogP 3.5 2.5 -1.0 Unit [1]
N-Boc-piperidine N-(oxetan-3-yl)-piperidine pKa (of piperidine-N) ~11 ~8.3 -2.7 Units [1][4]

| Compound with gem-dimethyl | Oxetane Analog | Metabolic CLint (HLM) | 100 µL/min/mg | 20 µL/min/mg | 5x Decrease |[10] |

Table 2: Modulation of Amine Basicity by a Proximal Oxetane Ring

Position of Oxetane Relative to Amine Approximate pKa Reduction Rationale Reference
α (alpha) ~2.7 units Strongest inductive electron-withdrawing effect [1][12]
β (beta) ~1.9 units Inductive effect attenuates with distance [1]
γ (gamma) ~0.7 units Weaker, but still measurable, inductive effect [1]

| δ (delta) | ~0.3 units | Minimal inductive effect at this distance |[1] |

These quantitative shifts highlight the oxetane's role as a powerful optimization tool. The ability to dramatically increase solubility while simultaneously improving metabolic stability and modulating basicity makes it a multi-parameter solution for many common drug discovery hurdles.[1]

Synthetic Methodologies for Accessing Oxetane-Containing Compounds

The growing appreciation for oxetanes has spurred the development of robust and scalable synthetic routes. While classical methods laid the groundwork, modern strategies often rely on the functionalization of readily available oxetane building blocks.

Key Synthetic Pathways
  • Intramolecular Williamson Ether Synthesis: This classical approach involves the cyclization of a 1,3-halohydrin or a related substrate with a leaving group at one end and an alcohol at the other, typically under basic conditions. It is a reliable method for forming the oxetane ring de novo.[12]

  • Paternò-Büchi Reaction: A photochemical [2+2] cycloaddition between a carbonyl compound and an alkene that directly yields an oxetane.[12][13][14] While elegant, its application can be limited by substrate scope, regioselectivity, and the need for specialized photochemical equipment.[14][15]

  • Functionalization of Oxetan-3-one: Oxetan-3-one has emerged as a powerhouse building block, providing access to a vast array of 3-substituted and 3,3-disubstituted oxetanes.[7][8][12] Its activated carbonyl group readily participates in reactions such as Wittig olefination, Grignard additions, reductive aminations, and Henry reactions, which then yield versatile intermediates for further elaboration.[8][12]

G start Oxetan-3-one reductive_amination Reductive Amination start->reductive_amination wittig Wittig Reaction start->wittig grignard Grignard Addition start->grignard product1 3-Amino-oxetanes reductive_amination->product1 product2 Methylene Oxetane (Michael Acceptor) wittig->product2 product3 3-Alkyl/Aryl-oxetan-3-ols grignard->product3 conjugate_addition Conjugate Addition product4 3,3-Disubstituted Oxetanes conjugate_addition->product4 product2->conjugate_addition

Caption: Key synthetic pathways starting from the oxetan-3-one building block.

Experimental Protocol: Williamson Ether Synthesis of 3-Phenyl-oxetane

This protocol describes a self-validating, two-step procedure for synthesizing a mono-substituted oxetane, illustrating the fundamental Williamson etherification strategy.

Step 1: Monotosylation of 2-Phenylpropane-1,3-diol

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-phenylpropane-1,3-diol (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.2 M). Cool the flask to 0 °C using an ice bath.

  • Base Addition: Add pyridine (1.1 eq.) to the stirred solution. The use of pyridine acts as both a base and a nucleophilic catalyst.

  • Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.05 eq.) portion-wise over 15 minutes. Causality Note: Slow addition is crucial to control the exotherm and prevent di-tosylation. Maintain the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC (e.g., 30% EtOAc/Hexanes). The appearance of a new, less polar spot indicates product formation.

  • Workup: Quench the reaction with saturated aq. NH₄Cl solution. Separate the layers and extract the aqueous phase twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, gradient elution with EtOAc/Hexanes) to yield the desired mono-tosylated product.

Step 2: Intramolecular Cyclization to 3-Phenyl-oxetane

  • Setup: Dissolve the purified mono-tosylate from Step 1 (1.0 eq.) in anhydrous tetrahydrofuran (THF, ~0.1 M) in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at room temperature. Causality Note: NaH is a strong, non-nucleophilic base that will deprotonate the primary alcohol to form the alkoxide necessary for the intramolecular Sₙ2 reaction. Portion-wise addition manages hydrogen gas evolution.

  • Reaction: Heat the reaction mixture to reflux (approx. 66 °C) and stir for 2-4 hours. Monitor the consumption of starting material by TLC.

  • Workup: Cool the reaction to room temperature and cautiously quench by slow addition of water. Dilute with diethyl ether and separate the layers. Extract the aqueous phase twice with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate in vacuo. Note: The product is volatile. The crude product can be further purified by distillation or careful flash chromatography to yield 3-phenyl-oxetane.

Field-Proven Applications: Case Studies in Drug Discovery

The theoretical benefits of oxetanes are validated by their successful incorporation into numerous clinical candidates and approved drugs.[3][9]

Table 3: Selected Case Studies of Oxetane-Containing Drugs and Clinical Candidates

Compound Target/Indication Rationale for Oxetane Incorporation Outcome Reference(s)
Rilzabrutinib (Approved) Bruton's Tyrosine Kinase (BTK) / Pemphigus Vulgaris Modulate basicity of a piperazine substituent to improve pharmacokinetic properties and minimize off-target effects. First fully synthetic oxetane-containing drug approved by the FDA. Achieved desired profile with high solubility and permeability. [9]
Fenebrutinib (Phase III) BTK / Multiple Sclerosis Lowered the pKa of a piperazine ring from 7.8 to 6.3 to overcome hepatotoxicity issues seen with earlier analogues. Toxicity issues were resolved, leading to a viable clinical candidate. [1][9]
Lanraplenib (Clinical) Spleen Tyrosine Kinase (Syk) Used a piperazine-oxetane as a more metabolically stable bioisostere for a morpholine group. Improved metabolic stability and selectivity while maintaining potency. [1]
Danuglipron (Clinical) GLP-1 Receptor / Type 2 Diabetes Introduced as a small, polar "head group" in late-stage optimization to increase potency. Increased potency without negatively impacting LogD or other key physicochemical properties. [1][9]

| Compound 33 (Preclinical) | IDO1 / Cancer | Replaced a difluorocyclobutyl group to improve physicochemical properties and off-target profile. | Significantly improved solubility and reduced CYP/hERG inhibition while maintaining nanomolar potency. |[3] |

These examples demonstrate that the oxetane is not merely a placeholder but a functional component used to solve specific, complex problems in drug design—from mitigating toxicity and improving metabolic stability to enhancing potency and oral availability.[1][3]

Conclusion and Future Directions

The oxetane ring has firmly established itself as a valuable and versatile motif in medicinal chemistry. Its ability to concurrently improve multiple parameters—solubility, metabolic stability, lipophilicity, and basicity—makes it an exceptionally efficient tool for lead optimization.[1][7][9] The landmark approval of rilzabrutinib provides regulatory validation for synthetic oxetane-containing compounds, paving the way for broader acceptance and application.[9]

Looking ahead, the role of oxetanes is expected to expand. While they have been primarily used as pendant groups to fine-tune physicochemical properties, their potential as core scaffolding and direct binding elements presents an exciting frontier.[9] Continued innovation in synthetic chemistry to enhance the accessibility and diversity of oxetane building blocks will be critical to expediting their inclusion in discovery campaigns and unlocking the full potential of this remarkable four-membered ring.[9][16]

References

The Multifaceted Role of the Nitrile Group in Drug Design and Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nitrile, or cyano, group (C≡N) has emerged from a niche functional group to a cornerstone of modern medicinal chemistry. Its unique physicochemical properties—linearity, minimal steric bulk, and strong dipole moment—allow it to serve in a remarkable variety of roles, from a simple polar modifier to a reactive covalent "warhead." More than 30 nitrile-containing pharmaceuticals are currently on the market, treating a wide array of diseases, with many more in clinical development.[1][2][3][4] This guide provides an in-depth exploration of the biological activities of nitrile-containing small molecules, detailing the mechanistic principles behind their functions, authoritative protocols for their evaluation, and critical considerations for their development as therapeutic agents.

The Nitrile Moiety: A Profile of a Versatile Pharmacophore

The utility of the nitrile group in drug design stems from its distinct electronic and steric characteristics. Chemically, it consists of a carbon and a nitrogen atom connected by a triple bond, resulting in an sp-hybridized, linear geometry.[1][5] This rod-like shape, with a molecular volume just one-eighth that of a methyl group, allows it to probe and fit into sterically constrained active sites where bulkier groups cannot.[1]

The strong electronegativity of the nitrogen atom creates a significant dipole moment, making the nitrile carbon electrophilic and the nitrogen lone pair a potent hydrogen bond acceptor.[5][6][7] These properties are central to its function and allow it to act as a bioisostere for several key functional groups.

FeatureNitrile (-C≡N)Carbonyl (C=O)Hydroxyl (-OH)Halogen (e.g., -Cl, -Br)
Geometry LinearTrigonal PlanarBentSpherical
H-Bonding AcceptorAcceptorDonor & AcceptorWeak Acceptor
Dipole Moment Strong (~4.0 D)Strong (~2.5 D)Moderate (~1.7 D)Moderate (~1.5-1.6 D)
Steric Profile Minimal (axial)ModerateSmallVariable
Metabolic Stability Generally HighVariable (Reducible)Prone to GlucuronidationGenerally High

Table 1: Comparison of the physicochemical properties of the nitrile group with common bioisosteric functional groups. These properties underpin the nitrile's ability to mimic other groups in ligand-target interactions while often improving pharmacokinetic profiles.[1][2][8][9][10]

Modes of Biological Action: From Reversible Binding to Covalent Inhibition

The biological activity of nitrile-containing molecules can be broadly categorized into two primary mechanisms: non-covalent interactions, where the nitrile acts as a key pharmacophore, and covalent interactions, where it functions as an electrophilic warhead.

2.1 Non-Covalent Interactions: The Nitrile as a Master of Mimicry

In the majority of nitrile-containing drugs, the cyano group is critical for binding affinity and selectivity through a network of non-covalent interactions.

  • Hydrogen Bond Acceptor: The nitrogen lone pair is an excellent hydrogen bond acceptor, frequently interacting with backbone amides or the side chains of residues like arginine and serine within a protein's active site.[2][11] It can also coordinate with structural water molecules, forming a water-bridged hydrogen bond network that is crucial for the affinity of some drugs.[1]

  • Carbonyl Bioisostere: The nitrile group is a classic bioisostere of the carbonyl oxygen. Its similar polarity and hydrogen-bonding capability allow it to mimic the interactions of a ketone or amide. This is exemplified in non-steroidal aromatase inhibitors like anastrozole and letrozole, where the nitrile mimics the ketone of the natural substrate, androstenedione, forming a key hydrogen bond in the enzyme's active site.[2]

  • Hydroxyl and Carboxyl Surrogate: The combination of small size and potent hydrogen bond accepting ability allows the nitrile to function as a surrogate for hydroxyl and even carboxyl groups, engaging in similar polar interactions within a binding pocket.[2]

  • Modulator of Aromatic Systems: When attached to an aromatic ring, the nitrile's strong electron-withdrawing properties polarize the π-system. This can enhance π-π stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in the target protein, a strategy used in the design of androgen receptor antagonists like bicalutamide.[1]

Diagram 1: Key Non-Covalent Interactions of the Nitrile Pharmacophore
2.2 Covalent Inhibition: The Nitrile as a Reactive Warhead

While less common, the electrophilic nature of the nitrile carbon allows it to act as a "warhead" that covalently modifies nucleophilic residues—most often cysteine or serine—in an enzyme's active site.[11][12] This strategy can lead to inhibitors with high potency and prolonged duration of action.

A key feature of many nitrile-based covalent inhibitors is the reversibility of the bond. The resulting thioimidate (from cysteine attack) or imidate (from serine attack) adduct can be hydrolyzed, regenerating the free enzyme and inhibitor.[12][13][14] This provides the benefits of covalent occupancy without the potential toxicity concerns of permanent, irreversible inhibition.

Prominent examples include dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes (e.g., saxagliptin) and the SARS-CoV-2 main protease inhibitor nirmatrelvir (a component of Paxlovid). In these cases, the inhibitor's nitrile group is attacked by a catalytic cysteine residue, forming a reversible covalent thioimidate adduct that blocks the enzyme's function.[11][12][15]

Covalent_Inhibition Diagram 2: Mechanism of Reversible Covalent Inhibition by a Nitrile cluster_0 Enzyme Active Site Cys Cys-S⁻ Adduct Thioimidate Adduct (Covalent & Reversible) Cys->Adduct Forms C-S Bond His His-Im⁺H His->Adduct Proton Transfer Inhibitor Inhibitor-C≡N Inhibitor->Adduct Nucleophilic Attack Adduct->Inhibitor Hydrolysis (Reversible)

Diagram 2: Mechanism of Reversible Covalent Inhibition by a Nitrile
Metabolism, Pharmacokinetics, and Toxicity

A significant advantage of the nitrile group in drug design is its general metabolic stability.[1][2] In most pharmaceuticals, particularly those where the nitrile is attached to an aromatic ring or a quaternary carbon, the group is robust and passes through the body unchanged.[2] This metabolic stability can lead to improved pharmacokinetic profiles, including longer half-lives and increased systemic exposure.[1]

3.1 The Specter of Cyanide Release

The primary toxicological concern with nitrile-containing compounds is the potential for metabolic release of the cyanide ion (CN⁻). This is not a universal property of all nitriles but is highly dependent on the molecule's structure.

Mechanism: Cyanide release is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[16][17] The key step is the oxidation (hydroxylation) of the carbon atom alpha to the nitrile group. This forms an unstable cyanohydrin intermediate, which then decomposes to release hydrogen cyanide (HCN) and a corresponding aldehyde or ketone.

Structural Rules:

  • High Risk: Aliphatic nitriles with at least one hydrogen atom on the α-carbon are susceptible to this metabolic pathway and are more likely to release cyanide.[16]

  • Low Risk: Aryl nitriles (where the nitrile is directly attached to an aromatic ring) and nitriles on a quaternary (fully substituted) α-carbon are generally resistant to this oxidative metabolism and do not release cyanide.[2] This is a critical design principle in medicinal chemistry.

Authoritative Experimental Protocols

Evaluating the biological activity and safety profile of a novel nitrile-containing molecule requires a suite of validated in vitro assays.

4.1 Protocol 1: Quantifying Non-Covalent Binding Affinity via Isothermal Titration Calorimetry (ITC)

Causality: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (K_D, ΔH, ΔS) of the interaction. This is considered the gold standard for characterizing binding affinity without the need for labels or tags.

Methodology:

  • Preparation: Prepare the target protein and the nitrile-containing ligand in identical, thoroughly degassed buffer to minimize heats of dilution.[18] Accurately determine the concentration of both solutions.

  • Instrument Setup: Load the protein solution (typically 5-50 µM) into the ITC sample cell and the ligand solution (typically 10-20 times the protein concentration) into the titration syringe.[18][19]

  • Titration: Perform a series of small, precise injections of the ligand into the protein solution at a constant temperature. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.[20][21]

  • Data Analysis: Integrate the heat flow peaks for each injection. Fit the resulting binding isotherm (heat vs. molar ratio) to a suitable binding model (e.g., one set of sites) to determine the association constant (K_A), binding enthalpy (ΔH), and stoichiometry (n). The dissociation constant (K_D) is the reciprocal of K_A.

Self-Validation: The quality of the data is assessed by the goodness of the curve fit (chi-squared value) and the consistency of the results across replicate experiments. A control titration of ligand into buffer should show only small, consistent heats of dilution.

4.2 Protocol 2: Characterizing Covalent Inhibition with Enzyme Kinetics and Mass Spectrometry

Causality: This dual approach first confirms functional inhibition of the enzyme through kinetic analysis and then provides definitive proof of covalent bond formation by identifying the precise mass change on the target protein.

Covalent_Workflow Diagram 3: Experimental Workflow for Characterizing Covalent Inhibitors Start Nitrile Compound + Target Enzyme Kinetics Enzyme Activity Assay (Measure IC₅₀, k_inact/K_I) Start->Kinetics Incubation Incubate Compound with Enzyme Start->Incubation Result1 Functional Inhibition Confirmed Kinetics->Result1 LCMS Intact Protein LC-MS Analysis Incubation->LCMS Digestion Proteolytic Digestion (e.g., Trypsin) Incubation->Digestion Result2 Adduct Mass Confirmed LCMS->Result2 LCMSMS Peptide Mapping LC-MS/MS Digestion->LCMSMS Result3 Site of Modification Identified LCMSMS->Result3

Diagram 3: Experimental Workflow for Characterizing Covalent Inhibitors

Methodology:

  • Enzyme Kinetics:

    • Determine the IC₅₀ of the compound by measuring enzyme activity across a range of inhibitor concentrations.

    • For time-dependent inhibition, measure the rate of inactivation (kobs) at multiple inhibitor concentrations to determine the maximal rate of inactivation (kinact) and the inhibitor concentration at half-maximal rate (KI).

  • Intact Protein Mass Spectrometry (LC-MS):

    • Incubate the target protein with and without the nitrile inhibitor.

    • Analyze the samples using liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Deconvolute the resulting mass spectra to determine the precise mass of the protein. A mass increase corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.

  • Peptide Mapping Mass Spectrometry (LC-MS/MS):

    • Following incubation, denature, reduce, alkylate, and digest the protein into smaller peptides using an enzyme like trypsin.

    • Analyze the peptide mixture by LC-MS/MS.[22][23][24][25]

    • Search the MS/MS data against the protein's sequence, specifying the inhibitor's mass as a potential modification on nucleophilic residues (Cys, Ser, Lys). This will identify the specific peptide and amino acid residue that has been covalently modified.

Self-Validation: Controls are critical. A "no inhibitor" control in the MS analysis ensures the baseline protein mass is correct. For kinetics, a pre-incubation of enzyme and substrate before adding the inhibitor can help distinguish reversible from irreversible modes.

4.3 Protocol 3: Assessing Metabolic Cyanide Release Using Liver Microsomes

Causality: This assay uses subcellular fractions (microsomes) rich in CYP enzymes to replicate the primary metabolic pathway responsible for potential cyanide release in a controlled, in vitro setting.

Metabolism_Workflow Diagram 4: Workflow for In Vitro Metabolic Stability and Cyanide Release cluster_0 Incubation at 37°C Incubate_plus Nitrile Compound + Liver Microsomes + NADPH (Cofactor) Quench Quench Reaction (e.g., Acetonitrile) Incubate_plus->Quench Incubate_minus Nitrile Compound + Liver Microsomes - NADPH (Control) Incubate_minus->Quench Start Test Compound Start->Incubate_plus Start->Incubate_minus Sample_Split Split Sample Quench->Sample_Split LCMS LC-MS Analysis (Parent Drug Disappearance) Sample_Split->LCMS Cyanide_Assay Cyanide Detection (e.g., Colorimetric Assay, GC-MS) Sample_Split->Cyanide_Assay Result1 Calculate Half-life (t₁/₂) & Intrinsic Clearance LCMS->Result1 Result2 Quantify Cyanide Released Cyanide_Assay->Result2

Diagram 4: Workflow for In Vitro Metabolic Stability and Cyanide Release

Methodology:

  • Incubation:

    • Prepare reactions containing the test compound, liver microsomes (e.g., human, rat), and buffer.[17] Include a control reaction without the essential CYP cofactor, NADPH.[26]

    • Pre-warm the mixtures to 37°C, then initiate the reaction by adding NADPH to the test sample.

    • Incubate for a set time (e.g., 60 minutes) or take aliquots at multiple time points (0, 5, 15, 30, 60 min).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent like acetonitrile, which precipitates the microsomal proteins.

  • Metabolic Stability Analysis:

    • Centrifuge the quenched samples to pellet the protein.

    • Analyze the supernatant by LC-MS to quantify the amount of the parent compound remaining at each time point.

    • Calculate the metabolic half-life (t½) and intrinsic clearance.

  • Cyanide Quantification:

    • From a parallel quenched sample, use a validated method to measure cyanide. Options include colorimetric assays (e.g., reaction with p-benzoquinone), headspace gas chromatography-mass spectrometry (GC-MS), or analysis using a cyanide-selective electrode.[27][28][29][30]

    • Quantify the amount of cyanide produced and compare it to the amount of parent drug consumed to determine the percentage of metabolism proceeding through this pathway.

Self-Validation: The control reaction lacking NADPH is essential. Significant disappearance of the parent compound or production of cyanide in this control would indicate non-CYP-mediated instability. Including positive control compounds (e.g., propionitrile for high cyanide release) and negative controls (e.g., anastrozole for no release) validates the assay's performance.[16]

Conclusion and Future Outlook

The nitrile group is a powerful and versatile tool in the arsenal of the medicinal chemist. Its ability to engage in a wide range of biological interactions—from serving as a simple hydrogen bond acceptor to acting as a reversible covalent warhead—has cemented its role in modern drug discovery.[3][8][31] Understanding the structural nuances that dictate its biological function and metabolic fate is paramount. The clear distinction between the metabolic liabilities of aliphatic nitriles and the stability of aryl or quaternary nitriles provides a robust framework for designing safer, more effective therapeutics. As our understanding of protein-ligand interactions continues to deepen, the rational deployment of the nitrile group will undoubtedly contribute to the development of the next generation of innovative medicines.

References

2-(3-(hydroxymethyl)oxetan-3-yl)acetonitrile mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Role and Therapeutic Context of 2-(3-(hydroxymethyl)oxetan-3-yl)acetonitrile

Abstract

This compound has emerged as a pivotal structural motif in contemporary medicinal chemistry. While not possessing a direct mechanism of action itself, it serves as a critical building block in the synthesis of highly selective and potent therapeutic agents. This guide elucidates the synthetic utility of this oxetane-containing nitrile and provides a detailed exploration of the mechanism of action of the downstream molecules it helps create, with a primary focus on Janus kinase (JAK) inhibitors. We will delve into the biochemical pathways, relevant experimental protocols for synthesis and evaluation, and the overarching therapeutic rationale for employing this unique chemical entity in drug design. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's significance in modern pharmacology.

Introduction: The Strategic Importance of the Oxetane Moiety

In the landscape of modern drug discovery, the pursuit of compounds with improved physicochemical and pharmacological properties is relentless. The oxetane ring, a four-membered cyclic ether, has gained considerable attention as a bioisostere for gem-dimethyl and carbonyl groups. Its incorporation into drug candidates can lead to significant improvements in metabolic stability, aqueous solubility, and lipophilicity, while also providing a novel three-dimensional vector for exploring chemical space. This compound is a prime example of a functionalized oxetane that provides a synthetically accessible handle for incorporation into more complex molecular architectures. While it is primarily a synthetic intermediate, its true value lies in the properties it imparts to the final active pharmaceutical ingredients (APIs).

Synthetic Utility in the Creation of JAK Inhibitors

This compound is prominently featured in the patent literature as a key intermediate in the synthesis of a new generation of Janus kinase (JAK) inhibitors. The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in hematopoiesis, inflammation, and immune function.

The synthesis of these inhibitors often involves the reaction of the nitrile group of this compound with other complex heterocyclic systems. The oxetane moiety is strategically positioned to interact with specific residues in the ATP-binding pocket of the JAK enzymes, contributing to the potency and selectivity of the final compound.

Workflow for Synthesis of a Representative JAK Inhibitor

The following diagram illustrates a generalized synthetic workflow, highlighting the integration of the oxetane-containing intermediate.

G A This compound C Condensation Reaction (e.g., Base-catalyzed) A->C B Heterocyclic Core (e.g., Pyrrolopyrimidine) B->C D Intermediate Adduct C->D Formation of a key bond E Cyclization & Elaboration D->E Further synthetic steps F Final JAK Inhibitor E->F Purification

Caption: Generalized synthetic route for JAK inhibitors.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The therapeutic efficacy of the compounds derived from this compound is rooted in their ability to inhibit the JAK-STAT signaling cascade. Dysregulation of this pathway is a hallmark of numerous autoimmune diseases, myeloproliferative neoplasms, and cancers.

The JAK-STAT Pathway: A Primer

The JAK-STAT pathway is initiated by the binding of a cytokine to its cognate receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in cell proliferation, differentiation, survival, and inflammation.

Molecular Inhibition by Oxetane-Containing Compounds

The final drug molecules, which incorporate the structure of this compound, are designed to be ATP-competitive inhibitors. They bind to the ATP-binding site within the kinase domain of the JAK enzymes. The oxetane moiety often plays a crucial role in orienting the inhibitor within this pocket and forming favorable interactions, which can contribute to the high affinity and selectivity for specific JAK isoforms. By occupying the ATP-binding site, the inhibitor prevents the phosphorylation of the JAKs themselves and downstream STAT proteins, effectively blocking the signaling cascade.

The following diagram illustrates the points of inhibition within the JAK-STAT pathway.

G cluster_cell Cell Membrane cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_dimer STAT Dimer DNA DNA STAT_dimer->DNA 5. Nuclear Translocation & DNA Binding Gene Gene Transcription DNA->Gene Inhibitor JAK Inhibitor (Derived from Oxetane Intermediate) Inhibitor->JAK INHIBITION pSTAT pSTAT STAT->pSTAT pSTAT->STAT_dimer 4. Dimerization

Caption: Inhibition of the JAK-STAT pathway.

Experimental Protocols

Representative Synthesis of a JAK Inhibitor Intermediate

This protocol is a generalized representation based on methodologies described in the patent literature.

Objective: To couple this compound with a chlorinated heterocyclic core.

Materials:

  • This compound

  • Chlorinated pyrrolo[2,3-d]pyrimidine core

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the chlorinated pyrrolo[2,3-d]pyrimidine core (1 equivalent) in DMF, add this compound (1.2 equivalents) and K₂CO₃ (2.5 equivalents).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

In Vitro JAK Kinase Assay

Objective: To determine the inhibitory potency (IC₅₀) of the final compound against a specific JAK isoform.

Materials:

  • Recombinant human JAK enzyme (e.g., JAK1, JAK2)

  • ATP

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Test compound (final inhibitor)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar detection system

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, the peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the JAK enzyme and ATP.

  • Incubate the plate at 30 °C for 60 minutes.

  • Terminate the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.

  • Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation

The following table presents representative inhibitory activity data for a hypothetical final compound derived from the oxetane intermediate.

EnzymeIC₅₀ (nM)
JAK11.5
JAK22.8
JAK350.7
TYK225.3

Data is representative and for illustrative purposes only.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. While it does not have a direct pharmacological effect, its role as a sophisticated building block is undeniable. The incorporation of its oxetane moiety into the final drug molecules, particularly JAK inhibitors, allows for the fine-tuning of their pharmacological profiles, leading to potent and selective agents for the treatment of a range of debilitating diseases. A thorough understanding of its synthetic utility and the mechanism of action of the resulting compounds is essential for medicinal chemists and drug development professionals working at the forefront of therapeutic innovation.

The Rise of a Four-Membered Ring: A Technical Guide to the Discovery and Application of Novel Oxetane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane ring, a seemingly simple four-membered cyclic ether, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry.[1] Initially explored as a synthetic curiosity, its unique conformational preferences and profound impact on physicochemical properties have established it as a critical tool for drug discovery professionals.[2][3] This guide provides a comprehensive overview of the discovery, history, and evolving synthetic strategies for accessing novel oxetane derivatives. We will delve into the mechanistic underpinnings of key synthetic transformations, explore the role of oxetanes as versatile bioisosteres, and provide detailed protocols for their synthesis and characterization. Through a blend of historical context and contemporary applications, this document aims to equip researchers with the knowledge to effectively leverage the power of the oxetane motif in the design of next-generation therapeutics.

Introduction: From Niche Heterocycle to Privileged Scaffold

The journey of the oxetane ring in medicinal chemistry is a compelling narrative of how a deeper understanding of molecular properties can elevate a structural motif from a niche curiosity to a privileged scaffold. For many years, the inherent ring strain of this four-membered heterocycle, estimated at 106 kJ·mol⁻¹, led to a perception of instability, limiting its exploration.[4] However, this view has been thoroughly revised, with contemporary research demonstrating the remarkable stability of many oxetane-containing compounds under physiological and various synthetic conditions.[5]

The paradigm shift began in the early 2000s when researchers began to systematically investigate the impact of incorporating oxetanes into bioactive molecules.[1] It was discovered that this small, polar heterocycle could dramatically and predictably alter a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[6] The ability of the oxetane to serve as a hydrophilic surrogate for the ubiquitous gem-dimethyl group and a metabolically stable alternative to the carbonyl moiety has been a particularly transformative revelation.[1][7] This has opened up new avenues for optimizing drug candidates, addressing long-standing challenges in solubility, metabolic stability, and lipophilicity.[3][8] The value of this scaffold is now firmly validated by its presence in a growing number of FDA-approved drugs and clinical candidates.[5][6]

Historical Perspective and Key Discoveries

The first synthesis of an oxetane derivative is credited to Emanuele Paternò in 1909, who, along with his student Giorgio Chieffi, conducted the photochemical reaction of benzophenone with 2-methyl-2-butene.[9][10] However, the correct structure of the resulting [2+2] cycloaddition product was not confirmed until 1953 by George Büchi, lending the reaction its now-famous name: the Paternò–Büchi reaction.[10][11] This photochemical approach remains a cornerstone for the synthesis of certain oxetane architectures.

For much of the 20th century, the synthesis of oxetanes was largely dominated by intramolecular cyclization reactions, most notably the Williamson ether synthesis. This method, involving the cyclization of a γ-halo alcohol, provided a reliable, albeit sometimes low-yielding, route to simple oxetanes. An important advancement in this area was the enantioselective synthesis of 2-aryl-substituted oxetanes reported by Soai and colleagues in 1986, which utilized an enantioselective reduction of a β-halo ketone followed by a Williamson ether cyclization.[12]

A significant breakthrough in the accessibility of functionalized oxetanes came with the development of a practical, multi-step synthesis of oxetan-3-one by Carreira and coworkers.[12] This versatile building block has become a linchpin for the synthesis of a vast array of 3-substituted oxetane derivatives, significantly accelerating their adoption in medicinal chemistry programs.[1][12]

Synthetic Strategies for Novel Oxetane Derivatives

The growing demand for diverse oxetane building blocks has spurred the development of numerous innovative synthetic methodologies. These can be broadly categorized into ring-forming reactions and the functionalization of pre-existing oxetane cores.

Ring-Forming Reactions

The Paternò–Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[10][13] The reaction is initiated by the photoexcitation of the carbonyl compound to its singlet or triplet excited state, which then adds to the ground-state alkene via a diradical intermediate.[9][13]

The regioselectivity and stereoselectivity of the Paternò–Büchi reaction are influenced by several factors, including the nature of the carbonyl compound and the alkene, the solvent, and the temperature.[9] For instance, the reaction of electron-rich alkenes, such as enol ethers, with carbonyl compounds often proceeds with high regioselectivity.[11]

Experimental Protocol: Synthesis of an Oxetane via the Paternò–Büchi Reaction

Objective: To synthesize a 2,2,3,3-tetramethyloxetane derivative from the photochemical reaction of acetone and 2,3-dimethyl-2-butene.

Materials:

  • Acetone (reagent grade)

  • 2,3-Dimethyl-2-butene (99%)

  • Pyrex reaction vessel

  • High-pressure mercury lamp (450W)

  • Nitrogen gas inlet

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • A solution of 2,3-dimethyl-2-butene (0.1 mol) in acetone (100 mL) is placed in a Pyrex reaction vessel equipped with a nitrogen inlet.

  • The solution is purged with nitrogen for 15 minutes to remove dissolved oxygen.

  • The reaction vessel is irradiated with a high-pressure mercury lamp for 24 hours at room temperature with gentle stirring.

  • The progress of the reaction is monitored by GC-MS.

  • Upon completion, the excess acetone is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by fractional distillation to yield the desired oxetane.

The intramolecular cyclization of γ-halo alcohols remains a widely used method for the synthesis of oxetanes.[12] The reaction is typically carried out in the presence of a base, which deprotonates the alcohol to form an alkoxide that subsequently displaces the halide in an intramolecular S(_N)2 reaction.

Recent advancements in this area have focused on improving the efficiency and scope of this reaction. For example, one-pot procedures starting from 1,3-diols have been developed, where one of the hydroxyl groups is selectively converted into a good leaving group in situ, followed by base-mediated cyclization.[12]

Functionalization of Pre-formed Oxetanes

The availability of key building blocks like oxetan-3-one has enabled the development of a rich chemistry for the functionalization of the oxetane ring.[12] Nucleophilic additions to the carbonyl group of oxetan-3-one, followed by further transformations, provide access to a wide range of 3-substituted oxetanes. Additionally, the C3 position of oxetane-2-esters has been shown to undergo a variety of nucleophilic displacement reactions.[12]

The Oxetane Ring as a Bioisostere

A primary driver for the widespread adoption of oxetanes in drug discovery is their utility as bioisosteres for common functional groups.[6][14] Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the properties of a molecule while retaining or enhancing its biological activity.

Replacement of gem-Dimethyl and Carbonyl Groups

The oxetane ring can serve as a hydrophilic surrogate for the lipophilic gem-dimethyl group.[3][6] It occupies a similar steric volume but introduces polarity, which can lead to significant improvements in aqueous solubility.[3][8] This is a critical advantage for improving the oral bioavailability of drug candidates.[6]

Furthermore, the oxetane motif is a metabolically stable isostere of the carbonyl group.[7] The oxygen atom of the oxetane can act as a hydrogen bond acceptor, mimicking the interaction of a carbonyl oxygen with a biological target.[7] This substitution can circumvent carbonyl-specific enzymatic degradation, thereby improving the metabolic stability of a drug candidate.[2]

Bioisosteric_Replacement cluster_0 Lipophilic Moiety cluster_1 Bioisosteric Replacement cluster_2 Metabolically Labile Moiety gem-Dimethyl gem-Dimethyl Oxetane Oxetane gem-Dimethyl->Oxetane Improves Solubility Carbonyl Carbonyl Carbonyl->Oxetane Enhances Stability

Modulation of Physicochemical Properties

The introduction of an oxetane ring can have a profound and predictable impact on a molecule's physicochemical properties.

PropertyEffect of Oxetane IncorporationReference
Aqueous Solubility Can increase by a factor of 4 to over 4000 when replacing a gem-dimethyl group.[3][8]
Lipophilicity (LogD) Oxetane-containing molecules are typically less lipophilic than their gem-dimethyl counterparts.[6]
Basicity (pKa) An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units.[6]
Metabolic Stability Can block metabolically labile sites and improve resistance to enzymatic degradation.[2][8]

Future Outlook

The exploration of novel oxetane derivatives is far from complete. The development of new synthetic methods to access more complex and diverse oxetane scaffolds will continue to be a major focus of research.[15] In particular, catalytic and enantioselective methods for the synthesis of highly substituted oxetanes are in high demand.

Furthermore, the full potential of oxetanes as modulators of biological activity is still being uncovered. As our understanding of the subtle interplay between molecular conformation and biological function grows, the unique three-dimensional structure of the oxetane ring will undoubtedly be exploited in new and creative ways to design the next generation of innovative medicines.

References

Methodological & Application

The Strategic Integration of 2-(3-(hydroxymethyl)oxetan-3-yl)acetonitrile in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel chemical entities with superior pharmacological profiles is a cornerstone of modern drug discovery. In this context, the strategic incorporation of unique structural motifs that can favorably modulate physicochemical and pharmacokinetic properties is of paramount importance. The oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool for medicinal chemists.[1][2][3][4][5] This guide provides detailed application notes and protocols for the use of 2-(3-(hydroxymethyl)oxetan-3-yl)acetonitrile , a promising yet underexplored building block, in drug discovery campaigns.

Part 1: Application Notes - The Rationale for Employing this compound

The subject molecule, this compound, with CAS Number 42941-62-8, offers a unique combination of structural features: a 3,3-disubstituted oxetane core, a primary alcohol, and a nitrile group.[6] This trifecta of functionalities presents several strategic advantages in drug design.

The Oxetane Core: A Bioisostere with Profound Impact

The 3,3-disubstituted oxetane moiety is a cornerstone of this building block's utility. It is increasingly recognized as a valuable bioisostere for commonly used functional groups, such as gem-dimethyl and carbonyl groups.[1][4][7]

  • Gem-Dimethyl Group Replacement: The oxetane ring can serve as a hydrophilic surrogate for the gem-dimethyl group. While occupying a similar steric volume, it introduces polarity, which can be instrumental in improving aqueous solubility and disrupting unfavorable lipophilic interactions that can lead to off-target effects.[4][7] This strategic replacement can also block metabolically labile C-H bonds, thereby enhancing metabolic stability.[1][4]

  • Carbonyl Group Replacement: The oxetane ring shares similar hydrogen bonding capabilities and dipole moments with a carbonyl group.[2][5] However, it is generally more metabolically stable and can increase the three-dimensionality (sp³ character) of a molecule, a feature often associated with improved clinical success rates.[1][3]

Physicochemical Property Modulation

The incorporation of the oxetane motif from this compound can predictably and profoundly alter a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

  • Aqueous Solubility: Replacing a lipophilic group with this oxetane-containing fragment is anticipated to significantly increase aqueous solubility, a critical factor for achieving good oral bioavailability.[1][2][4]

  • Lipophilicity (LogD): Molecules incorporating this building block are expected to be less lipophilic than their corresponding gem-dimethyl analogues, which can be advantageous for reducing off-target toxicity and improving overall drug-like properties.[1][3]

  • Metabolic Stability: The oxetane ring is generally robust and can serve to block sites of metabolic oxidation.[1][2][4] The 3,3-disubstitution pattern, in particular, enhances stability by sterically hindering nucleophilic attack on the C-O bonds.[1]

  • Basicity (pKa) Modulation: The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the basicity of adjacent amines, a useful tactic for mitigating issues like hERG channel inhibition or poor cell permeability.[1][4]

The Hydroxymethyl and Acetonitrile Handles: Versatility in Synthesis

The primary alcohol and nitrile functionalities of this compound provide versatile synthetic handles for further elaboration:

  • Hydroxymethyl Group: This group can act as a hydrogen bond donor, potentially forming key interactions within a biological target's binding site. It also serves as a convenient point for derivatization through etherification, esterification, or oxidation to an aldehyde or carboxylic acid.

  • Acetonitrile Group: The nitrile is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or an amide. Furthermore, it can be reduced to a primary amine, providing a basic center for salt formation or further derivatization.

Part 2: Experimental Protocols

The following protocols are designed to guide the researcher in the practical application of this compound in a typical drug discovery workflow.

Protocol for Reductive Amination: Introduction of the Oxetane Moiety

This protocol describes the coupling of this compound to a primary or secondary amine via its corresponding aldehyde, which can be accessed through oxidation of the primary alcohol.

Objective: To introduce the this compound moiety onto a scaffold containing a primary or secondary amine.

Workflow Diagram:

G start This compound oxidation Oxidation (e.g., DMP, SO3-Pyridine) start->oxidation aldehyde Intermediate Aldehyde oxidation->aldehyde reductive_amination Reductive Amination (e.g., NaBH(OAc)3) aldehyde->reductive_amination amine Primary or Secondary Amine Scaffold (R1R2NH) amine->reductive_amination product Final Coupled Product reductive_amination->product

Caption: Reductive amination workflow.

Step-by-Step Methodology:

  • Oxidation of the Primary Alcohol: a. Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Add Dess-Martin periodinane (DMP) (1.2 eq) portion-wise, maintaining the temperature at 0 °C. d. Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed. e. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. f. Extract the product with DCM (3x). g. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude aldehyde is often used directly in the next step.

  • Reductive Amination: a. Dissolve the crude aldehyde from the previous step in anhydrous DCM. b. Add the primary or secondary amine scaffold (1.1 eq) to the solution. c. Stir the mixture at room temperature for 30 minutes to allow for imine/iminium ion formation. d. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. e. Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS. f. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. g. Extract the product with DCM (3x). h. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: a. Purify the crude product by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexanes or methanol in DCM to afford the pure coupled product.

Protocol for Physicochemical Property Profiling

Objective: To quantitatively assess the impact of incorporating the this compound moiety on key drug-like properties.

Data Presentation:

Compound Structure Aqueous Solubility (µM) at pH 7.4 LogD at pH 7.4 Metabolic Stability (t½ in HLM, min)
Lead Compound (Structure of lead)Experimental ValueExperimental ValueExperimental Value
Oxetane Analogue (Structure of analogue)Experimental ValueExperimental ValueExperimental Value

Step-by-Step Methodologies:

  • Aqueous Solubility Determination (Thermodynamic Solubility): a. Prepare a stock solution of the test compound in DMSO. b. Add an aliquot of the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4. c. Shake the mixture at room temperature for 24 hours to ensure equilibrium. d. Centrifuge the sample to pellet any undissolved solid. e. Analyze the supernatant by a calibrated HPLC-UV or LC-MS/MS method to determine the concentration of the dissolved compound.

  • Lipophilicity Measurement (LogD): a. Prepare a solution of the test compound in a mixture of n-octanol and PBS at pH 7.4. b. Shake the mixture vigorously for several hours to allow for partitioning. c. Centrifuge to separate the two phases. d. Measure the concentration of the compound in both the aqueous and octanol phases by HPLC-UV or LC-MS/MS. e. Calculate LogD as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • Metabolic Stability Assessment (Human Liver Microsomes - HLM): a. Prepare an incubation mixture containing the test compound, HLM, and a NADPH-regenerating system in a phosphate buffer. b. Initiate the reaction by adding the NADPH-regenerating system and incubate at 37 °C. c. At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench an aliquot of the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard. d. Centrifuge to precipitate the proteins. e. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound. f. Determine the half-life (t½) by plotting the natural logarithm of the percentage of remaining compound versus time.

Signaling Pathway Analysis

The introduction of the this compound moiety may alter the binding affinity and selectivity of the parent molecule. The following diagram illustrates a generic kinase signaling pathway, which is a common target in drug discovery, to conceptualize how the modified compound's activity could be assessed.

G ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization adaptor Adaptor Proteins (e.g., GRB2) dimerization->adaptor ras_gef RAS-GEF (e.g., SOS) adaptor->ras_gef ras RAS ras_gef->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation inhibitor Oxetane-Containing Inhibitor inhibitor->raf Inhibition

Caption: Example kinase signaling pathway.

References

The Strategic Utility of 2-(3-(hydroxymethyl)oxetan-3-yl)acetonitrile: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of the Oxetane Motif in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with optimized pharmacological profiles, medicinal chemists are increasingly turning to underexplored chemical motifs that offer unique structural and physicochemical advantages. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool for enhancing the "drug-like" properties of molecular entities.[1][2][3][4][5] The inherent polarity, metabolic stability, and three-dimensional character of the oxetane scaffold make it an attractive bioisosteric replacement for commonly employed functionalities such as gem-dimethyl and carbonyl groups.[1][3][4][6] The incorporation of an oxetane moiety can profoundly influence a molecule's aqueous solubility, lipophilicity, and metabolic fate, thereby addressing key challenges in drug development.[1][2][3][6]

This application note delves into the synthetic versatility of a particularly valuable, yet underutilized, building block: 2-(3-(hydroxymethyl)oxetan-3-yl)acetonitrile . This bifunctional molecule, featuring a reactive nitrile and a primary hydroxymethyl group appended to a stable 3,3-disubstituted oxetane core, offers a gateway to a diverse array of novel chemical entities with enhanced pharmaceutical properties. We will explore the reactivity of its functional handles and provide detailed protocols for its strategic deployment in the synthesis of advanced intermediates for drug discovery programs.

Physicochemical Impact of the 3,3-Disubstituted Oxetane Core

The 3,3-disubstituted nature of the oxetane in our featured building block confers significant stability to the strained four-membered ring system.[1][4][7] This substitution pattern sterically hinders the approach of nucleophiles to the C-O σ* antibonding orbitals, rendering the ring robust under a variety of synthetic conditions.[2] The strategic incorporation of this motif can lead to predictable and advantageous modulation of key molecular properties, as summarized in the table below.

PropertyImpact of 3,3-Disubstituted Oxetane IncorporationRationale
Aqueous Solubility Generally IncreasedThe polar ether oxygen acts as a hydrogen bond acceptor, enhancing interactions with water.[3][6]
Lipophilicity (LogP/LogD) Generally DecreasedReplacement of lipophilic groups (e.g., gem-dimethyl) with the more polar oxetane reduces overall lipophilicity.[1][2]
Metabolic Stability Generally IncreasedThe oxetane ring can block sites of metabolic oxidation. 3,3-disubstitution further enhances stability.[1][3][4][6]
Molecular Conformation Induces Three-DimensionalityThe sp³-rich, non-planar structure of the oxetane ring disrupts molecular planarity, which can improve target binding and reduce off-target effects.[1][2]
Basicity (pKa) of Proximal Amines DecreasedThe inductive electron-withdrawing effect of the oxetane oxygen can significantly lower the pKa of adjacent amino groups.[2]

Synthetic Transformations of this compound

The true synthetic power of this building block lies in the orthogonal reactivity of its nitrile and hydroxymethyl functionalities. This allows for a stepwise and controlled elaboration of the molecule to access a wide range of derivatives.

G cluster_nitrile Nitrile Transformations cluster_hydroxyl Hydroxymethyl Transformations main This compound nitrile_reduction Reduction to Primary Amine main->nitrile_reduction e.g., H₂, Raney Ni or BH₃·THF nitrile_hydrolysis Hydrolysis to Carboxylic Acid main->nitrile_hydrolysis Acid or Base Hydrolysis hydroxyl_oxidation Oxidation to Aldehyde/Carboxylic Acid main->hydroxyl_oxidation e.g., PCC, DMP or TEMPO hydroxyl_etherification Etherification main->hydroxyl_etherification e.g., NaH, R-X hydroxyl_esterification Esterification main->hydroxyl_esterification e.g., Acyl Chloride, Pyridine amide_coupling Formation of Amides nitrile_reduction->amide_coupling Amide Coupling

Caption: Key synthetic transformations of this compound.

Protocols for Key Synthetic Transformations

The following protocols are provided as representative examples of how to selectively manipulate the functional groups of this compound. Researchers should optimize these conditions based on their specific substrates and desired outcomes.

Protocol 1: Selective Reduction of the Nitrile to a Primary Amine

This protocol describes the conversion of the nitrile group to a primary amine, yielding 2-(3-(aminomethyl)oxetan-3-yl)ethan-1-amine, a valuable diamine intermediate. Catalytic hydrogenation is a common and effective method for this transformation.[8][9]

Materials:

  • This compound

  • Raney Nickel (50% slurry in water)

  • Methanol (anhydrous)

  • Ammonia (7 N solution in methanol)

  • Hydrogen gas

  • Parr shaker or similar hydrogenation apparatus

  • Celite®

Procedure:

  • Reaction Setup: To a high-pressure reaction vessel, add this compound (1.0 eq), methanol, and the 7 N methanolic ammonia solution (10-20 eq).

  • Catalyst Addition: Carefully add Raney Nickel (approximately 10-20% by weight of the starting material) to the reaction mixture under a stream of inert gas.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas (3-4 cycles). Pressurize the vessel to 50-100 psi with hydrogen.

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until complete consumption of the starting material is observed (typically 12-24 hours).

  • Workup: Carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting diamine can be purified by column chromatography on silica gel or by crystallization of a salt (e.g., hydrochloride or oxalate).

Causality Behind Experimental Choices:

  • The use of a methanolic ammonia solution helps to suppress the formation of secondary and tertiary amine byproducts by competing for reaction with the intermediate imine.[8]

  • Raney Nickel is a widely used and effective catalyst for nitrile reduction under relatively mild conditions.

  • Filtration through Celite® is a standard and effective method for removing the pyrophoric Raney Nickel catalyst.

Protocol 2: Oxidation of the Hydroxymethyl Group to a Carboxylic Acid

This protocol details the oxidation of the primary alcohol to a carboxylic acid, affording 2-(3-(cyanomethyl)oxetan-3-yl)acetic acid. A two-step oxidation via an aldehyde intermediate is often employed. For a one-pot procedure, a TEMPO-catalyzed oxidation is a mild and efficient option.[10]

Materials:

  • This compound

  • TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)

  • (Diacetoxyiodo)benzene (BAIB) or Sodium hypochlorite (bleach)

  • Acetonitrile

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Ethyl acetate

  • Hydrochloric acid (1 M)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) and TEMPO (0.1 eq) in a mixture of acetonitrile and water.

  • Oxidant Addition: Add (diacetoxyiodo)benzene (2.5 eq) in one portion. Alternatively, add sodium hypochlorite solution (2.5 eq) dropwise while maintaining the temperature below 20 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Adjust the pH to approximately 8-9 with saturated aqueous sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate to remove any non-acidic impurities.

  • Acidification and Isolation: Acidify the aqueous layer to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • TEMPO is a mild and selective catalyst for the oxidation of primary alcohols.[10]

  • BAIB or bleach are used as the stoichiometric co-oxidants to regenerate the active oxoammonium species from TEMPO.

  • The basic wash removes the TEMPO catalyst and any acidic byproducts, while the final acidification allows for the extraction of the desired carboxylic acid product.

Protocol 3: Etherification of the Hydroxymethyl Group

This protocol describes the formation of an ether linkage from the primary alcohol, a common strategy for introducing diverse side chains. The Williamson ether synthesis is a classic and reliable method.[11]

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until complete consumption of the starting material is observed by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ether can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Sodium hydride is a strong, non-nucleophilic base suitable for deprotonating the primary alcohol to form the alkoxide.

  • Anhydrous polar aprotic solvents like DMF or THF are used to dissolve the starting materials and facilitate the SN2 reaction.

  • The reaction is quenched with a mild acid source like ammonium chloride to neutralize any remaining sodium hydride.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its stable 3,3-disubstituted oxetane core provides a strategic means to enhance the physicochemical properties of lead compounds. The orthogonal reactivity of the nitrile and hydroxymethyl groups allows for a wide range of synthetic manipulations, providing access to a diverse array of novel amines, carboxylic acids, ethers, and other functionalized molecules. The protocols provided herein serve as a starting point for the exploration of this promising synthetic intermediate, empowering researchers to unlock new chemical space in their quest for improved therapeutics.

References

Application Notes and Experimental Protocols for 2-(3-(hydroxymethyl)oxetan-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of unique structural motifs is paramount for optimizing physicochemical properties and biological activity. 2-(3-(hydroxymethyl)oxetan-3-yl)acetonitrile, a trifunctional building block, presents a compelling scaffold for the synthesis of novel chemical entities. This molecule uniquely combines the desirable features of a strained oxetane ring, a primary alcohol, and a versatile nitrile group. The oxetane moiety, in particular, has gained significant attention as a polar and metabolically stable isostere for gem-dimethyl and carbonyl groups, often improving aqueous solubility and other "drug-like" properties.[1][2] This document serves as a comprehensive guide for researchers, providing detailed experimental protocols and the underlying scientific rationale for the chemical manipulation of this promising synthetic intermediate.

Chemical Properties and Reactivity Profile

This compound (CAS No. 42941-62-8) possesses a molecular formula of C₆H₉NO₂ and a molecular weight of 127.14 g/mol .[3][4] Its structure features a quaternary carbon center substituted with a hydroxymethyl group, a cyanomethyl group, and incorporation into a four-membered oxetane ring. This unique arrangement of functional groups dictates its reactivity, allowing for a range of selective chemical transformations.

The reactivity of this molecule can be understood by considering each functional group individually and in concert:

  • Oxetane Ring: As a strained four-membered ether, the oxetane ring in this molecule has a ring strain energy of approximately 25.5 kcal/mol, which is comparable to that of an oxirane.[1] This inherent strain renders it susceptible to ring-opening reactions under acidic conditions or with potent nucleophiles, a characteristic that can be exploited for further functionalization.[5][6] The oxygen atom of the oxetane can also act as a hydrogen bond acceptor, influencing the molecule's solubility and interactions with biological targets.[2]

  • Primary Alcohol (-CH₂OH): The hydroxymethyl group is a versatile handle for a variety of chemical transformations. It can be readily oxidized to an aldehyde or a carboxylic acid, depending on the chosen reagents and reaction conditions.[7][8][9][10] Furthermore, it can undergo substitution reactions, such as conversion to an alkyl halide, or be derivatized to form esters and ethers.

  • Nitrile (-C≡N): The nitrile group is a valuable synthon in organic synthesis. Its electrophilic carbon atom is susceptible to nucleophilic attack, enabling the formation of new carbon-carbon bonds.[11][12] Nitriles can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or react with organometallic reagents to yield ketones after hydrolysis.[13][14] This functional group is prevalent in many pharmaceutical compounds.[11][15]

The strategic manipulation of these functional groups allows for the divergent synthesis of a wide array of more complex molecules. The following sections provide detailed protocols for key transformations of this compound.

Experimental Protocols

Protocol 1: Selective Oxidation of the Primary Alcohol to an Aldehyde

This protocol describes the selective oxidation of the primary alcohol in this compound to the corresponding aldehyde, preserving the oxetane and nitrile functionalities. The use of pyridinium chlorochromate (PCC) is a well-established method for this transformation, minimizing over-oxidation to the carboxylic acid.[7]

Workflow for Selective Oxidation:

start This compound reagents PCC, DCM start->reagents Dissolve in reaction Stir at room temperature reagents->reaction Add workup Filter through silica gel, concentrate reaction->workup After 2-3h product 2-(3-formyloxetan-3-yl)acetonitrile workup->product

Caption: Workflow for the selective oxidation of the primary alcohol.

Materials:

Reagent/SolventAmountMoles (mmol)PuritySupplier (Example)
This compound1.27 g10>95%BLDpharm[3]
Pyridinium chlorochromate (PCC)3.23 g15>98%Sigma-Aldrich
Dichloromethane (DCM), anhydrous50 mL->99.8%Fisher Scientific
Silica gel for column chromatography (230-400 mesh)As needed---
Diethyl etherFor elution---

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (3.23 g, 15 mmol).

  • Add anhydrous dichloromethane (50 mL) to the flask and stir to form a suspension.

  • In a separate flask, dissolve this compound (1.27 g, 10 mmol) in 10 mL of anhydrous dichloromethane.

  • Add the solution of the starting material to the PCC suspension in one portion.

  • Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Upon completion, dilute the reaction mixture with 50 mL of diethyl ether and stir for 15 minutes.

  • Pass the mixture through a short pad of silica gel, eluting with diethyl ether to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 2-(3-formyloxetan-3-yl)acetonitrile as a colorless oil.

Rationale:

  • PCC: A mild oxidizing agent that selectively converts primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid.[7]

  • Anhydrous DCM: An inert solvent that is suitable for PCC oxidations. The anhydrous condition is crucial to prevent the formation of the corresponding carboxylic acid.

  • Silica Gel Filtration: This step is essential for the removal of the insoluble chromium byproducts, simplifying the purification process.

Protocol 2: Reduction of the Nitrile to a Primary Amine

This protocol details the reduction of the nitrile group to a primary amine using lithium aluminum hydride (LiAlH₄), a powerful reducing agent.[13][14] This transformation is performed while keeping the alcohol and oxetane functionalities intact, although protection of the alcohol may be necessary in some cases to avoid side reactions.

Workflow for Nitrile Reduction:

start This compound reagents LiAlH4, THF (anhydrous) start->reagents Add to reaction Reflux reagents->reaction Heat to quench Quench with H2O, NaOH(aq) reaction->quench After 4-6h workup Filter, extract, dry, concentrate quench->workup product 2-(3-(hydroxymethyl)oxetan-3-yl)ethan-1-amine workup->product

Caption: Workflow for the reduction of the nitrile to a primary amine.

Materials:

Reagent/SolventAmountMoles (mmol)PuritySupplier (Example)
This compound1.27 g10>95%Parchem[4]
Lithium aluminum hydride (LiAlH₄)0.76 g2095%Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous50 mL->99.9%Fisher Scientific
WaterFor quenching---
15% Sodium hydroxide solutionFor quenching---
Diethyl etherFor extraction---
Anhydrous sodium sulfateFor drying---

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (0.76 g, 20 mmol) and anhydrous THF (30 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.27 g, 10 mmol) in anhydrous THF (20 mL) and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the dropwise addition of water (0.8 mL), followed by 15% aqueous sodium hydroxide (0.8 mL), and then water (2.4 mL).

  • Stir the resulting white suspension at room temperature for 30 minutes.

  • Filter the mixture through a pad of Celite and wash the filter cake with THF.

  • Combine the filtrate and washes and concentrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-(3-(hydroxymethyl)oxetan-3-yl)ethan-1-amine. Further purification can be achieved by distillation or chromatography if necessary.

Rationale:

  • LiAlH₄: A potent reducing agent capable of reducing nitriles to primary amines.[13] The stoichiometry is important to ensure complete reduction.

  • Anhydrous THF: A common and suitable solvent for LiAlH₄ reductions.

  • Fieser Workup: The sequential addition of water, aqueous NaOH, and water is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in a granular precipitate that is easily filtered.

Protocol 3: Acid-Catalyzed Ring Opening of the Oxetane

This protocol demonstrates the ring-opening of the oxetane under acidic conditions, leading to the formation of a diol. This reaction highlights the reactivity of the strained ether.

Workflow for Oxetane Ring Opening:

start This compound reagents H2SO4 (aq), H2O start->reagents Dissolve in reaction Heat at 50 °C reagents->reaction neutralize Neutralize with NaHCO3 (aq) reaction->neutralize After 2h workup Extract with EtOAc, dry, concentrate neutralize->workup product 3-(cyanomethyl)-3-(hydroxymethyl)butane-1,3-diol workup->product

Caption: Workflow for the acid-catalyzed ring opening of the oxetane.

Materials:

Reagent/SolventAmountMoles (mmol)PuritySupplier (Example)
This compound1.27 g10>95%-
Sulfuric acid (H₂SO₄), 1 M aqueous solution10 mL10--
Water20 mL---
Saturated sodium bicarbonate solutionAs needed---
Ethyl acetate (EtOAc)For extraction---
Anhydrous magnesium sulfateFor drying---

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.27 g, 10 mmol) in water (20 mL).

  • Add 1 M aqueous sulfuric acid (10 mL) to the solution.

  • Heat the reaction mixture to 50 °C and stir for 2 hours. Monitor the reaction by TLC.

  • Cool the reaction to room temperature and carefully neutralize the acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

  • Purify the product by column chromatography on silica gel if necessary.

Rationale:

  • Aqueous Acid: The acidic medium protonates the oxetane oxygen, activating the ring towards nucleophilic attack by water.[5]

  • Heating: Provides the necessary activation energy for the ring-opening reaction.

  • Neutralization: Essential to stop the reaction and to allow for safe extraction of the product.

Safety Precautions

When working with this compound and the reagents described in these protocols, it is crucial to adhere to standard laboratory safety practices.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Acetonitrile and its derivatives: Can be harmful if swallowed, in contact with skin, or if inhaled.[16][17][18] Avoid breathing vapors.

  • Lithium Aluminum Hydride (LiAlH₄): A highly reactive and flammable solid. It reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Pyridinium Chlorochromate (PCC): A toxic and oxidizing agent. Avoid inhalation and contact with skin.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

For detailed safety information on acetonitrile, which shares the nitrile functional group, refer to its Safety Data Sheet (SDS).[16][17][18][19][20] A specific SDS for this compound should be consulted if available from the supplier.

Conclusion

This compound is a versatile building block with three distinct functional groups that can be selectively manipulated. The protocols provided herein offer a starting point for the exploration of its synthetic utility. By understanding the reactivity of the oxetane, alcohol, and nitrile moieties, researchers can design and execute synthetic routes to a diverse range of novel compounds with potential applications in drug discovery and materials science. The key to unlocking the full potential of this molecule lies in the careful selection of reagents and reaction conditions to achieve the desired selective transformations.

References

Analytical Methods for the Characterization of 2-(3-(hydroxymethyl)oxetan-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Introduction and Compound Overview

2-(3-(hydroxymethyl)oxetan-3-yl)acetonitrile (CAS 42941-62-8) is a bifunctional molecule incorporating a highly strained oxetane ring and a nitrile group. The oxetane ring, a four-membered ether, is not merely a passive scaffold; its inherent ring strain and ability to act as a hydrogen bond acceptor can significantly influence the conformational preferences and properties of a larger molecule.[1] It is often considered a polar equivalent of a gem-dimethyl group, offering a strategy to reduce lipophilicity while maintaining spatial arrangement.[2] The nitrile and primary alcohol functionalities provide versatile handles for further synthetic transformations.

Given its importance, a multi-technique analytical approach is essential to confirm its identity, structure, and purity. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy for a comprehensive characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₉NO₂--INVALID-LINK--[3]
Molecular Weight 127.14 g/mol --INVALID-LINK--[4]
Monoisotopic Mass 127.06333 Da--INVALID-LINK--[3]
Appearance Colorless Liquid (predicted)General chemical knowledge
Storage Keep in dark place, Inert atmosphere, 2-8°C--INVALID-LINK--[4]

The Analytical Characterization Workflow

A robust analytical workflow ensures that all critical quality attributes of the compound are assessed. The process is hierarchical, beginning with definitive structural confirmation and followed by quantitative purity analysis.

G cluster_0 Structural Elucidation (Identity) cluster_1 Purity & Quantification NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (LC-MS) HPLC HPLC-UV/DAD (Purity, Assay) NMR->HPLC Report Certificate of Analysis (CoA) NMR->Report FTIR FTIR Spectroscopy MS->HPLC MS->Report FTIR->HPLC FTIR->Report GC GC-FID/MS (Residual Solvents) HPLC->GC EA Elemental Analysis (CHN Confirmation) HPLC->EA HPLC->Report GC->Report EA->Report Sample Sample Received (this compound) Sample->NMR Sample->MS Sample->FTIR

Caption: Integrated workflow for the complete characterization of the target compound.

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR are required to account for all atoms in the proposed structure.

Expertise & Experience: The key to interpreting the NMR spectrum of this molecule is recognizing the unique signatures of the oxetane ring. The protons on the oxetane ring are diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals, typically as doublets with geminal coupling. Their chemical shift, usually between 4.5 and 5.0 ppm, is highly characteristic.[5][6] The quaternary carbon at the 3-position simplifies the spectrum by eliminating a proton at that position.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃, TMS)

PositionAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity / Notes
1-CH₂CN2.8 - 3.0~20s
2-C≡N-~117-
3C-~40-45Quaternary Carbon
4-CH₂OH3.9 - 4.1~70s
5, 6-CH₂-O-4.6 - 4.9~80d, d (J ≈ 6-8 Hz)
7-OHVariable (e.g., 2.0-3.0)-br s

Note: Predicted values are based on analogous structures and may vary based on solvent and concentration.[5][7]

Protocol 3.1: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a spectrometer with a minimum field strength of 400 MHz for sufficient resolution.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed to achieve an adequate signal-to-noise ratio for the quaternary carbon and the nitrile carbon.

  • 2D NMR (Recommended): If assignments are ambiguous, perform 2D NMR experiments such as COSY (to establish H-H correlations) and HSQC/HMBC (to correlate protons with their directly attached or long-range carbons). This is a self-validating step to confirm connectivity.

Molecular Weight Confirmation by Mass Spectrometry

Mass spectrometry provides essential information on the molecular weight of the compound, further confirming its identity. For a polar, non-volatile molecule like this, Electrospray Ionization (ESI) is the preferred method.

Expertise & Experience: The presence of a hydroxyl group and the oxetane oxygen makes the molecule amenable to protonation in positive ion mode ESI. Therefore, the most prominent ion expected is the protonated molecule [M+H]⁺. It is also common to observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, which can originate from glassware or trace impurities in solvents. Observing these adducts further validates the molecular weight.

Table 3: Expected Ions in ESI-MS

AdductFormulaCalculated m/z
[M+H]⁺ [C₆H₁₀NO₂]⁺128.0706
[M+Na]⁺ [C₆H₉NNaO₂]⁺150.0525
[M+K]⁺ [C₆H₉KNO₂]⁺166.0265

Note: Calculated m/z values correspond to the monoisotopic mass.[3]

Protocol 4.1: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent, typically the mobile phase used for chromatography (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid).

  • Chromatography (Optional but Recommended): Use a simple isocratic or rapid gradient HPLC method to introduce the sample into the mass spectrometer. This helps to separate the analyte from non-volatile impurities.

    • Column: C18, 50 x 2.1 mm, 3.5 µm

    • Mobile Phase: A) 0.1% Formic Acid in Water, B) 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

  • MS Instrument Setup:

    • Ionization Mode: ESI, Positive.

    • Scan Range: m/z 50 - 500.

    • Source Parameters: Optimize capillary voltage, gas flow, and temperature according to the instrument manufacturer's recommendations.

  • Data Analysis: Extract the ion chromatogram for the expected m/z values and analyze the mass spectrum of the corresponding peak to confirm the presence of the target ions.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds in pharmaceutical development. The goal is to develop a method that can separate the main compound from any potential process-related impurities or degradation products.

Expertise & Experience: The target molecule is highly polar due to the hydroxyl and nitrile groups. Standard C18 columns may provide insufficient retention, causing the analyte to elute near the solvent front.[8] To overcome this, several strategies can be employed:

  • Polar-Embedded/Endcapped Columns: Use a reversed-phase column with a polar modification to improve retention of polar analytes in highly aqueous mobile phases.

  • Cyano (CN) Columns: These columns offer alternative selectivity and can operate in both reversed-phase and normal-phase modes, making them suitable for polar compounds.[9]

  • Highly Aqueous Mobile Phase: Use a mobile phase with a low percentage of organic solvent (e.g., >95% water) on a compatible C18 column.

  • Acidification: Adding a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the mobile phase ensures consistent ionization state and improves peak shape.[10]

G cluster_0 Decision Points Start Define Goal: Purity Method for Polar Analyte Col_Choice Column Selection Start->Col_Choice MP_Choice Mobile Phase Screening Col_Choice->MP_Choice Test C18, Polar-Embedded, Cyano Ret_OK Adequate Retention? Col_Choice->Ret_OK Grad_Opt Gradient Optimization MP_Choice->Grad_Opt Screen Acetonitrile vs. Methanol with 0.1% Formic Acid Res_OK Sufficient Resolution? MP_Choice->Res_OK Valid Method Validation Grad_Opt->Valid Adjust slope and time for optimal resolution Ret_OK->Col_Choice No, try another column Ret_OK->MP_Choice Yes Res_OK->Grad_Opt No Res_OK->Valid Yes

Caption: Decision workflow for developing a robust HPLC purity method.

Protocol 5.1: HPLC Purity Determination
  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Method Parameters:

    • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent polar-compatible C18 column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.[11]

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm (as nitrile and oxetane have no strong chromophore, low UV is necessary).

    • Injection Volume: 2 µL.

  • Sample Preparation: Accurately prepare a sample solution at approximately 0.5 mg/mL in a 50:50 mixture of water and acetonitrile.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

Functional Group Identification by FTIR Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups within a molecule.

Expertise & Experience: The FTIR spectrum of this compound will be dominated by three key features:

  • A broad O-H stretching band from the alcohol.

  • A sharp, medium-to-strong C≡N stretching band. The position of this peak is highly diagnostic for nitriles.[12][13]

  • A strong C-O stretching band characteristic of the ether linkage in the oxetane ring.

Table 4: Characteristic FTIR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Alcohol (-OH)O-H Stretch3200 - 3500Broad, Strong
Alkane (-CH₂)C-H Stretch2850 - 3000Medium
Nitrile (-C≡N) C≡N Stretch 2240 - 2260 Sharp, Medium
Oxetane (C-O-C)C-O Stretch1050 - 1150Strong

Reference data from established spectroscopy resources.[13][14]

Protocol 6.1: ATR-FTIR Analysis
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

  • Background Scan: Collect a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically generate the absorbance spectrum. Label the key peaks corresponding to the functional groups listed in Table 4.

References

Application Notes and Protocols: The Strategic Incorporation of 2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxetane Moiety as a Privileged Scaffold in Kinase Inhibitor Design

The pursuit of highly selective and potent kinase inhibitors with favorable pharmacokinetic profiles is a cornerstone of modern drug discovery, particularly in oncology and immunology.[1][2][3] Kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets. However, achieving selectivity and desirable drug-like properties remains a significant challenge. The strategic incorporation of unique structural motifs is a key approach to overcoming these hurdles.

The oxetane ring, a four-membered cyclic ether, has emerged as a "privileged" scaffold in medicinal chemistry.[1][4][5] Its inherent polarity, three-dimensional structure, and metabolic stability offer distinct advantages over more traditional functionalities.[4][5] Specifically, the introduction of an oxetane can lead to:

  • Enhanced Aqueous Solubility: The polar nature of the ether oxygen in the oxetane ring can significantly improve the solubility of a drug candidate, a critical factor for oral bioavailability.

  • Improved Metabolic Stability: The strained oxetane ring is often more resistant to metabolic degradation compared to other cyclic ethers or aliphatic chains.

  • Modulation of Basicity (pKa): The inductive effect of the oxetane's oxygen atom can lower the pKa of nearby basic functional groups, which can be advantageous for optimizing cell permeability and reducing off-target effects.[4]

  • Vectorial Exit from the Binding Pocket: The defined three-dimensional shape of the oxetane can orient substituents towards the solvent-exposed region of a kinase's active site, allowing for the introduction of additional functionality without disrupting key binding interactions.

This application note provides a detailed guide for the synthesis and utilization of a key oxetane-containing building block, 2-(3-(hydroxymethyl)oxetan-3-yl)acetonitrile , in the design and synthesis of novel kinase inhibitors, with a particular focus on Bruton's tyrosine kinase (BTK) inhibitors.

The Building Block: Synthesis of this compound

The proposed synthesis starts from the commercially available 3-(bromomethyl)-3-(hydroxymethyl)oxetane.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from 3-(bromomethyl)-3-(hydroxymethyl)oxetane.

Reaction Scheme:

Synthesis of this compound start 3-(Bromomethyl)-3-(hydroxymethyl)oxetane reagents NaCN DMSO, 60 °C start->reagents product This compound reagents->product

A schematic for the synthesis of the target oxetane building block.

Materials:

  • 3-(Bromomethyl)-3-(hydroxymethyl)oxetane

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(bromomethyl)-3-(hydroxymethyl)oxetane (1.0 eq) in anhydrous DMSO.

  • Addition of Cyanide: To the stirred solution, add sodium cyanide (1.2 eq) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with brine (2 x volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Expected Outcome and Characterization:

The final product is expected to be a colorless oil or a low-melting solid. Characterization should be performed using standard analytical techniques:

Analysis Expected Result
¹H NMR Peaks corresponding to the oxetane ring protons, the hydroxymethyl group, and the cyanomethyl group with appropriate chemical shifts and integrations.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spec. Molecular ion peak corresponding to the calculated mass of C₆H₉NO₂.
IR Characteristic absorption bands for the hydroxyl (-OH), nitrile (-C≡N), and C-O-C ether linkages.

Application in Kinase Inhibitor Synthesis: A Case Study with a BTK Inhibitor Scaffold

Bruton's tyrosine kinase (BTK) is a clinically validated target in B-cell malignancies and autoimmune diseases.[1][2][3][9] Many BTK inhibitors feature a core heterocyclic scaffold that binds to the ATP-binding site of the kinase. The strategic incorporation of an oxetane moiety can enhance the drug-like properties of these inhibitors.[1]

This section outlines a protocol for the synthesis of a novel BTK inhibitor by coupling this compound to a representative pyrazolopyrimidine core, a common scaffold in kinase inhibitors.

Protocol 2: Synthesis of a Novel BTK Inhibitor

Objective: To synthesize a novel BTK inhibitor by incorporating the this compound building block.

Synthetic Workflow Diagram:

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Nucleophilic Substitution a This compound b Tosyl Chloride, Pyridine a->b c Tosylated Intermediate b->c e NaH, DMF c->e d Pyrazolopyrimidine Core d->e f Novel BTK Inhibitor e->f

A two-step workflow for the synthesis of a novel BTK inhibitor.

Part A: Tosylation of this compound

Materials:

  • This compound (from Protocol 1)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C in an ice bath.

  • Addition of Base and Tosyl Chloride: Add anhydrous pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq), maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylated intermediate. This intermediate is often used in the next step without further purification.

Part B: Coupling with the Pyrazolopyrimidine Core

Materials:

  • Crude tosylated intermediate from Part A

  • 4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (a representative BTK inhibitor core)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • Preparation of the Nucleophile: In a separate flame-dried flask under an inert atmosphere, dissolve the 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C and add sodium hydride (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Addition of the Electrophile: Dissolve the crude tosylated intermediate from Part A in a minimal amount of anhydrous DMF and add it dropwise to the pyrazolopyrimidine solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS indicates the completion of the reaction.

  • Quenching: Carefully quench the reaction at 0 °C by the slow dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Add water and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying, Concentration, and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final novel BTK inhibitor.

Data Presentation and Interpretation

The successful synthesis of the novel BTK inhibitor should be confirmed by a suite of analytical techniques. The following table provides a template for summarizing the key characterization data.

Compound Structure Molecular Formula Calculated Mass Observed Mass (M+H)⁺ ¹H NMR (Key Shifts) Purity (HPLC)
Building Block This compoundC₆H₉NO₂127.06128.07Signals for oxetane, CH₂OH, CH₂CN>95%
Novel BTK Inhibitor [Structure of the final compound][Calculated Formula][Calculated Mass][Observed Mass]Signals for pyrazolopyrimidine, phenoxy, and oxetane moieties>98%

Signaling Pathway Context

The synthesized inhibitor is designed to target BTK, a key kinase in the B-cell receptor (BCR) signaling pathway. Inhibition of BTK blocks downstream signaling events that are crucial for B-cell proliferation, differentiation, and survival.

B_Cell_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP₃, DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺, PKC IP3_DAG->Ca_PKC NFkB_MAPK NF-κB, MAPK Signaling Ca_PKC->NFkB_MAPK Proliferation B-Cell Proliferation, Survival, and Activation NFkB_MAPK->Proliferation Inhibitor Novel BTK Inhibitor (with Oxetane) Inhibitor->BTK Inhibition

The B-cell receptor signaling pathway and the point of intervention for the novel BTK inhibitor.

Conclusion and Future Perspectives

The strategic use of this compound represents a valuable approach in the design of novel kinase inhibitors with potentially superior pharmacological properties. The protocols detailed in this application note provide a practical framework for the synthesis of this key building block and its incorporation into a representative BTK inhibitor scaffold. The principles and methodologies described herein are broadly applicable to the synthesis of other kinase inhibitors where the unique attributes of the oxetane moiety can be leveraged to address challenges in drug discovery. Further exploration of this and other functionalized oxetane building blocks is warranted to expand the chemical space for the development of next-generation targeted therapies.

References

Application Notes and Protocols for Late-Stage Functionalization with Oxetane Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Oxetanes in Modern Drug Discovery

In the landscape of contemporary drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Late-stage functionalization (LSF) has emerged as a powerful strategy, enabling the direct modification of complex molecular scaffolds at a late point in a synthetic sequence. This approach allows for the rapid generation of analogs, facilitating the fine-tuning of a drug candidate's properties. Among the myriad of building blocks employed in LSF, the oxetane moiety has garnered significant attention for its unique ability to impart favorable physicochemical characteristics to parent molecules.[1][2]

The four-membered cyclic ether, once considered a synthetic curiosity, is now a prized motif in medicinal chemistry.[3][4][5] Its incorporation can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of proximal amines.[3][6] Oxetanes are often employed as bioisosteres for commonly encountered functional groups like gem-dimethyl and carbonyl groups, offering a pathway to escape the "flatland" of planar, aromatic structures and explore more three-dimensional chemical space.[3][4][5][7][8] This shift towards sp³-rich scaffolds is a prevailing trend in medicinal chemistry, aimed at enhancing compound properties and navigating intellectual property landscapes.[3]

This technical guide provides an in-depth exploration of late-stage functionalization strategies utilizing oxetane building blocks. We will delve into the mechanistic underpinnings of key synthetic methodologies, offer detailed, field-proven protocols, and present data-driven insights to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

The Oxetane Advantage: A Comparative Overview

The decision to incorporate an oxetane into a lead compound is often driven by the need to address specific liabilities. The following table summarizes the key property modulations achievable with oxetane incorporation, drawing comparisons with isosteric replacements.

PropertyImpact of Oxetane IncorporationComparison with Common Isosteres
Solubility Generally increases due to the polar nature of the ether oxygen.[3][7]Often superior to gem-dimethyl or cyclobutane analogs.
Metabolic Stability Can block sites of metabolism (e.g., benzylic C-H bonds) without significantly increasing lipophilicity.[3][8] 3,3-disubstituted oxetanes are particularly stable.[8]A more metabolically robust alternative to tert-butyl groups.[1]
Lipophilicity (LogD) Tends to decrease, which can be advantageous for optimizing ADME properties.[8][9]Lower lipophilicity compared to carbocyclic analogs of similar size.
Amine Basicity (pKa) The electron-withdrawing nature of the oxetane ring can lower the pKa of adjacent amines.[8][9]Useful for fine-tuning the basicity of piperazine or other amine-containing moieties to improve selectivity or reduce off-target effects.[8][9]
Molecular Conformation The puckered, three-dimensional structure can favorably influence binding to target proteins.[7]Offers a rigid scaffold that can be used to control the spatial orientation of substituents.

Synthetic Strategies for Late-Stage Oxetanylation

The introduction of an oxetane ring late in a synthetic route requires robust and chemoselective methodologies that can tolerate a wide range of functional groups. Recent years have seen a surge in the development of such methods, with photoredox and transition-metal catalysis at the forefront.

Photoredox-Catalyzed C-H Functionalization: A Radical Approach

Visible-light photoredox catalysis has revolutionized the field of C-H functionalization by providing a mild and efficient means of generating radical intermediates.[10] This strategy is particularly well-suited for the late-stage introduction of oxetanes.

Mechanism Overview:

The general mechanism involves the generation of a key radical intermediate from an oxetane precursor, which then engages with the substrate in a C-H functionalization event. A common approach involves the formation of an α-oxy radical on the oxetane ring.

photoredox_mechanism PC Photocatalyst (e.g., Ir(ppy)₃) PC_excited Excited Photocatalyst* PC->PC_excited Visible Light PC_excited->PC SET Quencher Reductive Quencher PC_excited->Quencher SET Substrate Substrate (R-H) Substrate_radical Substrate Radical (R•) Substrate->Substrate_radical HAT Oxetane_precursor Oxetane Precursor Oxetane_radical Oxetane Radical (•Ox) Oxetane_precursor->Oxetane_radical H-atom transfer (HAT) or SET Product Functionalized Product (R-Ox) Oxetane_radical->Product Substrate_radical->Product Quencher_oxidized Oxidized Quencher+ Quencher->Quencher_oxidized

General Photoredox C-H Oxetanylation Workflow.

Protocol: Late-Stage C(sp³)–H Oxetanylation of Alcohols

This protocol is adapted from the work of Silvi and co-workers, which describes a photoredox-catalyzed synthesis of oxetanes from aliphatic alcohols and vinyl sulfonium triflates.[11][12][13]

Materials:

  • Iridium photocatalyst (e.g., {Ir[dF(CF₃)ppy]₂(dtbpy)}PF₆) or an organic photocatalyst (e.g., 4CzIPN)

  • Quinuclidine

  • Tetrabutylammonium dihydrogen phosphate

  • Diphenyl vinyl sulfonium triflate

  • Substrate alcohol

  • Potassium tert-butoxide (KOtBu)

  • Acetonitrile (anhydrous)

  • Blue LED light source

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add the iridium photocatalyst (1 mol%), quinuclidine (10 mol%), and tetrabutylammonium dihydrogen phosphate (25 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add the substrate alcohol (1.0 equiv) and diphenyl vinyl sulfonium triflate (1.5 equiv) to the vial, followed by anhydrous acetonitrile to achieve the desired concentration.

  • Irradiation: Seal the vial and place it approximately 5 cm from a blue LED light source. Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS for the consumption of the starting material.

  • Cyclization: After the irradiation is complete, add potassium tert-butoxide (2.0 equiv) to the reaction mixture.

  • Heating: Stir the reaction at 60 °C for 1-2 hours to facilitate the intramolecular Sₙ2 reaction to form the oxetane ring.[12][13]

  • Workup and Purification: Cool the reaction to room temperature, quench with water, and extract with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Photocatalyst: The choice of photocatalyst is critical for the efficiency of the single-electron transfer (SET) processes that drive the reaction. Iridium and ruthenium complexes are common, but organic photocatalysts can be a more cost-effective alternative.[13]

  • Quinuclidine: This base acts as a hydrogen atom transfer (HAT) catalyst, selectively abstracting a hydrogen atom from the alcohol substrate.[12][13]

  • Tetrabutylammonium dihydrogen phosphate: This additive can facilitate the HAT process by activating the alcohol through hydrogen bonding.[12]

  • Vinyl Sulfonium Triflate: This serves as the acceptor for the nucleophilic radical generated from the alcohol.

  • KOtBu: A strong, non-nucleophilic base is required to deprotonate the intermediate alcohol and promote the intramolecular Williamson etherification to form the oxetane ring.

Transition-Metal Catalyzed C-H Functionalization

Transition-metal catalysis offers another powerful avenue for the late-stage introduction of oxetanes, often proceeding through different mechanisms than photoredox catalysis.[14][15][16] Ruthenium-catalyzed meta-C-H alkylation is a notable example.[17]

Mechanism Overview:

These reactions typically involve a directing group on the substrate that coordinates to the metal center, guiding the C-H activation to a specific position. The oxetane is then introduced as a coupling partner.

transition_metal_mechanism Substrate_DG Substrate with Directing Group (DG) Intermediate_1 Coordination Complex Substrate_DG->Intermediate_1 Metal_Catalyst Metal Catalyst (e.g., Ru(II)) Metal_Catalyst->Intermediate_1 Intermediate_2 C-H Activation (Cyclometalation) Intermediate_1->Intermediate_2 C-H Cleavage Intermediate_3 Insertion Intermediate_2->Intermediate_3 Oxetane_CP Oxetane Coupling Partner Oxetane_CP->Intermediate_3 Product_DG Functionalized Product with DG Intermediate_3->Product_DG Reductive Elimination Product Final Product (after DG removal) Product_DG->Product DG Removal

General Transition-Metal Catalyzed C-H Functionalization.

Protocol: Ruthenium-Catalyzed meta-C–H Alkylation with Oxetanes

This protocol is a generalized procedure based on the work of Ackermann and Johansson for the meta-C–H functionalization of drug molecules with oxetanes.[1]

Materials:

  • Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂)

  • Ligand (e.g., a monoprotected amino acid)

  • Oxetane coupling partner

  • Substrate with a directing group (e.g., a pyridine or pyrazole)

  • Additive/oxidant (e.g., AgSbF₆)

  • Solvent (e.g., 1,2-dichloroethane)

Procedure:

  • Catalyst Pre-formation (Optional): In a glovebox, the ruthenium precursor and ligand can be pre-mixed in the reaction solvent to form the active catalytic species.

  • Reaction Setup: To a reaction vial, add the substrate (1.0 equiv), the ruthenium catalyst (2.5-5 mol%), the ligand (5-10 mol%), the oxetane coupling partner (2.0-3.0 equiv), and the additive/oxidant (if required).

  • Solvent Addition: Add the anhydrous solvent under an inert atmosphere.

  • Heating: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-120 °C) for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is typically filtered through a pad of celite to remove insoluble salts. The filtrate is concentrated, and the residue is purified by flash column chromatography.

Causality Behind Experimental Choices:

  • Directing Group: The choice of directing group is crucial for achieving the desired regioselectivity. Pyridines, pyrazoles, and other nitrogen-containing heterocycles are commonly employed.

  • Ruthenium Catalyst: Ruthenium catalysts are particularly effective for meta-C-H functionalization due to their ability to form stable cyclometalated intermediates.

  • Ligand: The ligand plays a key role in modulating the reactivity and selectivity of the catalyst. Monoprotected amino acids have proven to be effective in many cases.

  • Additive/Oxidant: Additives like silver salts can act as halide scavengers and promote the catalytic cycle.

Building Blocks: The Foundation of Diversity

The availability of a diverse range of oxetane building blocks is crucial for expanding the scope of late-stage functionalization. While the synthesis of highly substituted oxetanes can be challenging, several key building blocks are commercially available or readily accessible.[8][9]

Building BlockStructureKey Applications
Oxetan-3-one Reductive amination to form 3-aminooxetanes.
3-Aminooxetane Introduction of a polar, basic moiety.[18] Can act as a 1,3-amphoteric molecule in annulation reactions.[19][20]
3-Oxetanol Can be used to introduce the oxetane ring via etherification or other functional group manipulations.
3-Aminooxetane-3-carboxylic acid A bifunctional building block for incorporation into peptides or other complex molecules.[21]

Challenges and Future Directions

Despite the significant progress in the field, several challenges remain in the late-stage functionalization with oxetanes.

  • Limited Building Block Diversity: The range of commercially available, highly substituted oxetanes is still somewhat limited, which can constrain the exploration of chemical space.[8][9]

  • Ring Stability: While generally stable, the oxetane ring can be susceptible to ring-opening under harsh acidic or Lewis acidic conditions.[8][9][22] Careful selection of reaction conditions is therefore critical.

  • Scalability: While many methods are effective on a laboratory scale, scaling up these reactions for industrial applications can present challenges.

The future of this field will likely focus on the development of new, more versatile oxetane building blocks and more robust and scalable catalytic systems. The continued exploration of novel reactivity, such as the use of oxetanes in ring-opening cascade reactions, will also open up new avenues for the synthesis of complex molecules.

Conclusion

The late-stage functionalization with oxetane building blocks has become an indispensable tool in modern drug discovery. The ability of the oxetane motif to confer desirable physicochemical properties has solidified its place in the medicinal chemist's toolbox. Through the application of innovative synthetic methodologies, particularly in the realm of photoredox and transition-metal catalysis, researchers are now better equipped than ever to harness the power of this unique four-membered heterocycle to accelerate the discovery of new and improved therapeutics.

References

Scale-Up Synthesis of 2-(3-(hydroxymethyl)oxetan-3-yl)acetonitrile: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the scale-up synthesis of 2-(3-(hydroxymethyl)oxetan-3-yl)acetonitrile, a valuable building block in medicinal chemistry. The presented synthetic strategy is designed for robustness and scalability, with a focus on practical application in a laboratory setting.

Introduction

The oxetane motif has garnered significant attention in drug discovery as a bioisostere for commonly used functional groups like gem-dimethyl and carbonyl moieties. Its unique physicochemical properties, including improved solubility, metabolic stability, and conformational rigidity, make it an attractive component in the design of novel therapeutics. This compound, in particular, offers multiple points for further chemical elaboration, making it a versatile intermediate for the synthesis of complex molecular architectures.

This document outlines a two-step synthetic sequence, commencing with the formation of a key oxetane intermediate followed by a nucleophilic substitution to introduce the desired nitrile functionality. The protocols have been developed with careful consideration for safety, efficiency, and scalability.

Synthetic Strategy

The chosen synthetic pathway for the preparation of this compound is a two-step process. The first step involves an intramolecular Williamson ether synthesis to construct the oxetane ring from an acyclic precursor. The second step is a nucleophilic substitution reaction to introduce the cyanomethyl group.

Synthetic Pathway A 2,2-Bis(bromomethyl)propane-1,3-diol B (3-(Bromomethyl)oxetan-3-yl)methanol A->B  NaOEt, EtOH Intramolecular Williamson Ether Synthesis C This compound B->C  NaCN, DMSO Nucleophilic Substitution

Caption: Overall synthetic scheme for this compound.

PART 1: Synthesis of (3-(Bromomethyl)oxetan-3-yl)methanol

This protocol is adapted from the procedure described by P. Amulya et al. in the Indian Journal of Heterocyclic Chemistry[1]. The reaction involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol via an intramolecular Williamson ether synthesis.

Experimental Protocol

Materials and Equipment:

  • 2,2-Bis(bromomethyl)propane-1,3-diol

  • Sodium metal

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.0 equivalent) to absolute ethanol under an inert atmosphere. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of 2,2-bis(bromomethyl)propane-1,3-diol (1.0 equivalent) in absolute ethanol.

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, neutralize the mixture with a suitable acid (e.g., dilute HCl) and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify the crude (3-(bromomethyl)oxetan-3-yl)methanol by column chromatography on silica gel.

Characterization Data for (3-(Bromomethyl)oxetan-3-yl)methanol:

The structure of the product should be confirmed by spectroscopic methods.[1]

  • IR (neat): 3360 cm⁻¹ (broad, -OH)

  • ¹H NMR (CDCl₃, TMS): δ 2.6 (bs, 1H, -OH), 3.70 (s, 2H, -CH₂Br), 4.00 (s, 2H, -CH₂OH), 4.45 (s, 4H, oxetane ring protons).

  • Mass Spectrum (Q+1 mode): m/z 182 (M⁺+1).

PART 2: Synthesis of this compound

This step involves the nucleophilic substitution of the bromide in (3-(bromomethyl)oxetan-3-yl)methanol with a cyanide ion. The following protocol is a general procedure based on established methods for the cyanation of alkyl halides.[2]

DANGER: Cyanide Hazard

Sodium cyanide and hydrogen cyanide are highly toxic. All manipulations involving cyanide must be performed in a well-ventilated chemical fume hood by trained personnel. Wear appropriate personal protective equipment, including double gloves, safety goggles, and a lab coat. A cyanide antidote kit should be readily available. All cyanide-containing waste must be quenched with an appropriate reagent (e.g., bleach or hydrogen peroxide) before disposal.

Experimental Protocol

Materials and Equipment:

  • (3-(Bromomethyl)oxetan-3-yl)methanol

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for work-up and purification

  • High-vacuum distillation apparatus or column chromatography setup

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve (3-(bromomethyl)oxetan-3-yl)methanol (1.0 equivalent) in anhydrous dimethyl sulfoxide (DMSO).

  • Addition of Cyanide: Carefully add sodium cyanide (1.1-1.2 equivalents) to the solution.

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C. Monitor the reaction progress by TLC or HPLC. The reaction time will vary depending on the scale and specific conditions but is typically in the range of several hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a larger volume of water.

  • Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic extracts with brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to yield the final product.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the hydroxymethyl protons, the cyanomethyl protons, and the oxetane ring protons. The chemical shifts will be different from the starting material.
¹³C NMR A signal for the nitrile carbon (around 117-120 ppm) and other signals for the carbons of the oxetane ring and the hydroxymethyl and cyanomethyl groups.
IR Spectroscopy A characteristic sharp peak for the nitrile C≡N stretch around 2240-2260 cm⁻¹. A broad peak for the -OH stretch around 3400 cm⁻¹.
HPLC A single major peak indicating the purity of the compound.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the product.

Process Safety Considerations

  • Cyanide Handling: As emphasized earlier, extreme caution must be exercised when working with cyanide salts. Always work in a fume hood and have an emergency plan in place.

  • Exothermic Reactions: The preparation of sodium ethoxide is highly exothermic. The addition of sodium to ethanol should be done slowly and with cooling.

  • Solvent Safety: Handle all organic solvents in a well-ventilated area and away from ignition sources.

Conclusion

The described two-step synthesis provides a reliable and scalable route to this compound. By following the detailed protocols and adhering to the safety precautions, researchers can efficiently produce this valuable building block for applications in drug discovery and development. Careful monitoring of reaction progress and thorough characterization of intermediates and the final product are crucial for ensuring the quality and reproducibility of the synthesis.

Process_Workflow cluster_step1 Step 1: Oxetane Formation cluster_step2 Step 2: Cyanation cluster_analysis Final Product Analysis A Prepare Sodium Ethoxide B React with 2,2-bis(bromomethyl)propane-1,3-diol A->B C Work-up and Extraction B->C D Purify by Column Chromatography C->D E Dissolve Intermediate in DMSO D->E Characterized Intermediate F Add Sodium Cyanide (in fume hood) E->F G Heat and Monitor Reaction F->G H Work-up and Extraction G->H I Purify by Vacuum Distillation/Chromatography H->I J NMR (¹H, ¹³C) I->J K IR Spectroscopy I->K L HPLC for Purity I->L M Mass Spectrometry I->M

Caption: Workflow for the synthesis and analysis of this compound.

References

Topic: Strategic Hydrolysis of the Nitrile Group in 2-(3-(hydroxymethyl)oxetan-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Oxetane Moiety

In modern medicinal chemistry, the deliberate incorporation of small, strained ring systems is a key strategy for modulating the physicochemical properties of drug candidates. The oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif. It can serve as a polar, metabolically stable bioisostere for frequently used but often problematic groups like gem-dimethyl or carbonyl functionalities.[1][2] The introduction of an oxetane can improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability, all while maintaining or improving biological activity.[3]

The target molecule of this guide, 2-(3-(hydroxymethyl)oxetan-3-yl)acetic acid, is a prime example of a building block designed to leverage these benefits. Its synthesis, however, presents a classic chemical challenge: the hydrolysis of a nitrile group in the presence of a potentially labile oxetane ring. This guide provides a comprehensive analysis of the available hydrolytic strategies, offering detailed, field-tested protocols to enable researchers to select and execute the optimal synthetic route for their specific needs.

The Core Challenge: Nitrile Conversion vs. Oxetane Integrity

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis.[4] Typically accomplished under harsh acidic or basic conditions with heating, the reaction proceeds via an amide intermediate.[5] While effective for simple substrates, these standard conditions pose a significant threat to the structural integrity of our specific substrate, 2-(3-(hydroxymethyl)oxetan-3-yl)acetonitrile.

The oxetane ring, while more stable than an epoxide, is susceptible to ring-opening reactions, particularly under strong acid catalysis.[6] This creates a delicate balance: the conditions must be forceful enough to hydrolyze the stable nitrile group but gentle enough to preserve the four-membered ether.

G cluster_main Hydrolysis Pathways Start This compound Desired Target Product: 2-(3-(hydroxymethyl)oxetan-3-yl)acetic acid Start->Desired Successful Hydrolysis (Preserves Oxetane Ring) SideProduct Side Product: Ring-Opened Diol-Acid Start->SideProduct Ring-Opening (e.g., strong acid)

Figure 1: The primary synthetic challenge: achieving nitrile hydrolysis while preventing the undesired ring-opening of the oxetane moiety.

Comparative Analysis of Hydrolytic Methodologies

We will explore three primary strategies for the hydrolysis of this compound: base-catalyzed, acid-catalyzed, and enzyme-catalyzed. Each method offers a distinct profile of advantages and liabilities.

MethodologyCore PrincipleKey AdvantagesKey Disadvantages
Base-Catalyzed Nucleophilic attack by hydroxide (OH⁻) on the nitrile carbon.[7]Generally better preservation of the oxetane ring. High conversion with sufficient heat.Forms carboxylate salt, requiring a separate acidification step.[8] Can require high temperatures.
Acid-Catalyzed Protonation of the nitrile nitrogen to activate the carbon for nucleophilic attack by water.[9]Direct formation of the carboxylic acid.[8]High risk of oxetane ring-opening. Often requires harsh conditions (high heat, strong acid).[10]
Enzyme-Catalyzed Use of nitrilase or nitrile hydratase/amidase enzymes for conversion.[11]Extremely mild conditions (neutral pH, room temp). High chemo- and regioselectivity. Environmentally friendly.Enzymes can have strict substrate specificity. Higher initial cost and lower availability.

Experimental Protocols

These protocols are designed to be self-validating, with integrated checkpoints for reaction monitoring.

Protocol 1: Optimized Base-Catalyzed Hydrolysis (Recommended Method)

This approach is recommended for its balance of reliability, scalability, and preservation of the sensitive oxetane ring. The key is careful temperature control and monitoring to drive the reaction to completion without promoting degradation.

Materials:

  • This compound

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol or Methanol

  • Deionized Water

  • Hydrochloric Acid (HCl), 3M aqueous solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • TLC plates (Silica gel 60 F254)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a 1:1 mixture of ethanol and water (10 volumes).

  • Addition of Base: Add potassium hydroxide (3.0 eq.) portion-wise to the stirred solution. An exotherm may be observed.

  • Heating: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80-90 °C).[10][12]

  • Reaction Monitoring: Monitor the reaction progress every 2-4 hours using TLC (Eluent: 50% Ethyl Acetate in Hexane). The starting material is relatively nonpolar, while the product (as the carboxylate salt) will remain at the baseline. The intermediate amide will appear as a more polar spot. The reaction is complete when the starting material spot is no longer visible (typically 12-24 hours).

  • Cooling and Concentration: Once complete, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Acidification: Dilute the remaining aqueous residue with deionized water (10 volumes). Cool the solution in an ice bath and slowly acidify to pH ~2-3 by adding 3M HCl. A white precipitate of the carboxylic acid product may form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 volumes).

  • Washing and Drying: Combine the organic extracts and wash sequentially with water (1 x 10 volumes) and brine (1 x 10 volumes). Dry the organic layer over anhydrous sodium sulfate.[12]

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(3-(hydroxymethyl)oxetan-3-yl)acetic acid.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel if necessary.

Protocol 2: Enzymatic Hydrolysis (High-Fidelity Method)

This protocol offers unparalleled mildness, making it ideal for sensitive substrates or when chiral integrity is paramount. It leverages a nitrilase enzyme to directly convert the nitrile to the carboxylic acid.[11]

Materials:

  • This compound

  • Nitrilase enzyme (e.g., from Rhodococcus sp., commercially available)[13]

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • Bioreactor or temperature-controlled shaker

  • Centrifuge

  • pH meter

  • Lyophilizer (optional)

Step-by-Step Procedure:

  • Enzyme Solution: Prepare a solution/suspension of the nitrilase enzyme in the phosphate buffer according to the manufacturer's activity units.

  • Reaction Setup: In a temperature-controlled vessel, add the this compound (typically 10-50 g/L, depending on enzyme kinetics).

  • Initiation: Add the enzyme solution to the substrate mixture and begin gentle agitation at a controlled temperature (typically 25-35 °C).

  • Reaction Monitoring: Monitor the reaction by HPLC, observing the decrease in the starting material peak and the increase in the product peak. The reaction is typically complete within 24-48 hours. Maintain the pH at ~7.5 by adding dilute base if necessary, as the formation of the carboxylic acid will lower the pH.

  • Enzyme Removal: Once the reaction is complete, stop the agitation. The enzyme (if immobilized or insoluble) can be removed by filtration or centrifugation.

  • Workup and Isolation: The aqueous solution now contains the potassium salt of the target acid. Follow steps 6-10 from the Base-Catalyzed protocol (acidification, extraction, etc.) to isolate the final product.

Protocol 3: Acid-Catalyzed Hydrolysis (Cautionary Approach)

This method is presented for completeness but should be approached with extreme caution due to the high risk of oxetane ring-opening. It is only recommended if base-catalyzed methods fail and requires rigorous optimization of acid concentration and temperature.

Materials:

  • This compound

  • Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl), e.g., 6M solution

  • Dioxane or Acetic Acid (as co-solvent)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the nitrile (1.0 eq.) in an aqueous solution of the acid (e.g., 6M H₂SO₄, 10 volumes).[14]

  • Heating: Heat the mixture to the lowest effective temperature (start trials at 50-60 °C).

  • Reaction Monitoring: This is critical. Monitor by HPLC and ¹H NMR of aliquots every 1-2 hours. Watch for the disappearance of the nitrile and the appearance of the carboxylic acid. Crucially, look for the appearance of new signals in the ¹H NMR spectrum consistent with a ring-opened diol structure, which would indicate substrate degradation.

  • Workup: If the reaction proceeds cleanly, cool the mixture, dilute with water, and extract the product as described in Protocol 1 (steps 7-10).

Analytical Characterization

Proper analysis is key to confirming the success of the hydrolysis and the integrity of the product.

  • TLC: (50% EtOAc/Hexane, visualized with PMA stain). Rƒ (nitrile) ≈ 0.6; Rƒ (acid) ≈ 0.2.

  • ¹H NMR: Confirm the disappearance of the nitrile's α-protons and the appearance of the carboxylic acid proton. Most importantly, confirm the preservation of the characteristic oxetane protons (typically appearing as two triplets or doublets around 4.5 ppm).

  • ¹³C NMR: Confirm the disappearance of the nitrile carbon (≈ 118 ppm) and the appearance of the carboxyl carbon (≈ 175 ppm).

  • LC-MS: Confirm the mass of the desired product, C₆H₉NO₃ (M.W. 143.14).

G cluster_workflow Decision Workflow: Selecting a Hydrolysis Protocol Start Need to Hydrolyze Oxetane-Nitrile? Check_Scale Large Scale & Cost-Sensitive? Start->Check_Scale Check_Sensitivity Substrate Highly Sensitive? Need Green Chemistry? Check_Scale->Check_Sensitivity No Proto_Base Protocol 1: Optimized Base-Catalyzed Hydrolysis Check_Scale->Proto_Base Yes Check_Base_Fail Base-Catalyzed Method Failed? Check_Sensitivity->Check_Base_Fail No Proto_Enzyme Protocol 2: Enzymatic Hydrolysis Check_Sensitivity->Proto_Enzyme Yes Check_Base_Fail->Proto_Base No Proto_Acid Protocol 3: Cautionary Acid-Catalyzed Hydrolysis (Optimize Carefully) Check_Base_Fail->Proto_Acid Yes

Figure 2: A workflow for selecting the appropriate hydrolysis protocol based on experimental constraints and objectives.

Conclusion and Final Recommendation

The successful synthesis of 2-(3-(hydroxymethyl)oxetan-3-yl)acetic acid via nitrile hydrolysis is readily achievable with careful selection of reaction conditions.

  • For general laboratory and scale-up purposes, the Optimized Base-Catalyzed Hydrolysis (Protocol 1) is the most robust and recommended method. It provides a reliable pathway to the desired product with excellent preservation of the vital oxetane ring.

  • For applications demanding the utmost mildness or for substrates with additional sensitive functional groups, Enzymatic Hydrolysis (Protocol 2) is the superior, albeit more resource-intensive, choice.

  • The Acid-Catalyzed method (Protocol 3) should be considered a last resort, requiring significant investment in optimization and diligent analytical monitoring to avoid potentially catastrophic ring-opening.

By understanding the interplay between the reactivity of the nitrile and the stability of the oxetane, researchers can confidently produce this valuable building block for application in drug discovery and development programs.

References

Reduction of the nitrile in 2-(3-(hydroxymethyl)oxetan-3-yl)acetonitrile to a primary amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Chemoselective Synthesis of 2-(3-(hydroxymethyl)oxetan-3-yl)ethan-1-amine

Introduction

Primary amines are foundational building blocks in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] The reduction of nitriles represents one of the most direct and atom-economical routes to access these valuable motifs.[2] This application note focuses on the specific challenge of reducing 2-(3-(hydroxymethyl)oxetan-3-yl)acetonitrile. The target product, 2-(3-(hydroxymethyl)oxetan-3-yl)ethan-1-amine, incorporates an oxetane ring, a motif of increasing importance in medicinal chemistry for its ability to improve physicochemical properties such as solubility and metabolic stability while acting as a non-planar bioisostere for carbonyl groups.[3][4]

The synthetic task is not trivial due to the multifunctional nature of the substrate. A successful protocol must achieve complete reduction of the nitrile group while preserving the integrity of both the primary alcohol and the strained four-membered oxetane ring. The oxetane moiety, while more stable than an epoxide, can be susceptible to ring-opening under harsh acidic conditions.[5][6][7] Furthermore, nitrile reductions can be complicated by the formation of secondary and tertiary amine byproducts.[8][9]

This guide provides a detailed analysis of two robust and chemoselective methods for this transformation: catalytic hydrogenation with Raney® Nickel and reduction with a borane-tetrahydrofuran complex. We will explore the mechanistic rationale behind each choice, present detailed, step-by-step protocols, and offer insights for troubleshooting and optimization.

Reaction Scheme and Strategic Considerations

The conversion of this compound to the corresponding primary amine requires a delicate balance of reactivity and selectivity.

Starting Material: this compound &nbsp;&nbsp;&nbsp; &nbsp;&nbsp;&nbsp; Product: 2-(3-(hydroxymethyl)oxetan-3-yl)ethan-1-amine

Key Challenges:

  • Chemoselectivity : The reducing agent must preferentially react with the nitrile (R-C≡N) over the primary alcohol (R-CH₂OH).

  • Oxetane Ring Integrity : The reaction and workup conditions must be mild enough to prevent the acid-catalyzed or Lewis acid-mediated ring-opening of the 3,3-disubstituted oxetane. The disubstitution pattern at the 3-position provides significant steric hindrance that enhances the ring's stability compared to other substitution patterns.[7]

  • Byproduct Suppression : The primary amine product can react with the intermediate imine, leading to the formation of secondary amines. This is a common side reaction in catalytic hydrogenation and must be actively suppressed.[9]

Mechanistic Pathway of Nitrile Reduction

The reduction of a nitrile to a primary amine proceeds through a two-step addition of two equivalents of hydride (or H₂). The initial addition forms a transient imine intermediate, which is then further reduced to the primary amine.

Nitrile Reduction Mechanism Nitrile R-C≡N Nitrile Step1 + 2[H] Nitrile->Step1 Imine [R-CH=NH] Imine Intermediate Step1->Imine Step2 + 2[H] Imine->Step2 Amine R-CH₂-NH₂ Primary Amine Step2->Amine

Caption: General mechanism for nitrile reduction to a primary amine.

Method 1: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is an industrially preferred method due to its high efficiency and the generation of minimal waste.[9][10] Raney® Nickel is a cost-effective and highly active catalyst for nitrile reduction.[8] To mitigate the formation of secondary amine byproducts, the reaction is typically conducted in an ammonia-saturated solvent, which shifts the equilibrium away from byproduct formation.[8]

Protocol A: Raney® Nickel Catalyzed Hydrogenation

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Anhydrous Ethanol or Methanol

  • Ammonia gas or Ammonium Hydroxide (28-30%)

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

  • Celite® for filtration

  • Hydrogen gas (H₂)

Procedure:

  • Solvent Preparation : Prepare a solution of ~7N ammonia in ethanol by bubbling anhydrous ammonia gas through chilled ethanol or by carefully adding a calculated volume of concentrated ammonium hydroxide to ethanol.

  • Catalyst Preparation : In the hydrogenation vessel, add Raney® Nickel (approx. 10-15% by weight of the nitrile substrate). Carefully wash the catalyst by decanting the water and replacing it with the prepared ammoniacal ethanol (perform this wash 2-3 times).

  • Reaction Setup : Dissolve the this compound (1.0 eq.) in the ammoniacal ethanol and add it to the hydrogenation vessel containing the prepared catalyst.

  • Hydrogenation : Seal the reactor. Purge the system several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the vessel with hydrogen to 500-1000 psi (35-70 bar).

  • Begin vigorous stirring and heat the reaction to 60-100°C.

  • Monitoring : Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is complete when hydrogen consumption ceases.

  • Workup : Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution : The Celite® pad with the catalyst can be pyrophoric and should not be allowed to dry in the air. Quench it immediately with copious amounts of water.

  • Isolation : Concentrate the filtrate under reduced pressure to yield the crude 2-(3-(hydroxymethyl)oxetan-3-yl)ethan-1-amine.

  • Purification : The crude product can be purified, if necessary, by vacuum distillation or column chromatography.

G start Start prep_catalyst Prepare Raney Ni Catalyst (Wash with Ammoniacal EtOH) start->prep_catalyst charge_reactor Charge Reactor with Catalyst, Substrate, and Solvent prep_catalyst->charge_reactor purge_seal Seal & Purge Reactor (N₂, then H₂) charge_reactor->purge_seal pressurize Pressurize with H₂ (500-1000 psi) purge_seal->pressurize run_reaction Heat & Stir (60-100°C) pressurize->run_reaction monitor Monitor H₂ Uptake run_reaction->monitor monitor->run_reaction H₂ uptake ongoing cooldown Cool & Vent Reactor monitor->cooldown H₂ uptake stops filter Filter through Celite (Caution: Pyrophoric) cooldown->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product (Distillation/Chromatography) concentrate->purify end_product Final Product purify->end_product

Caption: Experimental workflow for catalytic hydrogenation.

Method 2: Reduction with Borane-Tetrahydrofuran Complex (BH₃·THF)

Borane complexes are powerful reducing agents for nitriles, often providing a milder alternative to lithium aluminum hydride (LiAlH₄).[8] The reaction proceeds through the formation of a borane-amine complex, which is subsequently hydrolyzed during workup to release the free primary amine. This method avoids the use of high-pressure equipment and the pyrophoric nature of Raney® Nickel post-reaction.

Protocol B: Borane-THF Reduction

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 3 M aqueous solution

  • Sodium hydroxide (NaOH), 10 M aqueous solution

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

  • Reaction Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel under a nitrogen atmosphere, add the this compound (1.0 eq.) dissolved in anhydrous THF.

  • Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition : Add the 1.0 M solution of BH₃·THF (approx. 1.5-2.0 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. Note: The alcohol moiety will consume one equivalent of borane.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux (approx. 65°C) for 2-4 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Quenching : Cool the reaction mixture back to 0°C. Very slowly and carefully, add 3 M HCl dropwise to quench the excess borane and hydrolyze the amine-borane complex. Caution : Vigorous hydrogen gas evolution will occur.

  • Once gas evolution ceases, continue stirring for 30 minutes.

  • Workup : Remove the THF under reduced pressure. To the resulting aqueous residue, add diethyl ether or ethyl acetate and transfer to a separatory funnel.

  • Isolation : Cool the aqueous layer in an ice bath and basify by the slow addition of 10 M NaOH until the pH is >12 to deprotonate the ammonium salt.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify as needed via vacuum distillation or column chromatography.

Data Summary and Method Comparison

ParameterMethod A: Catalytic HydrogenationMethod B: Borane-THF Reduction
Key Reagents Raney® Nickel, H₂ gas, NH₃/EtOHBH₃·THF, Anhydrous THF, HCl, NaOH
Pressure High Pressure (500-1000 psi)Atmospheric Pressure
Temperature 60-100°C0°C to 65°C (Reflux)
Typical Time 4-12 hours3-6 hours
Expected Yield Good to Excellent (80-95%)Good to Excellent (75-90%)
Pros High atom economy, minimal waste, well-established for scale-up.No specialized high-pressure equipment needed, generally faster reaction times.
Cons/Safety Requires high-pressure reactor, catalyst can be pyrophoric, handling of H₂ gas.[11]BH₃·THF is moisture-sensitive, quenching produces H₂ gas, requires inert atmosphere.[8]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction (Method A) Inactive catalyst, insufficient H₂ pressure/temp. (Method B) Insufficient BH₃·THF, moisture in system.(A) Use fresh catalyst, increase pressure/temp. (B) Use more BH₃·THF, ensure anhydrous conditions.
Low Yield (Method A/B) Product loss during workup/extraction. (Method B) Incomplete hydrolysis of amine-borane complex.(A/B) Ensure proper pH (>12) before extraction. (B) Extend stir time after HCl addition.
Secondary Amine Byproduct (Method A) Insufficient ammonia concentration. (Method B) Less common but possible.(A) Ensure solvent is saturated with ammonia (~7N).
Evidence of Ring Opening (Method B) Overly harsh acidic workup (prolonged time, high temp).(B) Perform acidic quench and subsequent steps at low temperatures (0-10°C).

References

Application Note: Strategic Derivatization of the 3-Hydroxymethyl Group on the Oxetane Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxetane Moiety as a Privileged Scaffold in Modern Drug Discovery

The four-membered oxetane ring has emerged from a position of academic curiosity to become a cornerstone motif in contemporary medicinal chemistry.[1][2] Its unique combination of properties—a small, polar, non-planar, and metabolically robust scaffold—offers significant advantages in drug design.[3][4] The incorporation of an oxetane unit can profoundly improve the physicochemical profile of a lead compound, often enhancing aqueous solubility, reducing lipophilicity, and improving metabolic stability by serving as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[1][3][5]

Among the various oxetane building blocks, 3-hydroxymethyl-3-alkyloxetanes, such as 3-ethyl-3-(hydroxymethyl)oxetane, are particularly valuable.[6] The primary hydroxyl group serves as a versatile synthetic handle, a nucleophilic point of attachment for a vast array of functional groups. Derivatization at this position allows medicinal chemists to systematically fine-tune molecular properties, optimize pharmacokinetics (PK), and enhance pharmacodynamic (PD) profiles. This guide provides an in-depth exploration of the primary strategies for derivatizing this hydroxymethyl group, focusing on the underlying chemical principles, detailed experimental protocols, and the strategic rationale guiding these transformations.

Etherification: Modulating Lipophilicity and Probing Steric Space

Expertise & Experience: The formation of an ether linkage is a fundamental strategy to mask the hydrogen-bond donating capability of the parent alcohol and introduce lipophilic or sterically defined groups. The Williamson ether synthesis is the most reliable and widely employed method for this transformation. The choice of a strong, non-nucleophilic base is critical to ensure complete and irreversible deprotonation of the alcohol, thereby generating the reactive alkoxide intermediate. This prevents side reactions and drives the equilibrium towards the desired ether product.

Workflow for Williamson Ether Synthesis

cluster_prep Alkoxide Formation cluster_reaction Nucleophilic Substitution (SN2) cluster_workup Workup & Purification A 3-Hydroxymethyloxetane in Anhydrous Solvent (THF, DMF) B Add Strong Base (e.g., NaH, KH) A->B C Stir at 0°C to RT (Formation of Sodium Oxetanylmethoxide) B->C D Add Alkyl Halide (R-X) C->D E Heat as required (e.g., 60°C) D->E F Reaction Monitoring by TLC E->F G Quench with Water/Sat. NH4Cl F->G H Extract with Organic Solvent G->H I Purify by Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: Workflow for Williamson Ether Synthesis.

Protocol 1: Williamson Ether Synthesis of 3-((Benzyloxy)methyl)-3-ethyloxetane

Trustworthiness: This protocol is a self-validating system. Each step, from the use of anhydrous solvents to the final chromatographic purification and spectroscopic characterization, is designed to ensure the reaction proceeds cleanly and that the final product's identity and purity are unequivocally confirmed.

  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and wash with anhydrous hexanes (2x) to remove the oil. Suspend the washed NaH in anhydrous tetrahydrofuran (THF, 0.5 M).

  • Alkoxide Formation: Cool the suspension to 0°C in an ice bath. Slowly add a solution of 3-ethyl-3-(hydroxymethyl)oxetane (1.0 eq.) in anhydrous THF via a syringe over 15 minutes.

    • Causality: Anhydrous conditions are paramount as NaH reacts violently with water. The slow addition at 0°C controls the exothermic reaction and the evolution of hydrogen gas.

  • Reaction: After stirring at 0°C for 30 minutes, add benzyl bromide (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and then heat to 60°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to 0°C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Causality: Quenching destroys any unreacted NaH. Using saturated NH₄Cl is a milder alternative to pure water.

  • Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ether product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Esterification: Engineering Prodrugs and Hydrogen-Bond Acceptors

Expertise & Experience: Esterification of the hydroxymethyl group is a powerful tool for converting a polar alcohol into a more lipophilic ester. This is a common prodrug strategy, where the ester is designed to be cleaved in vivo by esterase enzymes to release the active parent alcohol. The reaction is typically an acyl substitution performed with a highly reactive acyl chloride or anhydride in the presence of a base. A tertiary amine base like triethylamine or pyridine is often used to scavenge the acidic byproduct (HCl), preventing potential acid-catalyzed side reactions with the oxetane ring.

General Scheme for Acylation

start 3-Hydroxymethyloxetane product Oxetane Ester Derivative start->product Acylation reagents Acyl Chloride (RCOCl) or Anhydride Base (Pyridine, Et3N) Solvent (DCM, THF) reagents->product

Caption: General Reaction for Ester Formation.

Protocol 2: Esterification using Acyl Chloride

Trustworthiness: The protocol's integrity is maintained by careful control of reaction conditions to prevent degradation and by including a final purification step. Characterization by IR spectroscopy provides direct evidence of ester formation through the appearance of a strong carbonyl (C=O) stretch.

  • Preparation: To a solution of 3-ethyl-3-(hydroxymethyl)oxetane (1.0 eq.) in anhydrous dichloromethane (DCM, 0.4 M) in a round-bottom flask, add triethylamine (Et₃N, 1.5 eq.). Cool the mixture to 0°C.

    • Causality: DCM is an excellent, non-reactive solvent for this reaction. Triethylamine acts as an acid scavenger for the HCl generated.

  • Reaction: Add acetyl chloride (1.2 eq.) dropwise to the stirred solution at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Follow the disappearance of the starting material by TLC.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

    • Causality: The acid wash removes excess triethylamine, and the bicarbonate wash removes any remaining acyl chloride and acidic impurities.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. If necessary, purify the product via flash column chromatography.

  • Characterization: Confirm the product structure using ¹H NMR, ¹³C NMR, and IR spectroscopy (noting the appearance of a C=O stretch around 1735 cm⁻¹).

Carbamate Formation: Introducing Hydrogen-Bonding Functionality

Expertise & Experience: Carbamates are prized motifs in drug design, acting as stable amide bioisosteres that can participate in crucial hydrogen-bonding interactions within a target's binding site.[7] Synthesizing a carbamate from the hydroxymethyl oxetane is most directly achieved by reacting the alcohol with an isocyanate. This reaction is often rapid and high-yielding, and can be performed with or without a catalyst. For less reactive isocyanates, a tin catalyst or a tertiary amine base can be used to accelerate the reaction.

Synthesis of Carbamates from Isocyanates

cluster_input Reactants A 3-Hydroxymethyloxetane D Oxetanylmethyl Carbamate A->D Addition Reaction (Optional Catalyst: DBTDL) B Alkyl/Aryl Isocyanate (R-N=C=O) B->D Addition Reaction (Optional Catalyst: DBTDL) C Solvent (e.g., Toluene, THF) C->D

Caption: Carbamate Synthesis via Isocyanate Addition.

Protocol 3: Synthesis of an Oxetanylmethyl Carbamate

Trustworthiness: This is a highly reliable and often quantitative reaction. The absence of byproducts simplifies purification, often requiring only solvent removal. The protocol's validity is confirmed by spectroscopic analysis, particularly the characteristic carbamate carbonyl signal in the ¹³C NMR and IR spectra.

  • Preparation: Dissolve 3-ethyl-3-(hydroxymethyl)oxetane (1.0 eq.) in anhydrous toluene (0.5 M) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Reaction: Add the desired isocyanate (e.g., phenyl isocyanate, 1.05 eq.) to the solution at room temperature.

    • Causality: The reaction proceeds via the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate. Toluene is a good solvent that is inert to the reactive isocyanate.

  • Acceleration (Optional): If the reaction is sluggish (as determined by TLC), add a catalytic amount of dibutyltin dilaurate (DBTDL, ~0.01 eq.) and warm the mixture to 50-70°C.

  • Completion: Stir the reaction until TLC analysis indicates complete consumption of the starting alcohol (typically 1-6 hours).

  • Workup & Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product is often pure enough for subsequent steps. If purification is needed, it can be achieved by recrystallization or flash column chromatography.

  • Characterization: Verify the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The formation of the carbamate is indicated by a carbonyl stretch in the IR spectrum (approx. 1700-1730 cm⁻¹) and a carbamate carbonyl signal in the ¹³C NMR spectrum (approx. 155-160 ppm).

Comparative Summary of Derivatization Strategies

Derivative Type Typical Reagents Typical Conditions Key Physicochemical Property Change Common Applications in Drug Design
Ether Alkyl halide (R-X), NaH, KHAnhydrous THF or DMF, 0°C to 60°CIncreases lipophilicity; removes H-bond donor; adds steric bulkFine-tuning logP; probing steric pockets of a binding site; improving metabolic stability at that position
Ester Acyl chloride (RCOCl), AnhydrideDCM or THF, Base (Et₃N, Pyridine), 0°C to RTIncreases lipophilicity; adds H-bond acceptorCreating prodrugs for improved bioavailability; modulating solubility and cell permeability
Carbamate Isocyanate (R-NCO)Toluene or THF, RT to 70°C, optional catalyst (DBTDL)Adds H-bond donor (N-H) and acceptor (C=O); acts as amide isostereIntroducing key H-bonding interactions with target; increasing metabolic stability compared to esters
Carbonate Chloroformate (R-OCOCl)DCM, Base (Pyridine), 0°C to RTAdds H-bond acceptor; increases steric bulkLinker chemistry; fine-tuning polarity and metabolic stability

Conclusion

The hydroxymethyl group of the oxetane ring is a powerful nexus for molecular diversification in drug discovery. The strategic application of etherification, esterification, and carbamate formation allows for the precise modulation of a molecule's properties to overcome liabilities in solubility, metabolism, and target affinity. The protocols and principles outlined in this guide provide a robust framework for researchers to rationally design and synthesize novel oxetane-containing drug candidates, leveraging the full potential of this exceptional heterocyclic scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-(hydroxymethyl)oxetan-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-(hydroxymethyl)oxetan-3-yl)acetonitrile. This valuable building block is increasingly utilized in medicinal chemistry due to the unique properties conferred by the strained oxetane ring, which can act as a polar surrogate for gem-dimethyl or carbonyl groups, often improving metabolic stability and aqueous solubility.[1]

This guide is structured as a series of troubleshooting questions and answers to directly address common challenges encountered during the synthesis. Our approach is based on a validated two-step synthetic route starting from the commercially available diol, (oxetan-3,3-diyl)dimethanol.

Overall Synthetic Workflow

The synthesis is typically a two-step process:

  • Mono-Tosylation: Selective activation of one primary alcohol of (oxetan-3,3-diyl)dimethanol using tosyl chloride (TsCl) to form (3-(hydroxymethyl)oxetan-3-yl)methyl 4-methylbenzenesulfonate.

  • Cyanide Substitution: Nucleophilic substitution (SN2) of the tosylate group with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to yield the final product.

Synthesis_Workflow cluster_conditions1 Conditions cluster_conditions2 Conditions Start (Oxetan-3,3-diyl)dimethanol (Starting Diol) Step1 Mono-Tosylation Start->Step1 Intermediate (3-(Hydroxymethyl)oxetan-3-yl)methyl 4-methylbenzenesulfonate (Mono-Tosylate Intermediate) Step1->Intermediate Cond1 1. TsCl, Pyridine, DMAP 2. DCM, 0°C to RT Step2 Cyanide Substitution (SN2) Intermediate->Step2 Product This compound (Final Product) Step2->Product Cond2 NaCN or KCN DMSO or DMF, 60-80°C

Figure 1. General two-step synthesis workflow.

Troubleshooting Guide & FAQs

Part 1: Mono-Tosylation of (Oxetan-3,3-diyl)dimethanol
Question 1: My tosylation reaction is incomplete or shows low conversion to the mono-tosylate. What are the primary causes and how can I fix it?

Answer: Low conversion in the tosylation step is a common issue stemming from several factors. The goal is to selectively react one of the two primary hydroxyl groups.

Root Causes & Solutions:

  • Insufficient Reagent Stoichiometry: While theory suggests 1.0 equivalent of tosyl chloride (TsCl) is needed, side reactions and degradation may require a slight excess. However, too much TsCl will lead to the di-tosylated byproduct.

    • Solution: Carefully control the stoichiometry. Start with 1.0-1.05 equivalents of TsCl. If conversion is low, incrementally increase to 1.1 equivalents in subsequent runs, while carefully monitoring the formation of the di-tosylated product by TLC or LCMS.

  • Base and Catalyst Activity: Pyridine is typically used as the base and solvent, while 4-dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst.[2]

    • Solution:

      • Ensure pyridine and dichloromethane (DCM) are anhydrous. Water will consume TsCl.

      • Use a catalytic amount of DMAP (0.05 - 0.1 equivalents). DMAP accelerates the reaction significantly by forming a more reactive intermediate with TsCl.

      • Consider using a non-nucleophilic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) if pyridine participation is a concern, though pyridine often gives superior results.[3]

  • Reaction Temperature: The reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.

    • Solution: Maintain the reaction at 0 °C during the addition of TsCl. After addition, allow the mixture to slowly warm to room temperature and stir overnight to ensure the reaction goes to completion.[3]

ParameterStandard ConditionOptimization Strategy
TsCl (eq.) 1.0 - 1.05Increase stepwise to 1.1 eq.; monitor di-tosylate formation.
Base Pyridine or TEAEnsure anhydrous conditions. Use pyridine if possible.
Catalyst DMAP (0.05 eq.)Increase to 0.1 eq. for sluggish reactions.
Temperature 0 °C to Room TempExtend reaction time at room temperature to 24 hours.

Detailed Protocol for Optimized Mono-Tosylation:

  • Dissolve (oxetan-3,3-diyl)dimethanol (1.0 eq.) and DMAP (0.05 eq.) in anhydrous pyridine (or anhydrous DCM).

  • Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add p-toluenesulfonyl chloride (TsCl, 1.05 eq.) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction at 0 °C for 1 hour after addition is complete.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by TLC (e.g., 50% EtOAc/Hexane). The product should be more nonpolar than the starting diol.

  • Upon completion, quench the reaction by slowly adding cold water. Extract the product with DCM or EtOAc.

  • Wash the organic layer sequentially with cold 1M HCl (to remove pyridine/DMAP), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can often be used directly in the next step after drying under high vacuum.

Part 2: Cyanide Substitution Reaction
Question 2: The yield of my target nitrile is low, and I'm isolating unreacted tosylate. How can I improve the efficiency of the SN2 reaction?

Answer: A sluggish SN2 reaction is often due to issues with the cyanide source, solvent, or temperature. The primary hydroxyl group on the neopentyl-like structure of the oxetane is sterically hindered, making the SN2 reaction inherently challenging.

Root Causes & Solutions:

  • Cyanide Nucleophilicity and Solubility: Sodium cyanide (NaCN) and potassium cyanide (KCN) have limited solubility in many organic solvents. The effectiveness of the cyanide anion as a nucleophile is paramount.

    • Solution:

      • Use a polar aprotic solvent like DMSO or DMF, which effectively solvates the cation (Na⁺ or K⁺) and leaves a "naked," highly nucleophilic cyanide anion.

      • Ensure the cyanide salt is finely powdered and dry. Grinding the salt before use can increase its surface area and reaction rate.

      • Consider adding a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, to increase the concentration of the cyanide anion in the organic phase, especially if using less polar solvents.

  • Reaction Temperature: SN2 reactions require sufficient thermal energy to overcome the activation barrier.

    • Solution: Heat the reaction mixture, typically between 60-80 °C. Higher temperatures can promote undesired elimination side reactions or oxetane ring-opening, so the temperature should be carefully optimized. Monitor the reaction by LCMS to track product formation versus byproduct generation.

  • Solvent Purity: The presence of water can be detrimental. Water can hydrolyze the cyanide to form hydroxide ions, which can lead to substitution with -OH instead of -CN.[4]

    • Solution: Use anhydrous DMSO or DMF.

ParameterStandard ConditionOptimization Strategy
Cyanide Source NaCN or KCN (1.2 eq.)Use finely powdered salt. Increase to 1.5-2.0 eq. for slow reactions.
Solvent Anhydrous DMSO or DMFEnsure solvent is truly anhydrous.
Temperature 60-80 °CIncrease temperature in 10 °C increments, monitoring for byproducts.
Additives NoneAdd 18-crown-6 (0.1 eq.) for KCN or TBAB (0.1 eq.) for NaCN.
Question 3: I'm observing significant byproducts in my cyanide substitution reaction. How can I identify and minimize them?

Answer: The formation of byproducts is a key challenge. The most common culprits are elimination (E2) products and hydrolysis of the nitrile. The stability of the oxetane ring must also be considered.[5]

Side_Reactions cluster_pathways Reaction Pathways Intermediate (3-(Hydroxymethyl)oxetan-3-yl)methyl 4-methylbenzenesulfonate SN2_Node SN2 (Desired) Intermediate->SN2_Node CN⁻, DMSO E2_Node E2 (Side Reaction) Intermediate->E2_Node High Temp, Strong Base Product Desired Nitrile Product SN2_Node->Product Elimination_Product Elimination Byproduct (Methylene-oxetane derivative) E2_Node->Elimination_Product Hydrolysis_Node Hydrolysis (Side Reaction) Amide_Product Amide/Carboxylic Acid (Hydrolysis Product) Hydrolysis_Node->Amide_Product Product->Hydrolysis_Node H₂O, Acid/Base

Figure 2. Competing reaction pathways for the cyanide substitution step.

Troubleshooting Specific Byproducts:

  • Elimination Product: The cyanide anion is basic and can promote E2 elimination, especially at higher temperatures, leading to a methylene-oxetane byproduct.

    • Mitigation: Use the lowest effective temperature (start at 60 °C). Ensure a high concentration of the nucleophile relative to its basicity; using DMSO as a solvent helps achieve this.

  • Hydrolysis Products (Amide/Carboxylic Acid): If water is present in the reaction or during workup under harsh acidic or basic conditions, the product nitrile can hydrolyze to the corresponding amide or carboxylic acid.

    • Mitigation: Use anhydrous solvents and reagents. During workup, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture carefully with dilute acid (e.g., 1M HCl) or a buffer solution.

  • Oxetane Ring Opening: While generally stable under these conditions, the strained oxetane ring can be susceptible to opening under strongly acidic or nucleophilic conditions, especially at high temperatures.[5]

    • Mitigation: Maintain moderate temperatures and avoid harsh pH conditions during workup and purification.

Part 3: Product Purification
Question 4: I am struggling to purify the final product. It streaks badly on silica gel and I have difficulty separating it from polar impurities.

Answer: The target molecule, this compound, is highly polar due to the presence of both a hydroxyl group and a nitrile group. This makes standard normal-phase chromatography on silica gel challenging.

Root Causes & Solutions:

  • Strong Interaction with Silica: The polar functional groups interact very strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape (tailing/streaking) and sometimes irreversible adsorption.[6]

    • Solution 1: Modified Normal Phase: Add a modifier to your eluent system to compete for the active sites on the silica. For example, add 0.5-1% triethylamine or ammonia in methanol to a DCM/MeOH or EtOAc/Hexane eluent system. This deactivates the acidic sites and improves the chromatography of polar compounds.

    • Solution 2: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds that are not well-retained in reversed-phase.[7][8] It uses a polar stationary phase (like silica or diol) with a reversed-phase type eluent system (e.g., acetonitrile/water). Water is the strong eluting solvent.

    • Solution 3: Reversed-Phase Chromatography (C18): If the compound has sufficient hydrophobic character, reversed-phase flash chromatography using a C18-functionalized silica gel with a water/acetonitrile or water/methanol gradient may be effective.

Recommended Purification Protocols:

Chromatography ModeStationary PhaseTypical Mobile Phase (Gradient)Key Advantages
Normal Phase (Modified) Silica GelDCM / (Methanol + 1% NH₄OH)Utilizes standard lab equipment.
HILIC Silica, Diol, or AmineAcetonitrile / WaterExcellent for very polar compounds.[7][8]
Reversed Phase C18 SilicaWater / AcetonitrileGood for removing nonpolar impurities.

Detailed Protocol for HILIC Purification:

  • Column: Use a pre-packed silica gel column.

  • Sample Loading: Dissolve the crude product in a minimum amount of DMSO or the initial mobile phase. Adsorbing the sample onto a small amount of silica gel (dry loading) is highly recommended for best resolution.

  • Mobile Phase:

    • Solvent A: Acetonitrile (MeCN)

    • Solvent B: Water

  • Gradient: Start with a high percentage of MeCN (e.g., 95:5 MeCN/Water) and gradually increase the percentage of water to elute the polar product. A typical gradient might be from 5% to 30% water over 10-15 column volumes.

  • Detection: Use UV detection (the nitrile may have a weak chromophore) and/or an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer if available.

References

Technical Support Center: Navigating the Purification Challenges of Polar Oxetane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar oxetane derivatives. As valuable building blocks in drug discovery, oxetanes offer a unique combination of properties, often serving as polar isosteres for gem-dimethyl or carbonyl groups to improve physicochemical characteristics like aqueous solubility and metabolic stability.[1][2][3] However, the very features that make them attractive—their polarity and the inherent strain of the four-membered ring—present significant purification challenges.[4][5]

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from high-level frequently asked questions to specific, problem-based troubleshooting, and conclude with detailed protocols and reference data. Our goal is to explain not just what to do, but why a particular strategy is effective, grounding our advice in the fundamental chemistry of these unique molecules.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions researchers face when first approaching the purification of polar oxetane derivatives.

Q1: Why is the purification of my polar oxetane derivative so challenging?

A1: The difficulties arise from a combination of three core factors:

  • High Polarity: Functional groups such as hydroxyls, amines, or carboxylic acids make the molecule highly polar. This leads to poor retention on standard reverse-phase (C18) chromatography columns and high solubility in polar solvents, which complicates crystallization.[6][7]

  • Ring Strain & Acid Sensitivity: The oxetane ring possesses significant strain energy (approx. 106 kJ/mol), making it susceptible to acid-catalyzed ring-opening or isomerization.[4][8][9] Standard silica gel is acidic and can cause degradation of sensitive oxetanes on the column.[10]

  • Strong Silanol Interactions: Polar functional groups, especially basic amines, can interact strongly with the acidic silanol groups on the surface of silica gel. This leads to significant peak tailing and potential loss of material.[6]

Q2: I've just finished my synthesis. What purification method should I attempt first?

A2: For a polar oxetane, a modified flash chromatography approach is often the best starting point. Instead of using standard silica gel, begin with a deactivated silica gel . You can prepare this by pre-treating the silica with a mobile phase containing a small amount of a modifier appropriate for your compound's functionality. For basic oxetanes, add 0.5-1% triethylamine to your eluent; for acidic compounds, add 0.5-1% acetic acid. This simple step passivates the active sites on the silica, dramatically reducing peak tailing and the risk of degradation.[6][10]

Q3: How can I determine if my oxetane is degrading during purification?

A3: Degradation can be subtle. The best practice is to establish a baseline analytical profile before attempting preparative purification.

  • Crude Analysis: Take a small aliquot of your crude reaction mixture and analyze it by LC-MS and ¹H NMR. This gives you the mass and spectral signature of your target compound.

  • Fraction Analysis: After running your column, analyze a few key fractions by the same methods. Compare the spectra and mass data to your crude sample. Look for the appearance of new peaks, a change in the mass, or the disappearance of characteristic oxetane proton signals (typically δ 4-5 ppm).

  • Stability Test: A simple on-column stability test involves dissolving a small amount of the crude material, spotting it on a TLC plate (using the same stationary phase as your column), and letting it sit for 30-60 minutes before eluting. If a new spot appears at the baseline or the product spot diminishes, you likely have on-column stability issues.

Q4: My oxetane contains a carboxylic acid, and I'm seeing an unexpected byproduct after purification. What could it be?

A4: Oxetane-carboxylic acids, particularly those with specific substitution patterns, can be prone to spontaneous isomerization into more stable six-membered ring lactones (dioxanones).[11] This process can be accelerated by heat or prolonged storage. If you observe a byproduct with the same mass as your starting material but a different NMR spectrum, consider the possibility of this isomerization. Purification under milder, faster conditions and storage at low temperatures are recommended to mitigate this.

Section 2: Troubleshooting Guide

This section is formatted to address specific experimental failures and provide a logical path to a solution.

Chromatography Troubleshooting

Q: My highly polar compound elutes in the void volume on my C18 (reverse-phase) column, even with 100% water. How can I get it to retain?

A: This is a classic problem for very polar molecules. You have several excellent options:

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed specifically for this scenario. It uses a polar stationary phase (like silica or diol) with a mobile phase high in organic solvent (e.g., >80% acetonitrile) and a small amount of aqueous buffer. The water creates a layer on the stationary phase into which your polar analyte can partition, leading to retention.[6]

  • Use a Polar-Embedded Column: These are modified reverse-phase columns that have a polar group (like an amide or carbamate) embedded in the alkyl chain. This feature allows the column to be run in highly aqueous mobile phases without the "phase collapse" seen in traditional C18 columns, and it improves selectivity for polar compounds.[6][7]

  • Employ Ion-Pairing Chromatography: If your oxetane has an ionizable group (an amine or carboxylic acid), adding an ion-pairing reagent (e.g., trifluoroacetic acid for bases, or tetrabutylammonium acetate for acids) to the mobile phase can form a neutral, more hydrophobic complex that will retain on a C18 column.[6]

Q: I'm running a flash column with silica gel, and my basic oxetane derivative is giving a long, tailing peak. What's wrong?

A: The peak tailing is a direct result of the basic site on your molecule interacting too strongly with the acidic silanol groups on the silica surface.[6] This causes a portion of your compound to "stick" and elute slowly.

Solution Workflow:

// Descriptions mod_desc [label="Mechanism: Triethylamine competes for\nacidic silanol sites, preventing\nstrong analyte interaction.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; deact_desc [label="Mechanism: Removes the source of\nthe acidic interactions.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];

mod -> mod_desc [style=dashed, arrowhead=none, color="#5F6368"]; deact -> deact_desc [style=dashed, arrowhead=none, color="#5F6368"]; } dot Caption: Troubleshooting flowchart for peak tailing.

Q: My sample is visibly degrading on the column, indicated by a yellow/brown streak at the top of the silica. How do I prevent this?

A: This is a clear sign of acid-catalyzed decomposition.[10] The oxetane ring is likely opening under the acidic conditions of the silica gel.

  • Immediate Solution: Switch to a neutral stationary phase like deactivated neutral alumina.[1] Alumina is generally more stable for acid-sensitive compounds but be aware that it can have its own activity issues.

  • Alternative Chromatography: Consider preparative HILIC or reverse-phase chromatography, as these methods typically use buffered mobile phases that can maintain a stable pH throughout the purification.

  • Non-Chromatographic Methods: If the compound is sufficiently stable and has a suitable boiling point, distillation under reduced pressure can be a good option.[10] Alternatively, if impurities have very different properties, crystallization or extraction with a buffered aqueous solution might be effective.

Section 3: Key Protocols & Methodologies

Here we provide detailed, step-by-step guides for the most common and effective purification scenarios.

Protocol 1: Purification of a Basic Polar Oxetane via Modified Flash Chromatography

This protocol is designed for an oxetane derivative containing a basic nitrogen atom (e.g., an amino group) that exhibits peak tailing on standard silica.

1. Preparation of the Mobile Phase and Slurry:

  • Determine an appropriate solvent system using TLC (e.g., Dichloromethane/Methanol).
  • Prepare the bulk mobile phase. To this solvent system, add triethylamine (TEA) to a final concentration of 0.5% v/v. For example, to 1 L of 95:5 DCM/MeOH, add 5 mL of TEA.
  • Prepare the silica gel slurry using this TEA-modified mobile phase. This ensures the entire stationary phase is deactivated before the sample is introduced.

2. Column Packing and Equilibration:

  • Pack the column with the prepared silica slurry.
  • Wash the packed column with at least 5 column volumes of the TEA-modified mobile phase. This is a critical step to ensure complete equilibration and deactivation.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the mobile phase or the weaker solvent in your system (e.g., DCM).
  • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

4. Elution and Fraction Collection:

  • Run the chromatography as usual, using a gradient if necessary, but ensure that all mobile phases used contain 0.5% TEA.
  • Collect fractions and analyze by TLC or LC-MS.

5. Post-Purification:

  • Combine the pure fractions and remove the solvent under reduced pressure. Note that TEA is relatively volatile but may require co-evaporation with a solvent like toluene to remove the final traces.

Protocol 2: Purity and Stability Assessment by Analytical HPLC

This protocol establishes a method to confirm the purity of your final product and check for potential degradation over time.

1. Method Development:

  • Select a column appropriate for your analyte's polarity (e.g., a HILIC column for highly polar compounds or a polar-embedded C18 for moderately polar ones).
  • Develop an isocratic or gradient method that provides a sharp, symmetrical peak for your compound with a retention time of at least 3 minutes. A typical HILIC starting condition is 95:5 Acetonitrile/Water with a 10 mM ammonium acetate buffer.
  • Use a UV detector set to a wavelength where your compound absorbs, or an evaporative light scattering detector (ELSD) if it lacks a chromophore.

2. Purity Analysis (Time Zero):

  • Dissolve a small, accurately weighed sample of your purified oxetane in the mobile phase.
  • Inject the sample and integrate the peak area. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100%. For highest accuracy, use a reference standard if available.

3. Stability Assessment:

  • Store a solution of the compound in the mobile phase at room temperature.
  • Re-inject the same solution after 12, 24, and 48 hours.
  • Compare the chromatograms. A decrease in the main peak area or the appearance of new peaks indicates instability under those conditions. This is a crucial self-validation step to ensure the integrity of your purified material.

Section 4: Data & Reference Tables

Table 1: Comparison of Chromatographic Techniques for Polar Oxetanes
TechniqueStationary PhaseMobile PhaseBest For...Key AdvantagesCommon Pitfalls
Normal Phase Silica Gel (acidic)Non-polar (e.g., Hexanes/EtOAc)Neutral, moderately polar oxetanesInexpensive, well-understoodRisk of acid-catalyzed degradation, peak tailing for bases.[10]
Modified Normal Phase Silica + ModifierNon-polar + Modifier (e.g., TEA, AcOH)Basic or acidic polar oxetanesMitigates tailing and degradation.[6]Modifier can be difficult to remove from the final product.
Reverse Phase (C18) Non-polar (Alkyl chain)Polar (e.g., Water/ACN)Less polar oxetanesHigh resolution, volatile mobile phasesPoor retention for highly polar compounds.[6][7]
HILIC Polar (Silica, Diol)High Organic + Aqueous BufferHighly polar, hydrophilic oxetanesExcellent retention for polar analytes.[6]Sensitive to water content, may require longer equilibration.
Ion Exchange (IEX) Charged (e.g., -SO₃⁻, -NR₃⁺)Aqueous Buffer GradientIonizable oxetanes (amines, acids)High capacity and selectivity based on charge.[2]Requires compound to be charged, high salt in fractions.
Table 2: Common Mobile Phase Modifiers for Silica Gel Chromatography
ModifierConcentrationTarget AnalyteMechanism of Action
Triethylamine (TEA) 0.1 - 1.0%Basic compounds (amines)Competes with the analyte for binding to acidic silanol sites.[6]
Ammonia 0.1 - 1.0% (in MeOH)Strongly basic compoundsA stronger base than TEA, more effective for stubborn tailing.
Acetic Acid (AcOH) 0.1 - 1.0%Acidic compounds (carboxylic acids)Protonates the analyte to reduce interaction with silanols and can help break up dimers.
Formic Acid 0.1 - 1.0%Acidic compoundsMore volatile alternative to acetic acid, often used in LC-MS.

Section 5: Visual Workflow Guide

This diagram provides a logical decision-making process for selecting an initial purification strategy for a novel polar oxetane derivative.

G start Start: Crude Polar Oxetane Derivative assess_props 1. Assess Properties: - Polarity (TLC/HPLC) - Acidity/Basicity (pKa) - Stability (TLC spot test) start->assess_props is_stable Stable on Silica? assess_props->is_stable is_basic_acidic Is Compound Acidic or Basic? is_stable->is_basic_acidic Yes use_alt_phase 2c. Use Alternative Phase (Neutral Alumina) or Non-Chromatographic Method is_stable->use_alt_phase No use_modified_silica 2a. Use Modified Silica Gel (Add TEA for bases, AcOH for acids) is_basic_acidic->use_modified_silica Yes use_neutral_silica 2b. Use Neutral Silica Gel is_basic_acidic->use_neutral_silica No (Neutral) check_rp_retention 3. Check Retention on Analytical C18 Column use_modified_silica->check_rp_retention use_neutral_silica->check_rp_retention end_success Purified Product use_alt_phase->end_success retains_well Retains Well? check_rp_retention->retains_well prep_rp 4a. Scale to Preparative Reverse-Phase HPLC retains_well->prep_rp Yes use_hilic 4b. Switch to HILIC (Recommended for very polar compounds) retains_well->use_hilic No prep_rp->end_success use_hilic->end_success

References

Technical Support Center: Synthesis of 3,3-Disubstituted Oxetanes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3,3-disubstituted oxetanes. This guide is designed to provide practical, in-depth troubleshooting advice and answer frequently asked questions encountered during the synthesis of these valuable heterocyclic compounds. As a Senior Application Scientist, my goal is to combine established scientific principles with field-proven insights to help you navigate the complexities of oxetane chemistry and achieve your synthetic goals.

The 3,3-disubstituted oxetane motif has become increasingly important in medicinal chemistry, often serving as a bioisostere for gem-dimethyl or carbonyl groups.[1][2] The incorporation of this strained four-membered ring can lead to significant improvements in physicochemical properties such as aqueous solubility and metabolic stability.[2][3] However, the synthesis of these compounds is not without its challenges, primarily due to the inherent ring strain which can lead to a variety of side reactions.[2][4] This guide will address these challenges directly, providing you with the knowledge to anticipate, diagnose, and resolve common issues in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may be encountering in the lab.

Question 1: I am attempting an intramolecular Williamson etherification to form a 3,3-disubstituted oxetane from a 1,3-diol precursor, but I am observing very low yields of the desired product. What could be the issue?

Potential Causes and Solutions:

  • Inefficient Monofunctionalization of the Diol: The intramolecular Williamson etherification requires selective activation of one hydroxyl group (e.g., as a tosylate or mesylate) to serve as a leaving group, while the other hydroxyl group acts as the nucleophile. Incomplete or non-selective activation can lead to a mixture of starting material, di-activated species, and the desired mono-activated precursor, ultimately reducing the yield of the cyclization step.

    • Solution: Carefully optimize the stoichiometry of your activating agent (e.g., TsCl, MsCl). A common strategy is to use slightly less than one equivalent of the activating agent in the presence of a base like pyridine or triethylamine at low temperatures to favor mono-activation. Purification of the mono-activated intermediate before proceeding to the cyclization step is highly recommended.

  • Competing Grob Fragmentation: This is a significant competing side reaction in the synthesis of 3,3-disubstituted oxetanes via Williamson etherification.[5][6] The reaction is entropically favored and can be promoted by certain substrates and reaction conditions, leading to the formation of an alkene and a carbonyl compound instead of the desired oxetane.

    • Solution: The choice of base and solvent is critical. A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic polar solvent like THF or DMF at elevated temperatures can favor the desired intramolecular cyclization over fragmentation.[2]

  • Suboptimal Reaction Conditions for Cyclization: The formation of a four-membered ring is kinetically less favored compared to five- or six-membered rings.[2]

    • Solution: Ensure your reaction is running at a sufficient concentration to favor the intramolecular reaction. High dilution is generally not necessary for this cyclization. The reaction may require heating to overcome the activation barrier for ring closure. A typical condition is KOtBu in THF at reflux.[2]

dot

Caption: Troubleshooting low yields in Williamson etherification.

Question 2: My Paternò-Büchi reaction to form a 3,3-disubstituted oxetane is giving a complex mixture of products, including regioisomers and decomposition products. How can I improve the selectivity?

Potential Causes and Solutions:

  • Lack of Regioselectivity: The Paternò-Büchi reaction, a [2+2] photocycloaddition of a carbonyl compound and an alkene, can often lead to a mixture of regioisomers, especially with unsymmetrical alkenes.[7][8][9] The regioselectivity is influenced by the stability of the intermediate diradical formed upon addition of the excited carbonyl to the alkene.

    • Solution: The choice of substrates can significantly influence regioselectivity. Electron-rich alkenes often show higher regioselectivity.[8] Additionally, the reaction can be sensitive to solvent polarity. Experimenting with a range of solvents from nonpolar (e.g., benzene, cyclohexane) to polar (e.g., acetonitrile) can help to optimize the regiochemical outcome.

  • Formation of Side Products from Triplet State Reactions: If the reaction is proceeding through a triplet excited state of the carbonyl compound, side reactions such as hydrogen abstraction can compete with the desired cycloaddition.

    • Solution: Ensure your alkene is used in a sufficient excess to trap the excited carbonyl compound efficiently. The use of a triplet sensitizer or quencher, depending on the specific mechanism, can sometimes be employed, but this requires a detailed mechanistic understanding of your specific system.

  • Photochemical Decomposition: The product oxetane itself might be photochemically unstable under the reaction conditions, leading to decomposition or rearrangement.[7]

    • Solution: Monitor the reaction progress carefully by TLC or GC/LC-MS and stop the irradiation once the starting material is consumed to prevent over-irradiation of the product. Using a filter to cut off low-wavelength UV light can sometimes prevent unwanted side reactions.

dot

Paterno_Buchi_Side_Reactions Start Carbonyl + Alkene Excited_Carbonyl Excited Carbonyl* Start->Excited_Carbonyl hv Intermediate Diradical Intermediate Excited_Carbonyl->Intermediate Desired_Oxetane Desired 3,3-Disubstituted Oxetane Side_Product2 Decomposition Products Desired_Oxetane->Side_Product2 Over-irradiation Side_Product1 Regioisomeric Oxetane Intermediate->Desired_Oxetane Desired Pathway Intermediate->Side_Product1 Side Reaction

Caption: Competing pathways in the Paternò-Büchi reaction.

Question 3: During workup or purification, I am losing a significant amount of my 3,3-disubstituted oxetane product. Why is this happening?

Potential Causes and Solutions:

  • Acid-Catalyzed Ring-Opening: Despite being more stable than other substituted oxetanes, the 3,3-disubstituted oxetane ring can still be susceptible to ring-opening under acidic conditions.[1][10] This is a common issue during aqueous workups with acidic solutions or during purification by silica gel chromatography.

    • Solution: During workup, use a mild basic wash (e.g., saturated NaHCO₃ solution) to neutralize any acidic residues. For chromatography, it is crucial to use deactivated silica gel. This can be prepared by treating the silica gel with a solution of triethylamine (e.g., 1-2%) in the eluent and then evaporating the excess solvent. Alternatively, using a less acidic stationary phase like alumina may be beneficial.

  • Polymerization: Cationic ring-opening polymerization can be initiated by Lewis or Brønsted acids.[11][12] This can lead to the formation of oligomeric or polymeric byproducts, which can complicate purification and reduce the yield of the desired monomeric oxetane.

    • Solution: As with ring-opening, avoiding acidic conditions is key. If you suspect polymerization is occurring, ensure all your glassware is dry and your solvents are anhydrous, as trace amounts of water can hydrolyze reagents to form acids.

Table 1: Stability of 3,3-Disubstituted Oxetanes under Various Conditions

ConditionStabilityPotential Side ReactionMitigation Strategy
Strong Acid (e.g., HCl, H₂SO₄) LowRing-opening, PolymerizationAvoid acidic workups; use basic washes (e.g., NaHCO₃).
Lewis Acid (e.g., BF₃·OEt₂, AlCl₃) LowRing-opening, PolymerizationAvoid Lewis acidic reagents in subsequent steps if possible.
Silica Gel Chromatography Moderate to LowRing-openingUse deactivated silica gel (pre-treated with triethylamine).
Strong Base (e.g., NaH, KOtBu) HighGenerally stableStandard basic conditions are well-tolerated.
Elevated Temperatures Moderate to HighPotential for decompositionUse the lowest effective temperature for reactions and distillation.

Frequently Asked Questions (FAQs)

Q1: Why are 3,3-disubstituted oxetanes more stable than other substituted oxetanes?

The enhanced stability of 3,3-disubstituted oxetanes is primarily due to steric hindrance.[1] The two substituents at the C3 position effectively block the trajectory of external nucleophiles attempting to attack the C-O σ* antibonding orbital, which is the initial step in nucleophilic ring-opening. This steric protection makes them more robust compared to 2-substituted or 3-monosubstituted oxetanes.

Q2: Can 3,3-disubstituted oxetanes undergo ring-opening with internal nucleophiles?

Yes, despite their stability towards external nucleophiles, 3,3-disubstituted oxetanes can undergo intramolecular ring-opening if a nucleophilic group is present on one of the substituents.[1][13] This process is often catalyzed by acid and can be a synthetically useful transformation for the formation of other heterocyclic systems, such as 1,4-dioxanes.[13][14]

Q3: What are the key considerations when choosing a synthetic route to a 3,3-disubstituted oxetane?

The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern.

  • Intramolecular Williamson Etherification: This is a very common and versatile method starting from a 1,3-diol.[2] The main challenge is controlling the competing Grob fragmentation.[6]

  • Paternò-Büchi Reaction: This photochemical method is useful for accessing certain substitution patterns but can suffer from regioselectivity issues and the need for specialized equipment.[3][8]

  • Ring Expansion of Epoxides: The reaction of epoxides with sulfur ylides can provide access to 2-substituted oxetanes, but this is less common for 3,3-disubstituted systems.[3]

  • From Oxetan-3-one: Commercially available oxetan-3-one is a versatile starting material for a wide range of 3,3-disubstituted oxetanes through reactions like Grignard additions, Wittig reactions, and subsequent functional group manipulations.[10][15]

Q4: What is a reliable, general protocol for the synthesis of a 3,3-disubstituted oxetane from a 1,3-diol?

The following two-step protocol is a robust starting point for the synthesis of 3,3-disubstituted oxetanes via intramolecular Williamson etherification.

Experimental Protocol: Synthesis of a 3,3-Disubstituted Oxetane from a 1,3-Diol

Step 1: Monotosylation of the 1,3-Diol

  • Dissolve the 1,3-diol (1.0 eq) in anhydrous pyridine or a mixture of CH₂Cl₂ and triethylamine at 0 °C under an inert atmosphere (N₂ or Ar).

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (0.95 eq) in the same solvent to the cooled solution over 1-2 hours.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 4-12 hours.

  • Upon completion, quench the reaction with cold water and extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Wash the organic layer sequentially with cold dilute HCl (to remove pyridine/triethylamine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the mono-tosylated intermediate.

Step 2: Intramolecular Cyclization

  • To a suspension of potassium tert-butoxide (KOtBu) (1.5 eq) in anhydrous THF at room temperature under an inert atmosphere, add a solution of the mono-tosylated diol (1.0 eq) in anhydrous THF.

  • Heat the reaction mixture to reflux and monitor by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench carefully with water.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure (the product may be volatile).

  • Purify the crude oxetane by distillation or flash column chromatography on deactivated silica gel.

References

Technical Support Center: Stability of 2-(3-(hydroxymethyl)oxetan-3-yl)acetonitrile Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(3-(hydroxymethyl)oxetan-3-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, particularly concerning its stability in acidic environments.

Introduction

This compound is a valuable building block in medicinal chemistry, incorporating a 3,3-disubstituted oxetane moiety. Oxetanes are increasingly utilized as bioisosteres for gem-dimethyl and carbonyl groups, often improving physicochemical properties such as aqueous solubility and metabolic stability.[1][2][3] However, the inherent ring strain of the oxetane core raises questions about its stability, especially under acidic conditions frequently encountered during synthesis, purification, and formulation development.[4][5] This guide provides a comprehensive overview of the stability of this compound in acidic media, potential degradation pathways, and protocols for assessing its stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic conditions?

A1: The two primary functional groups susceptible to acid-mediated reactions are the oxetane ring and the nitrile group. The strained oxetane ring can undergo acid-catalyzed ring-opening.[4][6][7][8] The nitrile group can be hydrolyzed to a carboxylic acid under acidic conditions.[9][10][11][12][13]

Q2: How does the substitution pattern of this specific oxetane affect its stability?

A2: The 3,3-disubstitution on the oxetane ring in this compound is known to enhance its stability compared to monosubstituted oxetanes.[3][4][14] This increased stability is attributed to steric hindrance, which makes protonation of the ether oxygen and subsequent nucleophilic attack more difficult.[2] Studies have shown that 3,3-disubstituted oxetanes can be stable even at a pH of 1.[3][14]

Q3: What are the likely degradation products if the molecule does degrade in acid?

A3: Potential degradation products could arise from two main pathways:

  • Oxetane Ring-Opening: Acid-catalyzed ring-opening could lead to the formation of a diol.

  • Nitrile Hydrolysis: The nitrile group could be hydrolyzed, first to an amide and then to a carboxylic acid.[9][10][11]

It is also possible for both reactions to occur, leading to a diol with a carboxylic acid functional group.

Q4: Are there any general handling and storage recommendations to maintain the stability of this compound?

A4: While 3,3-disubstituted oxetanes show good stability, it is prudent to avoid prolonged exposure to strong acids, especially at elevated temperatures.[15][16] For long-term storage, keeping the compound in a cool, dry, and dark place is recommended. Standard inert atmosphere conditions are advisable if the compound is in solution to prevent any potential oxidative degradation.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Problem Potential Cause Troubleshooting Steps & Explanation
Appearance of unexpected peaks in HPLC analysis after an acidic workup. Acid-catalyzed degradation of the oxetane ring or hydrolysis of the nitrile.1. Analyze a control sample: Compare the chromatogram of your sample to a reference standard that has not been subjected to acidic conditions. This will confirm if the new peaks are indeed degradants.2. Characterize the new peaks: Use LC-MS to determine the mass of the unexpected peaks. This can help identify if they correspond to the expected masses of the ring-opened diol or the hydrolyzed nitrile/carboxylic acid.3. Modify the workup: If degradation is confirmed, consider using a milder acidic workup or a non-acidic alternative if the chemistry allows. Neutralization at low temperatures can also minimize degradation.
Low yield in a reaction where the product is this compound and an acid is used. The product may be degrading under the reaction or workup conditions.1. Monitor the reaction over time: Take aliquots at different time points and analyze by HPLC to determine if the product is forming and then degrading.2. Reduce reaction temperature and time: If degradation is observed, running the reaction at a lower temperature or for a shorter duration may improve the yield.3. Use a less harsh acid: If possible, switch to a weaker acid or use a catalytic amount instead of a stoichiometric amount.
Inconsistent results in biological assays. Instability of the compound in the acidic assay buffer.1. Assess stability in the assay buffer: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation by HPLC.2. Adjust buffer pH: If instability is detected, investigate if the assay can be performed at a less acidic pH without compromising the results.3. Prepare fresh solutions: Always use freshly prepared solutions of the compound for your assays to minimize the impact of any potential degradation over time.

Experimental Protocols

Protocol 1: Forced Degradation Study Under Acidic Conditions

This protocol outlines a forced degradation study to assess the stability of this compound in an acidic solution. Such studies are crucial for understanding degradation pathways and developing stability-indicating analytical methods.[17][18]

Materials:

  • This compound

  • Acetonitrile (HPLC grade)[19]

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • HPLC system with a UV detector

  • C18 HPLC column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Stress:

    • To a vial, add 1 mL of the stock solution and 1 mL of 0.1 M hydrochloric acid.

    • Heat the solution at 60°C.

    • Withdraw samples at various time points (e.g., 0, 2, 8, 24 hours).

  • Sample Preparation for Analysis:

    • At each time point, take a 100 µL aliquot of the stressed solution.

    • Neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide.

    • Dilute the neutralized sample to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL) with the mobile phase.

  • Control Sample: Prepare a control sample by diluting the stock solution to the final concentration with the mobile phase without subjecting it to acid and heat.

  • HPLC Analysis:

    • Analyze the stressed and control samples using a validated stability-indicating HPLC method.

    • Monitor the peak area of the parent compound and any new peaks that appear.

    • Calculate the percentage of degradation.

Data Presentation

Table 1: Example Data from a Forced Degradation Study

Time (hours)Parent Compound (%)Degradant 1 (%) (Ring-Opened)Degradant 2 (%) (Hydrolyzed Nitrile)
010000
298.51.00.5
892.35.22.5
2485.19.85.1

Note: The above data is illustrative and will vary based on the specific experimental conditions.

Visualizations

Proposed Degradation Pathway

The following diagram illustrates the potential degradation pathways of this compound under acidic conditions.

G cluster_main This compound cluster_path1 Pathway 1: Ring-Opening cluster_path2 Pathway 2: Nitrile Hydrolysis Parent This compound RingOpened Diol Degradant Parent->RingOpened H+, H2O Amide Amide Intermediate Parent->Amide H+, H2O CarboxylicAcid Carboxylic Acid Degradant Amide->CarboxylicAcid H+, H2O

Caption: Proposed degradation pathways under acidic conditions.

Experimental Workflow for Stability Study

This diagram outlines the key steps in performing an acid stability study.

G Start Prepare Stock Solution (1 mg/mL) Stress Add 0.1 M HCl and Heat at 60°C Start->Stress Sample Withdraw Samples at t=0, 2, 8, 24h Stress->Sample Neutralize Neutralize with 0.1 M NaOH Sample->Neutralize Dilute Dilute to Final Concentration Neutralize->Dilute Analyze Analyze by HPLC Dilute->Analyze End Calculate % Degradation Analyze->End

Caption: Workflow for the acid stability study.

References

Technical Support Center: NMR Analysis of 2-(3-(hydroxymethyl)oxetan-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions for the NMR analysis of 2-(3-(hydroxymethyl)oxetan-3-yl)acetonitrile. As a Senior Application Scientist, this resource is designed to move beyond simple procedural steps, offering insights into the causality behind experimental choices to ensure scientifically sound and reproducible results.

I. Understanding the Molecule: Expected NMR Spectral Features

This compound (CAS 42941-62-8) is a small molecule featuring a strained oxetane ring, a primary alcohol, and a nitrile group.[1][2][3] These functionalities give rise to a characteristic NMR signature. A clear understanding of the expected spectrum is the first step in effective troubleshooting.

Structure and Proton Environments:

  • Oxetane Ring Protons (Ha, Hb): The four protons on the oxetane ring are diastereotopic and will appear as two distinct signals. Due to the electronegativity of the ring oxygen, these protons are deshielded and expected to resonate downfield. They typically appear as complex multiplets due to coupling with each other.

  • Hydroxymethyl Protons (-CH2OH): These two protons are adjacent to the quaternary carbon and the hydroxyl group. Their chemical shift can be variable and is influenced by solvent, concentration, and temperature due to hydrogen bonding.[4][5]

  • Hydroxyl Proton (-OH): The hydroxyl proton is exchangeable and often appears as a broad singlet. Its chemical shift is highly dependent on experimental conditions.

  • Acetonitrile Methylene Protons (-CH2CN): These two protons are adjacent to the quaternary carbon and the electron-withdrawing nitrile group, which will deshield them.[6]

Expected ¹H NMR Chemical Shift Ranges:

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityNotes
Oxetane Ring (-O-CH₂)~4.2 - 4.9mCan be complex due to second-order effects in the small ring.[7][8]
Hydroxymethyl (-CH₂OH)~3.5 - 4.0sMay show coupling to the -OH proton in a dry, aprotic solvent.
Acetonitrile (-CH₂CN)~2.7 - 3.0sSinglet due to being attached to a quaternary carbon.
Hydroxyl (-OH)Variable (1-5)br sBroad singlet, position and intensity are highly variable.[5][9]

II. Frequently Asked Questions (FAQs)

Q1: What is the best deuterated solvent for analyzing this compound?

A1: The choice of solvent is critical for obtaining a high-quality spectrum.

  • Chloroform-d (CDCl₃): A common starting point for many organic molecules. However, the hydroxyl proton may exchange with residual water, leading to a broad or absent signal.

  • Acetone-d₆ or Acetonitrile-d₃: These are good alternatives if your compound is not sufficiently soluble in CDCl₃.[10][11] They are polar aprotic solvents and may provide sharper signals for the hydroxyl group. The residual peak of acetonitrile-d3 appears around 1.94 ppm.[11][12]

  • DMSO-d₆: This is an excellent solvent for highly polar compounds and often results in sharper -OH signals that show coupling to the adjacent -CH₂ group.[5] However, it is difficult to remove from the sample after analysis.

  • Methanol-d₄ (CD₃OD): This protic solvent will cause the hydroxyl proton to exchange with deuterium, making the -OH signal disappear from the spectrum.[10][11] This can be a useful diagnostic experiment to confirm the identity of the hydroxyl peak.

Q2: I don't see the hydroxyl (-OH) proton peak. Is something wrong?

A2: This is a common observation. The hydroxyl proton is labile and can undergo rapid exchange with other acidic protons in the sample, such as trace amounts of water in the deuterated solvent.[13] This exchange can broaden the signal to the point where it is indistinguishable from the baseline. To confirm its presence, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The -OH peak should disappear or significantly diminish.[10]

Q3: Why do the oxetane ring protons look like a complex multiplet instead of two simple doublets?

A3: The four protons on the oxetane ring form a tightly coupled spin system. In a strained four-membered ring, the chemical shift difference between the axial and equatorial protons can be small, and the coupling constants can be significant.[7] This leads to second-order effects, resulting in a complex and often overlapping multiplet rather than simple first-order splitting patterns. Higher field NMR instruments (e.g., >400 MHz) can help to resolve these signals better.

III. Troubleshooting Guides

This section addresses specific problems you might encounter during your NMR analysis.

Problem 1: My spectrum has very broad peaks.

Possible Causes and Solutions:

  • Poor Shimming: The magnetic field is not homogeneous across the sample.

    • Solution: Re-shim the spectrometer. If the problem persists, check the sample itself. A standard sample can be used to determine if the issue is with the probe or the sample.[14]

  • Sample is Not Homogeneous: The compound may not be fully dissolved, or there may be suspended particles.

    • Solution: Ensure your sample is completely dissolved. If necessary, gently warm the sample or use a different solvent. Filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[15][16][17]

  • Sample is Too Concentrated: Highly concentrated samples can be viscous, leading to broader lines.[15][17]

    • Solution: Dilute your sample. For ¹H NMR, 1-5 mg in 0.6-0.7 mL of solvent is typically sufficient.[11][17]

  • Paramagnetic Impurities: The presence of paramagnetic metals can cause significant line broadening.[4][11]

    • Solution: Ensure all glassware is scrupulously clean. If you suspect metal contamination from a previous reaction step (e.g., a catalyst), consider treating your sample with a chelating agent or re-purifying it.

Problem 2: I see unexpected peaks in my spectrum.

Possible Causes and Solutions:

  • Residual Solvents from Purification: Common solvents like ethyl acetate, hexanes, or dichloromethane can be difficult to remove completely.

    • Solution: Dry your sample under high vacuum for an extended period. For stubborn solvents like ethyl acetate, dissolving the sample in dichloromethane and re-evaporating can help.[10]

  • Water: Deuterated solvents can absorb moisture from the air.[18]

    • Solution: Use fresh, high-quality deuterated solvents. Store solvent bottles with parafilm around the cap to minimize moisture ingress.[19]

  • Grease: Contamination from glassware joints.

    • Solution: Be careful when handling glassware to avoid introducing grease into your sample.

  • Impurity in the Starting Material or a Side Product:

    • Solution: Re-purify your compound. Compare the spectrum to that of the starting material to check for unreacted components.

Problem 3: The integration values for my peaks are incorrect.

Possible Causes and Solutions:

  • Overlapping Peaks: If peaks are not well-resolved, their integrations can be inaccurate.

    • Solution: Try a different deuterated solvent to change the chemical shifts and potentially resolve the overlapping signals.[10] Acquiring the spectrum on a higher field instrument can also improve resolution.

  • Signal Saturation: If the signal is too intense, the detector can be overwhelmed, leading to non-quantitative results.[20] This is particularly a concern for very concentrated samples.

    • Solution: Reduce the sample concentration. You can also adjust acquisition parameters, such as decreasing the pulse width ('pw') or the transmitter power ('tpwr').[20][21]

  • Insufficient Relaxation Delay: For accurate integration, the nuclei must fully relax back to their equilibrium state between pulses.

    • Solution: Increase the relaxation delay (d1) in your acquisition parameters. A delay of 5 times the longest T1 relaxation time is recommended for quantitative analysis.

IV. Experimental Protocols

Standard ¹H NMR Sample Preparation
  • Weigh the Sample: Accurately weigh 1-5 mg of this compound into a clean, dry vial.[17]

  • Add Deuterated Solvent: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[11][16]

  • Dissolve the Sample: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, the sample can be gently warmed.

  • Filter and Transfer: Using a Pasteur pipette with a small plug of glass wool at the tip, transfer the solution to a clean 5 mm NMR tube.[16]

  • Cap and Label: Cap the NMR tube and label it clearly.

  • Acquisition: Insert the sample into the spectrometer and follow the standard procedures for locking, shimming, and acquiring the spectrum.

V. Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common NMR issues.

troubleshooting_workflow start Problem with NMR Spectrum broad_peaks Broad Peaks start->broad_peaks unexpected_peaks Unexpected Peaks start->unexpected_peaks wrong_integration Incorrect Integration start->wrong_integration shim Re-shim Spectrometer broad_peaks->shim Poor Shimming? filter_sample Filter Sample / Check Solubility broad_peaks->filter_sample Inhomogeneous? dilute_sample Dilute Sample broad_peaks->dilute_sample Too Concentrated? dry_sample Dry Sample Thoroughly unexpected_peaks->dry_sample Residual Solvent? check_solvent Use Fresh Solvent unexpected_peaks->check_solvent Water/Solvent Impurity? repurify Re-purify Compound unexpected_peaks->repurify Chemical Impurity? change_solvent Change Solvent wrong_integration->change_solvent Overlapping Peaks? adjust_params Adjust Acquisition Parameters (e.g., increase d1) wrong_integration->adjust_params Insufficient Relaxation? check_saturation Check for Signal Saturation wrong_integration->check_saturation Signal Saturation? solution High-Quality Spectrum shim->solution filter_sample->solution dilute_sample->solution dry_sample->solution check_solvent->solution repurify->solution change_solvent->solution adjust_params->solution check_saturation->solution

Caption: A logical workflow for troubleshooting common NMR spectral issues.

VI. References

  • ResearchGate. (n.d.). The chemical shifts and couplings of the oxetane protons with the error limits calculated by LAOCN3. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from --INVALID-LINK--

  • Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Retrieved from --INVALID-LINK--

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from --INVALID-LINK--

  • NMR. (n.d.). Troubleshooting Acquisition Related Problems. Retrieved from --INVALID-LINK--

  • UCSD NMR Facility. (n.d.). Trouble Shooting Page. Retrieved from --INVALID-LINK--

  • CDN. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 42941-62-8|this compound. Retrieved from --INVALID-LINK--

  • (n.d.). NMR Sample Prepara-on. Retrieved from --INVALID-LINK--

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 5) Common Problems. Retrieved from --INVALID-LINK--

  • Cornell University, NMR and Chemistry MS Facilities. (n.d.). NMR Sample Preparation. Retrieved from --INVALID-LINK--

  • (n.d.). Sample Preparation. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (2013). Supporting information for Facile displacement of η5-cyclopentadienyl ligands from half-sandwich alkyl,NHC-nickel complexes. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2020). Chemical Space Exploration of Oxetanes. Retrieved from --INVALID-LINK--

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from --INVALID-LINK--

  • (n.d.). Chemical shifts. Retrieved from --INVALID-LINK--

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (2005). Supplementary Material for Chemical Communications. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from --INVALID-LINK--

  • Reddit. (2023). Hydroxyl Groups in NMR. Retrieved from --INVALID-LINK--

  • YouTube. (2020). Draw the 1H NMR Spectrum of Ethanol (CH3CH2OH, C2H6O). Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). (A) Chemical shifts at 400 MHz of the water and ethanol hydroxyl groups.... Retrieved from --INVALID-LINK--

  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart. Retrieved from --INVALID-LINK--

  • (n.d.). NMR Chemical Shifts. Retrieved from --INVALID-LINK--

  • BMRB. (n.d.). bmse000896 Acetonitrile. Retrieved from --INVALID-LINK--

  • Michigan State University, Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from --INVALID-LINK--

  • (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). Acetonitrile (75-05-8) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • Arctom Scientific. (n.d.). CAS NO. 42941-62-8 | this compound | Catalog BD-A701767. Retrieved from --INVALID-LINK--

  • 克拉玛尔试剂. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). (a) ¹H NMR spectra of AQH–CH2CN (2.0 × 10⁻² M) upon addition of.... Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Chemical Space Exploration of Oxetanes. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). Retrieved from --INVALID-LINK--

  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Oxetanes in Drug Discovery Campaigns. Retrieved from --INVALID-LINK--

  • Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Retrieved from --INVALID-LINK--

References

Preventing ring-opening of the oxetane moiety during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Oxetane Moiety Integrity Technical Support Center

Welcome to the technical support center for chemists and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the primary challenge of maintaining the oxetane ring's integrity during synthetic transformations. The inherent ring strain of the four-membered ether makes it a valuable, polar, non-planar motif in medicinal chemistry, but also renders it susceptible to undesired ring-opening reactions[1][2][3]. This document is designed to equip you with the mechanistic understanding and practical solutions to prevent these side reactions.

Troubleshooting Guide: Problem-Specific Solutions

This section addresses common experimental failures in a direct question-and-answer format, providing both the rationale for the problem and a step-by-step protocol for success.

Problem 1: My oxetane is decomposing during a Grignard or Organolithium reaction.

Q: I'm attempting to add an organometallic reagent to another functional group on my molecule, but I'm seeing low yields and byproducts consistent with ring-opening (e.g., a 1,3-diol derivative after workup). What is happening and how can I fix it?

A: This is a classic issue. While oxetanes are generally more stable under basic conditions, very powerful carbon nucleophiles like Grignard (R-MgX) and organolithium (R-Li) reagents are strong enough to attack and open the strained oxetane ring[4][5]. The Lewis acidic nature of the magnesium cation in Grignard reagents can also coordinate to the oxetane oxygen, activating the ring for nucleophilic attack[4]. High reaction temperatures exacerbate this problem.

Root Cause Analysis:

  • Nucleophilic Attack: The organometallic reagent is acting as a nucleophile and attacking one of the α-carbons of the oxetane.

  • Lewis Acid Activation: The Mg(II) center of the Grignard reagent is activating the oxetane.

  • High Temperature: Elevated temperatures provide the activation energy needed for the ring-opening pathway.

Recommended Protocol for Mitigation:

  • Lower the Temperature: This is the most critical parameter. Cool the reaction vessel to -78 °C (dry ice/acetone bath) before the addition of the organometallic reagent. Maintain this temperature for the duration of the reaction. Initial attempts with LiAlH4 at temperatures above 0 °C have been shown to result in decomposition, whereas reactions between –30 and –10 °C are often successful[6].

  • Use a Transmetalating Agent (Grignard Reagents): Consider transmetalation to a less reactive organometallic species. For example, adding a copper(I) salt like CuI to the Grignard reagent can form a less reactive organocuprate in situ, which is often more selective for the desired reaction (e.g., 1,4-addition) and less likely to open the oxetane ring.

  • Slow Addition: Add the organometallic reagent dropwise via a syringe pump over a prolonged period (e.g., 1-2 hours). This keeps the instantaneous concentration of the nucleophile low, favoring the intended reaction over the intermolecular ring-opening.

  • Solvent Choice: Use a non-coordinating solvent like toluene or a less polar ether like diethyl ether instead of THF if possible, as THF can sometimes facilitate ring-opening.

  • Reagent Stoichiometry: Use the minimum required stoichiometry of the organometallic reagent (e.g., 1.05-1.1 equivalents) to avoid excess nucleophile that could react with the oxetane.

Problem 2: My protecting group removal with acid is cleaving the oxetane ring.

Q: I am trying to remove an acid-labile protecting group (e.g., Boc, Trityl, or a silyl ether like TBS) using standard acidic conditions (TFA, HCl in dioxane), but my oxetane is opening. What are my alternatives?

A: The oxetane ring is highly sensitive to both Brønsted and Lewis acids[7][8]. The oxygen atom is readily protonated, which dramatically increases the electrophilicity of the ring carbons and makes the ring susceptible to cleavage by even weak nucleophiles (including the solvent or the acid's counterion)[1][8]. The anecdotal belief that oxetanes are categorically unstable to acid is a misconception; however, extreme caution is warranted[9].

Root Cause Analysis:

  • Protonation/Lewis Acid Coordination: The acid activates the oxetane oxygen.

  • Strain Release: The thermodynamic driving force to release ring strain facilitates the ring-opening reaction.

Decision Workflow for Protecting Group Strategy:

G start Need to remove a protecting group? acid_labile Is the group acid-labile (Boc, TBS)? start->acid_labile base_labile Is the group base-labile (Fmoc, Ac)? acid_labile->base_labile No avoid_acid STOP! AVOID standard acidic conditions. (TFA, HCl, CSA, H2SO4) acid_labile->avoid_acid Yes hydrogenolysis Is the group removable by hydrogenolysis (Cbz, Bn)? base_labile->hydrogenolysis No use_base Use Base-Mediated Deprotection (e.g., Piperidine for Fmoc, LiOH/NaOH for esters) base_labile->use_base Yes other Other (e.g., Fluoride)? hydrogenolysis->other No use_h2 Use Hydrogenolysis (e.g., H2, Pd/C) hydrogenolysis->use_h2 Yes use_fluoride Use Fluoride Source for Silyl Ethers (e.g., TBAF, HF-Pyridine) other->use_fluoride

Caption: Decision workflow for selecting oxetane-compatible deprotection methods.

Alternative Deprotection Protocols:

  • For Silyl Ethers (TBS, TES): Switch to a fluoride-based deprotection.

    • Protocol: Dissolve the substrate in anhydrous THF. Add 1.1 equivalents of tetrabutylammonium fluoride (TBAF, 1M in THF) at 0 °C. Stir and monitor by TLC. If the reaction is slow, allow it to warm to room temperature.

  • For Boc Groups: This is challenging. If redesign is possible, replace the Boc group with a base-labile (Fmoc) or hydrogenolysis-labile (Cbz) protecting group in your synthetic route. If you must remove a Boc group, attempt using milder Lewis acids that are sometimes tolerated at very low temperatures, but this is high-risk. For example, TMSOTf in the presence of a mild base like 2,6-lutidine at -78 °C can sometimes work.

  • For Ester Hydrolysis: Never use acidic conditions (e.g., HCl/MeOH). Basic hydrolysis is highly effective and safe for the oxetane ring.

    • Protocol: Dissolve the ester in a mixture of THF/MeOH/H₂O (e.g., 3:1:1). Add 2-3 equivalents of LiOH·H₂O. Stir at room temperature until TLC shows complete consumption of the starting material. This method avoids the ring-opening observed with acidic mediators[6].

Frequently Asked Questions (FAQs)

Q1: What is the general order of stability for an oxetane ring under different pH conditions?

A1: The stability of the oxetane ring is highly dependent on the reaction conditions. A general hierarchy is: Neutral / Mildly Basic > Strongly Basic > Strongly Acidic Oxetanes are generally unreactive under basic conditions but can be cleaved by powerful nucleophiles[1]. They are most vulnerable under acidic conditions, where even mild acids can catalyze decomposition[1][8]. Some selected compounds have shown stability across a pH range of 1-10, but this is highly dependent on the substitution pattern[4].

Q2: How does the substitution pattern on the oxetane ring affect its stability?

A2: The substitution pattern is a critical determinant of stability.

  • 3,3-Disubstituted Oxetanes: These are generally the most stable. The substituents sterically hinder the backside attack trajectory required for a nucleophile to open the ring[9]. This increased stability is a key reason for their widespread use in medicinal chemistry[9][10].

  • 2-Substituted Oxetanes: These can be less stable, especially if the substituent is electron-donating, as this can stabilize the carbocationic intermediate formed during acid-catalyzed ring-opening.

  • Internal Nucleophiles: If the molecule contains a nucleophilic group (like an alcohol or amine) that can reach the oxetane ring via an intramolecular reaction (forming a 5- or 6-membered ring), it can be particularly prone to ring-opening, even under milder conditions[9][10].

Q3: Which Lewis acids are most likely to cause ring-opening?

A3: Most Lewis acids will activate the oxetane ring to some degree. Potent Lewis acids and "superacids" are particularly effective at promoting ring-opening or isomerization.

  • High-Risk Lewis Acids: BF₃·OEt₂, TMSOTf, Sc(OTf)₃, AlCl₃, and superacids like B(C₆F₅)₃ and Al(C₆F₅)₃ are known to be very effective at promoting oxetane ring-opening[11][12][13]. In fact, B(C₆F₅)₃ is often used catalytically specifically to isomerize oxetanes to homoallylic alcohols[11][13].

  • Potentially Milder Options: In some cases, weaker Lewis acids like ZnCl₂ or MgCl₂ might be tolerated, but their use should be carefully evaluated at low temperatures[4]. Whenever possible, designing a synthesis that avoids Lewis acids entirely is the safest strategy.

Q4: What reaction conditions should I prioritize to maintain oxetane integrity?

A4: The following table summarizes key parameters to control for maximizing oxetane stability during various common synthetic transformations.

TransformationRecommended ConditionsConditions to AvoidRationale
Nucleophilic Addition Low temperature (-78 to -10 °C), slow addition, non-coordinating solvents (Toluene, Et₂O).High temperatures (> 0 °C), rapid addition of strong nucleophiles (RLi, RMgX, LiAlH₄).Minimizes the kinetic competence of the ring-opening pathway relative to the desired reaction[5][6].
Protecting Group Removal Basic hydrolysis (LiOH), hydrogenolysis (H₂, Pd/C), fluoride-based (TBAF for silyl ethers).All acidic conditions (TFA, HCl, H₂SO₄, CSA), strong Lewis acids (BF₃·OEt₂, TMSOTf).The oxetane oxygen is a potent Lewis base, readily activated by acids, leading to ring cleavage[1][8].
Oxidation Swern, DMP, PCC, KMnO₄ under neutral or basic conditions.Strongly acidic oxidation cocktails (e.g., Chromic acid).Avoids protonation and activation of the oxetane ring.
Reduction (e.g., of Ester) NaBH₄ (for ketones), LiBH₄, or low-temp LiAlH₄ (-30 °C).High-temperature LiAlH₄, acidic reducing agents.Strong hydrides can act as nucleophiles to open the ring; low temperature mitigates this[6].
General Handling Use neutral or buffered aqueous workups. Purify via chromatography on neutral or basified silica gel.Acidic aqueous workups (e.g., 1M HCl), standard silica gel if the compound is sensitive.Standard silica gel is acidic and can cause decomposition of sensitive compounds on the column.

References

Section 1: Understanding the Fundamentals of Regioselectivity in Oxetane Ring-Opening

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Improving the Regioselectivity of Oxetane Ring-Opening Reactions

Welcome to the technical support center for oxetane ring-opening reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of utilizing oxetane motifs in their synthetic endeavors. Oxetanes are valuable building blocks, but their inherent ring strain, while synthetically useful, can present challenges in controlling the regioselectivity of ring-opening reactions.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to help you achieve your desired synthetic outcomes with precision and efficiency.

The regiochemical outcome of an oxetane ring-opening reaction is a delicate interplay of steric and electronic factors, heavily influenced by the nature of the substrate, the nucleophile, and the catalyst.[4] A fundamental understanding of these principles is the first step in troubleshooting a reaction that is not performing as expected.

Core Principles:
  • Steric Effects: In the absence of strong electronic influences, nucleophilic attack generally occurs at the less sterically hindered carbon atom of the oxetane ring.[4] This is a classic SN2-type mechanism where the nucleophile approaches from the backside, leading to inversion of stereochemistry at the attacked carbon.

  • Electronic Effects: The presence of activating groups, such as Lewis or Brønsted acids, can dramatically alter the regioselectivity.[4][5] These acids coordinate to the oxetane oxygen, increasing the electrophilicity of the adjacent carbons. This coordination can lead to a partial positive charge buildup, favoring attack at the carbon that can better stabilize this charge (i.e., the more substituted carbon), in a more SN1-like fashion.[4]

dot graph "Regioselectivity_Control" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_conditions" { label="Reaction Conditions"; bgcolor="#F1F3F4"; "Strong_Nucleophile" [label="Strong Nucleophile\n(e.g., Grignard, Organolithium)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Weak_Nucleophile_Acid" [label="Weak Nucleophile + Acid Catalyst\n(e.g., ROH, H₂O + Lewis/Brønsted Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_mechanism" { label="Governing Factor & Mechanism"; bgcolor="#F1F3F4"; "Steric_Control" [label="Steric Control\n(SN2-like)"]; "Electronic_Control" [label="Electronic Control\n(SN1-like)"]; }

subgraph "cluster_outcome" { label="Regiochemical Outcome"; bgcolor="#F1F3F4"; "Less_Substituted" [label="Attack at Less Substituted Carbon", fillcolor="#34A853", fontcolor="#FFFFFF"]; "More_Substituted" [label="Attack at More Substituted Carbon", fillcolor="#FBBC05", fontcolor="#202124"]; }

"Strong_Nucleophile" -> "Steric_Control" [label="favors"]; "Steric_Control" -> "Less_Substituted" [label="leads to"]; "Weak_Nucleophile_Acid" -> "Electronic_Control" [label="favors"]; "Electronic_Control" -> "More_Substituted" [label="leads to"]; } caption { label="Factors influencing regioselectivity."; fontsize=10; }

Section 2: Troubleshooting Guide

This section addresses common problems encountered during oxetane ring-opening reactions in a question-and-answer format.

Question 1: My reaction is giving a mixture of regioisomers. How can I improve the selectivity for attack at the less substituted carbon?

  • Analysis: Obtaining a mixture of regioisomers suggests that both sterically and electronically controlled pathways are competing. To favor attack at the less substituted carbon, you need to promote an SN2-like mechanism.

  • Troubleshooting Steps:

    • Re-evaluate your nucleophile: Strong, "hard" nucleophiles are more likely to attack the less substituted carbon.[4] If you are using a weaker nucleophile, consider switching to a more potent one, such as an organolithium or Grignard reagent.[6]

    • Eliminate or change the acid catalyst: If you are using a Lewis or Brønsted acid, it may be promoting an SN1-like pathway. Try running the reaction in the absence of an acid catalyst. If an activator is necessary, consider a milder one.

    • Solvent effects: Aprotic solvents are generally preferred for SN2 reactions. If you are using a protic solvent, it could be stabilizing carbocationic intermediates, leading to a loss of regioselectivity. Consider switching to solvents like THF or diethyl ether.

    • Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled product, which is often the result of attack at the less substituted carbon.

Question 2: I am trying to achieve ring-opening at the more substituted carbon, but the reaction is sluggish or gives the wrong regioisomer. What should I do?

  • Analysis: Attack at the more substituted carbon is electronically favored and typically requires activation of the oxetane ring.[4] A sluggish reaction or formation of the undesired regioisomer suggests that the activation is insufficient or the conditions are not optimal for an SN1-like pathway.

  • Troubleshooting Steps:

    • Increase the strength of the Lewis/Brønsted acid: Not all acid catalysts are created equal. If a mild Lewis acid like MgCl₂ is ineffective, consider more potent options such as TMSOTf, Yb(OTf)₃, Sc(OTf)₃, or even a Lewis superacid like Al(C₆F₅)₃.[1][7][8]

    • Choose an appropriate nucleophile: This pathway works best with weaker nucleophiles that will not readily react without acid catalysis.[4] Alcohols, water, and halides are good candidates.

    • Solvent choice: Polar, non-coordinating solvents can help to stabilize the developing positive charge on the more substituted carbon. Dichloromethane or toluene are often good choices.[7][8]

    • Substrate electronics: If your oxetane has electron-withdrawing groups, this can destabilize the carbocationic intermediate. In such cases, a more forceful catalyst or higher temperatures may be required.

Question 3: My reaction is producing a significant amount of a dimeric or polymeric byproduct. How can I minimize this?

  • Analysis: Dimerization or polymerization arises from the ring-opened product acting as a nucleophile and attacking another molecule of the activated oxetane. This is more common when the intended nucleophile is not reactive enough or when the concentration of the oxetane is too high.

  • Troubleshooting Steps:

    • Slow addition of the oxetane: Adding the oxetane substrate slowly to a solution of the catalyst and nucleophile can help to maintain a low concentration of the activated oxetane, thereby minimizing self-reaction.

    • Increase the concentration of the nucleophile: Using a larger excess of the desired nucleophile can outcompete the ring-opened alcohol for reaction with the activated oxetane.

    • Optimize the catalyst loading: In some cases, a lower catalyst loading can reduce the rate of polymerization.[8]

    • Temperature control: Higher temperatures can sometimes favor polymerization. Experiment with running the reaction at a lower temperature.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for cyclic ethers in ring-opening reactions?

Oxiranes (three-membered rings) are significantly more reactive than oxetanes (four-membered rings) due to greater ring strain.[2] Tetrahydrofurans (five-membered rings) are much less reactive and generally do not undergo ring-opening under conditions that cleave oxetanes.[2][6]

Q2: Can I use chiral catalysts to achieve enantioselective oxetane ring-opening?

Yes, there has been significant progress in the development of catalytic asymmetric ring-opening reactions of oxetanes.[9] Chiral Brønsted acids and chiral Lewis acids have been successfully employed to achieve desymmetrization of meso-oxetanes or kinetic resolution of racemic oxetanes with high enantioselectivity.[9][10]

Q3: Are there any functional groups that are incompatible with oxetane ring-opening conditions?

The compatibility of functional groups depends on the specific reaction conditions. Under strongly acidic conditions, acid-labile groups such as acetals or silyl ethers may be cleaved.[11] Highly basic or nucleophilic functional groups within the substrate could potentially compete with the intended nucleophile or react with the catalyst. Careful planning of the synthetic route and protection of sensitive functional groups may be necessary.

Q4: My starting oxetane seems to be unstable under the reaction conditions, leading to decomposition. What could be the cause?

Some substituted oxetanes can be inherently unstable, especially in the presence of strong acids or high temperatures.[11][12] For instance, oxetane-carboxylic acids can be prone to isomerization.[12] If you suspect substrate decomposition, try using milder reaction conditions (lower temperature, less aggressive catalyst) or a different synthetic strategy. It is also crucial to ensure the purity of your starting material, as impurities could be catalyzing decomposition pathways.

Section 4: Experimental Protocols

Protocol 1: Regioselective Ring-Opening of a 2-Aryl Oxetane at the More Substituted Carbon using a Lewis Acid

This protocol is a general guideline for the Lewis acid-catalyzed ring-opening of a 2-aryl oxetane with methanol, favoring attack at the benzylic position.

dot graph "Protocol_1" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Setup" [label="1. Oven-dried flask under N₂ atmosphere"]; "Add_Solvent_Catalyst" [label="2. Add anhydrous solvent (e.g., Toluene)\nand Lewis Acid (e.g., Al(C₆F₅)₃, 1 mol%)"]; "Add_Nucleophile" [label="3. Add nucleophile (e.g., Methanol, 1.2 eq.)"]; "Cool_Reaction" [label="4. Cool to reaction temperature (e.g., 40°C)"]; "Add_Oxetane" [label="5. Add 2-Aryl Oxetane (1.0 eq.) dropwise"]; "Monitor_Reaction" [label="6. Monitor by TLC or GC-MS"]; "Workup" [label="7. Quench with saturated aq. NaHCO₃"]; "Extract_Purify" [label="8. Extract with organic solvent, dry, concentrate,\nand purify by column chromatography"]; "End" [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Setup"; "Setup" -> "Add_Solvent_Catalyst"; "Add_Solvent_Catalyst" -> "Add_Nucleophile"; "Add_Nucleophile" -> "Cool_Reaction"; "Cool_Reaction" -> "Add_Oxetane"; "Add_Oxetane" -> "Monitor_Reaction"; "Monitor_Reaction" -> "Workup"; "Workup" -> "Extract_Purify"; "Extract_Purify" -> "End"; } caption { label="Lewis acid-catalyzed ring-opening."; fontsize=10; }

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (e.g., Al(C₆F₅)₃, 1 mol%).

  • Add anhydrous toluene via syringe.

  • Add methanol (1.2 equivalents) to the reaction mixture.

  • Stir the mixture at the desired temperature (e.g., 40 °C).[7][8]

  • Slowly add the 2-aryl oxetane (1.0 equivalent) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1,3-alkoxy alcohol.

Section 5: Data Summary

The choice of Lewis acid can significantly impact the regioselectivity of the reaction. The following table summarizes the performance of different catalysts in the isomerization of a 2,2-disubstituted oxetane.

CatalystRegioisomeric Ratio (Homoallylic:Allylic)Yield of Homoallylic AlcoholReference
B(C₆F₅)₃88:12 to 99:1Moderate to High[7]
Al(C₆F₅)₃>99:1High (especially for electron-rich substrates)[7][8]
BF₃·OEt₂Often leads to decompositionLow to none[13]
TfOHOften leads to decompositionLow to none[13]

References

Technical Support Center: Managing the Reactivity of the Hydroxymethyl Group in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing the reactivity of the hydroxymethyl group. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of complex molecules containing this versatile functional group. The hydroxymethyl group (-CH₂OH), a primary alcohol, is a frequent presence in bioactive molecules and synthetic intermediates.[1][2] Its reactivity, however, can be a double-edged sword, necessitating careful strategic planning to achieve desired chemical transformations without unintended side reactions.

This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face in the lab. The advice herein is grounded in established chemical principles and field-proven experience to ensure the reliability and success of your synthetic endeavors.

Section 1: Troubleshooting Guides

This section addresses common experimental failures and unexpected outcomes. Each problem is analyzed from a mechanistic standpoint, providing a logical path to a solution.

Troubleshooting Case 1: Incomplete or Failed Protection of the Hydroxymethyl Group

Problem: You are attempting to protect a hydroxymethyl group using a standard protecting group strategy (e.g., silyl ether formation with TBSCl and imidazole), but TLC or LC-MS analysis shows a significant amount of unreacted starting material or very low yield of the protected product.

Possible Causes and Solutions:

  • Cause 1: Inadequate Drying of Reagents and Glassware. Silyl chlorides and other protecting group reagents are highly sensitive to moisture. Trace amounts of water will hydrolyze the reagent, rendering it inactive.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Reagents like imidazole should be stored in a desiccator.

  • Cause 2: Steric Hindrance. The hydroxymethyl group might be in a sterically congested environment, slowing down the reaction with a bulky protecting group like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS).

    • Solution:

      • Switch to a more reactive silylating agent: Instead of the chloride (e.g., TBSCl), use the corresponding triflate (e.g., TBSOTf), which is significantly more electrophilic.[3]

      • Use a less sterically demanding protecting group: If the subsequent reaction conditions allow, consider using a smaller silyl group like trimethylsilyl (TMS) or switching to a different class of protecting groups, such as a methoxymethyl (MOM) ether.[3]

      • Increase reaction temperature and/or time: Carefully heating the reaction mixture can often overcome the activation energy barrier. Monitor the reaction closely for potential side product formation.

  • Cause 3: Insufficient Base or Inappropriate Base Choice. The base plays a crucial role in deprotonating the alcohol and neutralizing the acid byproduct (e.g., HCl).[4]

    • Solution: For silyl ether formation, ensure at least a slight excess of the base (e.g., 1.1-1.5 equivalents of imidazole or triethylamine) is used. For sterically hindered alcohols, a stronger, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) might be more effective.

  • Cause 4: Competing Reactions. If your substrate contains other nucleophilic functional groups (e.g., amines, thiols), they may compete with the hydroxymethyl group for the protecting group reagent.

    • Solution: The order of protection is critical. Often, amines are more nucleophilic and will react first. You may need to protect the more reactive group first, or choose a protecting group that is selective for the hydroxyl group under the chosen conditions.

Troubleshooting Case 2: Over-oxidation of a Primary Alcohol to a Carboxylic Acid

Problem: Your goal is the selective oxidation of a hydroxymethyl group to an aldehyde, but you are observing the formation of the corresponding carboxylic acid as the major product.

Possible Causes and Solutions:

  • Cause 1: Presence of Water in the Reaction Mixture. Many common oxidizing agents, especially chromium-based reagents like Jones reagent (CrO₃/H₂SO₄), will rapidly oxidize aldehydes to carboxylic acids in the presence of water. The aldehyde forms a hydrate intermediate which is then further oxidized.

    • Solution: Employ anhydrous conditions. Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are specifically designed for use in non-aqueous solvents like dichloromethane (DCM) to prevent over-oxidation.[5][6]

  • Cause 2: The Oxidizing Agent is too Strong. Powerful oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent will typically oxidize primary alcohols all the way to carboxylic acids.[7]

    • Solution: Switch to a milder, more selective oxidizing agent.

      • PCC (Pyridinium Chlorochromate): A classic choice for stopping at the aldehyde stage.[6]

      • DMP (Dess-Martin Periodinane): Known for its mild conditions and high yields.[7]

      • Swern Oxidation (oxalyl chloride, DMSO, triethylamine): A very reliable method, but requires careful temperature control and handling of foul-smelling byproducts.

      • TEMPO-catalyzed oxidations: Systems using a catalytic amount of (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) with a stoichiometric co-oxidant (e.g., bleach or N-chlorosuccinimide) are highly selective for primary alcohols and can be performed under mild conditions.[8][9][10]

  • Cause 3: Reaction Temperature is too High or Reaction Time is too Long. Even with milder reagents, prolonged reaction times or elevated temperatures can sometimes lead to over-oxidation, especially if the aldehyde product is sensitive.

    • Solution: Monitor the reaction progress diligently using TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. Running the reaction at a lower temperature (e.g., 0 °C) can also enhance selectivity.

Troubleshooting Case 3: Failed Nucleophilic Substitution of an Activated Hydroxymethyl Group

Problem: You have activated the hydroxymethyl group as a tosylate, mesylate, or halide, but the subsequent reaction with a nucleophile fails to give the desired substitution product.

Possible Causes and Solutions:

  • Cause 1: Poor Leaving Group Formation. The initial activation step may have been unsuccessful.

    • Solution: Verify the formation of the intermediate tosylate or mesylate by NMR or LC-MS before proceeding with the substitution. Ensure anhydrous conditions and the use of a suitable base (like pyridine or triethylamine) during the activation step with tosyl chloride (TsCl) or mesyl chloride (MsCl).[11]

  • Cause 2: Steric Hindrance at the Reaction Center. The Sₙ2 reaction is highly sensitive to steric bulk around the electrophilic carbon. If the substrate is sterically hindered, the nucleophile may not be able to access the reaction site for backside attack.[11][12]

    • Solution:

      • Use a smaller, more potent nucleophile if possible.

      • Increase the reaction temperature to provide more energy to overcome the steric barrier. Be mindful of potential elimination side reactions (E2).

      • Consider an alternative strategy: The Mitsunobu reaction, for example, can be effective for converting primary alcohols to a variety of functional groups with inversion of stereochemistry, often succeeding where traditional Sₙ2 reactions fail.[11]

  • Cause 3: The Nucleophile is too Weak or is Being Protonated. If the nucleophile is not strong enough, or if there are acidic protons in the reaction medium that neutralize it, the reaction will not proceed.

    • Solution:

      • Use a stronger nucleophile: For example, if an alkoxide is desired, generate it first using a strong base like sodium hydride (NaH) before adding the electrophile.

      • Ensure the reaction medium is aprotic and appropriately basic/neutral to maintain the nucleophilicity of your reagent.

  • Cause 4: Elimination (E2) as a Competing Reaction. If a strong, sterically hindered base is used as the nucleophile, it may preferentially act as a base, abstracting a beta-proton and leading to an alkene byproduct instead of the substitution product.

    • Solution: Use a less hindered nucleophile if possible. Running the reaction at lower temperatures generally favors substitution over elimination.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right protecting group for my hydroxymethyl group?

A1: The choice of protecting group is a critical strategic decision.[13][14] Consider the following factors:

  • Stability: The protecting group must be stable to all subsequent reaction conditions (e.g., pH, oxidants, reductants, nucleophiles).

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and not affect other functional groups in the molecule.

  • Orthogonality: If your molecule has multiple functional groups that need protection, choose "orthogonal" protecting groups that can be removed selectively under different conditions without affecting each other.[15][16][17]

G start Start: Need to protect a -CH2OH group q1 Are there other sensitive functional groups? start->q1 q2 What are the upcoming reaction conditions? start->q2 pg_silyl Consider Silyl Ethers (TBS, TIPS) - Robust to many conditions - Removed with F- (TBAF) or acid q1->pg_silyl If yes, consider orthogonal strategy q3 Acidic conditions ahead? q2->q3 Yes q4 Basic conditions ahead? q2->q4 Yes q5 Hydrogenolysis conditions (H2, Pd/C) ahead? q2->q5 Yes pg_benzyl Consider Benzyl Ether (Bn) - Stable to acid/base - Removed by hydrogenolysis q3->pg_benzyl Yes pg_acyl Consider Acyl groups (Ac, Bz) - Stable to acid - Removed by base q3->pg_acyl Yes q4->pg_silyl Yes q4->pg_benzyl Yes pg_acetal Consider Acetals (MOM, THP) - Stable to base - Removed by acid q4->pg_acetal Yes q5->pg_silyl Yes q5->pg_acetal Yes q5->pg_acyl Yes

Caption: Choosing a Hydroxymethyl Protecting Group.

Q2: What is "orthogonal protection" and why is it important?

A2: Orthogonal protection is a strategy that uses multiple different protecting groups in one molecule, where each type of protecting group can be removed by a specific set of reagents without affecting the others.[15][16] This is crucial in the synthesis of complex molecules like oligosaccharides or peptides, where you need to unmask and react with one specific hydroxyl (or other functional) group while others remain protected.[15]

Table 1: Common Orthogonal Protecting Group Sets for Alcohols

Protecting GroupAbbreviationStable ToCleaved By
tert-Butyldimethylsilyl EtherTBDPS or TBSMild Acid, Base, HydrogenolysisStrong Acid, Fluoride (TBAF)
Benzyl EtherBnAcid, Base, most redoxHydrogenolysis (H₂, Pd/C)
Acetyl EsterAcAcid, HydrogenolysisBase (e.g., K₂CO₃/MeOH)
Tetrahydropyranyl EtherTHPBase, Hydrogenolysis, most redoxAcid (e.g., PPTS, mild HCl)

Q3: My TEMPO-catalyzed oxidation is not working. What could be the issue?

A3: While TEMPO-based oxidations are generally reliable, failures can occur.

  • Decomposition of TEMPO: The TEMPO radical can be sensitive. Ensure it has been stored correctly (refrigerated, protected from light).

  • pH of the medium: The reaction rate and selectivity can be pH-dependent. For TEMPO/bleach systems, a bicarbonate buffer is typically used to maintain a pH of ~8.6.[8][9]

  • Co-oxidant quality: Ensure your co-oxidant (e.g., bleach, NCS) is of good quality and activity. Commercial bleach solutions can vary in concentration.

  • Substrate compatibility: While rare, some functional groups in your substrate might interfere with the radical mechanism or the co-oxidant.[18]

Q4: Can I directly substitute the hydroxymethyl group without first forming a halide or sulfonate?

A4: Yes, the Mitsunobu reaction is a powerful method for the direct conversion of primary alcohols into a wide range of functional groups, including esters, azides, and phthalimides, with inversion of stereochemistry.[11] It uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the hydroxyl group in situ.[11] This method is particularly useful for sensitive substrates that cannot tolerate the conditions required for tosylation or halogenation.

Section 3: Key Experimental Protocols

Protocol 1: Protection of a Hydroxymethyl Group as a TBDMS Ether
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Addition of Reagents: Add imidazole (1.5 eq) to the solution and stir until it dissolves. Then, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by TLC. The reaction is typically complete within 1-4 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Oxidation to an Aldehyde using Dess-Martin Periodinane (DMP)
  • Preparation: To a solution of the primary alcohol (1.0 eq) in anhydrous DCM at 0 °C, add solid Dess-Martin periodinane (1.2 eq) in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed as indicated by TLC (typically 1-3 hours).

  • Work-up: Dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃ (to quench residual DMP). Stir vigorously until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous phase with diethyl ether (2x).

  • Purification: Combine the organic layers, wash with saturated NaHCO₃, then brine. Dry over anhydrous MgSO₄, filter, and carefully concentrate in vacuo (aldehydes can be volatile). The crude aldehyde is often pure enough for the next step, or it can be purified by column chromatography.

Protocol 3: Activation and Substitution via a Tosylate Intermediate
  • Activation (Tosylation): In a flask under N₂, dissolve the alcohol (1.0 eq) in anhydrous pyridine or DCM containing triethylamine (1.5 eq). Cool the solution to 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the temperature does not rise significantly. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir overnight.

  • Work-up (Tosylate): Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer sequentially with cold 1M HCl (to remove pyridine/triethylamine), water, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude tosylate, which is often used without further purification.

  • Substitution: Dissolve the crude tosylate in a suitable aprotic solvent (e.g., DMF, acetone). Add the nucleophile (e.g., sodium azide, NaN₃, 1.5-3.0 eq).

  • Reaction: Heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC until the tosylate is consumed.

  • Final Work-up: Cool the reaction, dilute with water, and extract with an appropriate organic solvent. Wash, dry, and concentrate the organic phase. Purify the product by column chromatography.

Caption: General pathway for hydroxymethyl substitution.

References

Validation & Comparative

A Senior Application Scientist's Guide to Oxetane Building Blocks: A Comparative Analysis of 2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Oxetane Scaffold in Medicinal Chemistry

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly navigating beyond the flat, aromatic-rich chemical space that has historically dominated drug discovery. The demand for molecules with greater three-dimensionality, improved physicochemical properties, and novel intellectual property has brought small, strained heterocycles to the forefront. Among these, the oxetane ring—a four-membered cyclic ether—has transitioned from a synthetic curiosity to a validated and powerful tool in the drug designer's arsenal.[1][2]

Oxetanes are prized for their ability to act as unique bioisosteres, often replacing metabolically labile gem-dimethyl groups or polar carbonyl moieties.[3][4][5] This substitution can profoundly and beneficially influence a compound's profile by enhancing aqueous solubility, increasing metabolic stability, reducing lipophilicity, and modulating the basicity of nearby functional groups.[6][7][8] However, the vast potential of the oxetane scaffold is only as accessible as the building blocks used to install it.

This guide provides a comparative analysis of common oxetane building blocks, with a special focus on the unique advantages offered by 2-(3-(hydroxymethyl)oxetan-3-yl)acetonitrile . We will delve into its synthetic versatility and its projected impact on drug-like properties, supported by experimental insights and protocols, to empower you to make strategic decisions in your next discovery campaign.

The Oxetane Building Block Landscape: A Comparative Overview

The choice of an oxetane building block is dictated by the desired point of attachment and the available synthetic handles. The most prevalent substitution pattern in drug discovery is at the 3-position, which benefits from both synthetic tractability and the superior stability of the resulting 3,3-disubstituted motifs.[2] Below is a comparison of several commercially available and commonly utilized building blocks.

Building BlockChemical StructureMolecular Weight ( g/mol )Key Reactive Handles & Applications
Oxetan-3-one 72.06Ketone: Reductive amination, Grignard additions, Wittig reactions.[9][10]
3-Aminooxetane 73.09Primary Amine: Amide coupling, SNAr reactions, reductive amination.[2][11][12]
Oxetane-3-carboxylic Acid 102.09Carboxylic Acid: Amide and ester formation.[13]
(3-Methyloxetan-3-yl)methanol 102.13Primary Alcohol: Etherification, esterification, oxidation.
This compound 127.14Bifunctional: Primary Alcohol & Nitrile. Offers multiple, orthogonal reaction pathways.[14]

Deep Dive: The Strategic Advantage of this compound

While simpler building blocks offer a single point of attachment, this compound stands apart due to its bifunctional nature. This 3,3-disubstituted scaffold provides two distinct and chemically versatile functional groups—a primary alcohol and a nitrile—emanating from a stable core. This dual functionality unlocks immense potential for creating more complex and tailored molecular architectures.

Causality Behind the Choice: Why Bifunctionality Matters

In drug discovery, synthetic campaigns often require iterative modifications. A building block with orthogonal handles allows for divergent synthesis from a common intermediate. The primary alcohol can be readily derivatized (e.g., etherified, esterified) while the nitrile remains untouched, and vice versa. Subsequently, the nitrile can be transformed into other key functional groups, providing a second vector for diversification.

  • Nitrile Group: A highly versatile synthetic precursor that can be:

    • Reduced to a primary amine, which can then participate in amide couplings, sulfonamide formations, or reductive aminations.

    • Hydrolyzed to a carboxylic acid, providing a handle for amide bond formation.

    • Converted to various heterocycles (e.g., tetrazoles), which are common pharmacophores.

  • Hydroxymethyl Group: A primary alcohol that serves as an excellent nucleophile or can be activated for:

    • Etherification (e.g., Williamson ether synthesis) to introduce new lipophilic or polar groups.

    • Esterification to form ester linkages.

    • Oxidation to an aldehyde or carboxylic acid for further elaboration.

This inherent versatility streamlines the synthesis of analog libraries, saving valuable time and resources in lead optimization cycles.

Visualizing Synthetic Versatility

The following diagram illustrates the divergent synthetic pathways available from this compound, showcasing its superiority for library synthesis compared to a monofunctional building block like 3-aminooxetane.

G cluster_0 Pathway A: this compound cluster_A1 Route 1 (Alcohol Chemistry) cluster_A2 Route 2 (Nitrile Chemistry) cluster_1 Pathway B: 3-Aminooxetane start_A Target Oxetane (Bifunctional) A_ether Etherification (R1-X) start_A->A_ether A_ester Esterification (R1-COOH) start_A->A_ester A_amine Reduction -> Primary Amine start_A->A_amine A_acid Hydrolysis -> Carboxylic Acid start_A->A_acid A_amine_div Further Derivatization (Amide, etc.) A_ether->A_amine_div Sequential Modification A_amine->A_ether_div Sequential Modification start_B 3-Aminooxetane (Monofunctional) B_amide Amide Coupling (R-COOH) start_B->B_amide B_sulfonamide Sulfonamide Formation (R-SO2Cl) start_B->B_sulfonamide B_end Limited Diversification Vectors B_amide->B_end B_sulfonamide->B_end

Caption: Divergent vs. Linear Synthetic Routes.

Projected Impact on Physicochemical Properties: A Matched-Pair Analysis

The true value of an oxetane building block lies in its ability to favorably modulate a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The 3,3-disubstituted core of our target oxetane is known to be metabolically more robust than other substitution patterns.[1][2] Furthermore, the addition of two polar functional groups (hydroxyl and nitrile) is expected to significantly enhance aqueous solubility and polarity compared to simpler alkyl-substituted oxetanes or their non-polar isosteres.

Let's consider a hypothetical lead molecule, Lead-X , which contains a gem-dimethyl group that is a known site of metabolic oxidation by Cytochrome P450 enzymes.

Caption: Bioisosteric replacement strategy.

The table below presents projected data from a matched-molecular-pair analysis, comparing the parent gem-dimethyl analog with analogs containing different oxetane building blocks. The data is extrapolated based on established principles documented in medicinal chemistry literature.[6][7][15]

CompoundcLogP (Lipophilicity)Aqueous Solubility (µM)Metabolic Stability (CLint, µL/min/mg)Key Features
Lead-X-gem-diMe 4.5< 1150 (High Clearance)High lipophilicity, poor solubility, metabolically labile.
Lead-X-(3-methyloxetane) 3.81545 (Moderate Clearance)Reduced lipophilicity, improved stability.
Lead-X-(3-aminooxetane) 3.55030 (Low-Mod Clearance)Added polarity and H-bond donor.
Lead-X-(from our target oxetane) 2.9 > 200 < 10 (Low Clearance) Significantly increased polarity and solubility; multiple H-bond donor/acceptor sites; stable 3,3-disubstituted core.

Expertise & Experience Insights: The projected data illustrates a clear trend. Replacing the lipophilic and metabolically weak gem-dimethyl group with an oxetane provides immediate benefits. While simple oxetanes offer improvement, the bifunctional This compound provides a superior profile. Its two polar groups drastically reduce cLogP and enhance solubility, which are critical for oral bioavailability. The stable 3,3-disubstituted core, shielded by the functional groups, leads to a significant predicted improvement in metabolic stability.

Experimental Protocols: A Self-Validating System

The following protocols provide step-by-step methodologies for derivatizing oxetane building blocks and assessing their metabolic stability.

Protocol 1: Derivatization of this compound via Nitrile Reduction

This protocol demonstrates the conversion of the nitrile to a primary amine, a key transformation for further analog synthesis.

Objective: To synthesize 2-(3-(2-aminoethyl)oxetan-3-yl)methanol.

Materials:

  • This compound (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 1 M Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Carefully and portion-wise, add LiAlH₄ (2.0 eq) to the stirred THF.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

    • Causality:Dropwise addition is critical to control the exothermic reaction and prevent dangerous temperature spikes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add deionized water (X mL), followed by 1 M NaOH (X mL), and then deionized water again (3X mL), where X is the mass of LiAlH₄ used in grams.

    • Trustworthiness:This specific quenching procedure is a well-established and safe method for neutralizing excess LiAlH₄, resulting in a granular precipitate that is easy to filter.

  • Workup: Stir the resulting suspension vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with additional THF.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the pure product, 2-(3-(2-aminoethyl)oxetan-3-yl)methanol.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Comparative Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol assesses the in vitro metabolic clearance of the parent compound and its oxetane-containing analogs.

Objective: To determine the intrinsic clearance (CLint) of test compounds.

Materials:

  • Test compounds (e.g., Lead-X-gem-diMe, Lead-X-Oxetane) at 10 mM in DMSO.

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL.

  • NADPH regenerating system (e.g., Promega NADPH-Regeneration System).

  • 0.1 M Phosphate buffer, pH 7.4.

  • Acetonitrile with an internal standard (e.g., 100 ng/mL tolbutamide).

  • 96-well incubation plates and a thermal shaker.

  • LC-MS/MS system for analysis.

Procedure:

  • Preparation: Prepare a 1 µM working solution of each test compound by diluting the DMSO stock in 0.1 M phosphate buffer.

  • Incubation Mixture: In a 96-well plate, prepare the incubation mixture (final volume 200 µL) by adding:

    • 158 µL of 0.1 M Phosphate buffer

    • 20 µL of NADPH regenerating system

    • 20 µL of the 1 µM test compound working solution

  • Initiation: Pre-warm the plate at 37 °C for 10 minutes. Initiate the metabolic reaction by adding 2 µL of HLM (final concentration 0.5 mg/mL).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by transferring 50 µL of the incubation mixture to a new plate containing 150 µL of ice-cold acetonitrile with the internal standard.

    • Causality:The cold acetonitrile simultaneously stops the enzymatic reaction and precipitates the microsomal proteins, preparing the sample for analysis.

  • Sample Processing: Seal the quench plate, vortex for 5 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis: Plot the natural log of the percentage of the remaining compound versus time. The slope of the line (k) is the elimination rate constant. Calculate the half-life (t₁/₂) as 0.693/k. Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t₁/₂) / (mg/mL microsomal protein).

Conclusion

The oxetane scaffold is an undeniably valuable asset in modern drug discovery, offering a proven strategy to enhance the drug-like properties of therapeutic candidates. While a variety of building blocks exist, the selection of a specific synthon can dramatically influence the scope and efficiency of a lead optimization program.

This compound emerges as a particularly powerful and versatile building block. Its stable 3,3-disubstituted core, combined with two distinct and synthetically orthogonal functional groups, provides unparalleled flexibility for analog synthesis and library generation. This allows chemists to systematically probe structure-activity relationships along multiple vectors from a single, advanced intermediate. Furthermore, its inherent polarity is projected to deliver significant improvements in aqueous solubility and metabolic stability over less functionalized oxetanes and non-polar bioisosteres. For research teams aiming to accelerate their discovery efforts while embedding desirable ADME properties from the outset, this compound represents a strategic and high-impact choice.

References

A Comparative Guide to 2-(3-(hydroxymethyl)oxetan-3-yl)acetonitrile Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane moiety has garnered significant attention for its ability to enhance aqueous solubility, metabolic stability, and target engagement.[1][2] This guide provides a comprehensive comparative analysis of 2-(3-(hydroxymethyl)oxetan-3-yl)acetonitrile and a series of its rationally designed analogs, offering insights into their synthetic accessibility and potential impact on drug-like properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the oxetane scaffold in their discovery programs.

Introduction: The Rationale for Oxetane-Based Scaffolds

The parent compound, this compound, presents a unique 3,3-disubstituted oxetane core. This substitution pattern is known to enhance the stability of the oxetane ring, mitigating the risk of ring-opening that can be a concern with less substituted oxetanes.[3] The presence of a hydroxymethyl group offers a key hydrogen bond donor and acceptor, while the acetonitrile moiety can participate in various interactions with biological targets and serves as a versatile synthetic handle.

The analogs explored in this guide have been selected to systematically probe the structure-activity relationships (SAR) and structure-property relationships (SPR) around this central scaffold. By modifying the hydroxymethyl and acetonitrile functionalities, as well as the oxetane ring itself, we can gain a deeper understanding of how these changes influence key drug discovery parameters.

Comparative Analysis of Physicochemical Properties

A critical aspect of drug design is the optimization of physicochemical properties to ensure favorable absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the predicted and, where available, experimental properties of the parent compound and its analogs.

CompoundStructureMolecular Weight ( g/mol )Calculated logPHydrogen Bond DonorsHydrogen Bond AcceptorsPredicted Aqueous Solubility (logS)
Parent Compound This compound127.14-1.013-0.5
Analog 1 2-(3-(methoxymethyl)oxetan-3-yl)acetonitrile141.17-0.503-0.2
Analog 2 2-(3-(fluoromethyl)oxetan-3-yl)acetonitrile129.13-0.602-0.4
Analog 3 3-(cyanomethyl)-N-methyloxetane-3-carboxamide154.17-1.213-0.1
Analog 4 2-(3-methyloxetan-3-yl)acetonitrile111.14-0.202-0.8
Analog 5 2-(oxetan-3-yl)acetonitrile97.12-0.402-0.6
Analog 6 2-(3-(hydroxymethyl)cyclobutan-3-yl)acetonitrile125.17-0.812-0.7

Note: Physicochemical properties are calculated using standard computational models and should be considered as estimates. Experimental validation is recommended.

Synthesis and Accessibility

The feasibility of synthesizing novel compounds is a cornerstone of any drug discovery campaign. The following section outlines plausible synthetic strategies for the parent compound and its analogs, supported by established chemical transformations.

General Synthetic Strategy

The synthesis of 3,3-disubstituted oxetanes often relies on the construction of a suitable 1,3-diol precursor followed by a ring-closing reaction.[4][5]

DOT Script for General Synthesis Workflow

G cluster_0 Precursor Synthesis cluster_1 Oxetane Ring Formation cluster_2 Functional Group Interconversion Starting Material Starting Material 1,3-Diol Intermediate 1,3-Diol Intermediate Starting Material->1,3-Diol Intermediate Multi-step synthesis Activated Diol Activated Diol 1,3-Diol Intermediate->Activated Diol Activation (e.g., tosylation) 3,3-Disubstituted Oxetane 3,3-Disubstituted Oxetane Activated Diol->3,3-Disubstituted Oxetane Intramolecular Cyclization (e.g., NaH) Final Analog Final Analog 3,3-Disubstituted Oxetane->Final Analog Modification of Substituents

Caption: General workflow for the synthesis of 3,3-disubstituted oxetanes.

Experimental Protocols

Synthesis of this compound (Parent Compound)

A detailed experimental protocol for the synthesis of the parent compound is provided below as a representative example.

Step 1: Synthesis of a Suitable 1,3-Diol Precursor While a specific literature procedure for the direct precursor to the parent compound is not readily available, a general approach involves the elaboration of a commercially available starting material such as 3-hydroxy-3-methyloxetane.

Step 2: Introduction of the Acetonitrile Moiety A plausible route involves the conversion of the hydroxymethyl group to a leaving group (e.g., mesylate or tosylate) followed by nucleophilic substitution with cyanide.

Step 3: Ring Closure to Form the Oxetane If starting from an acyclic precursor, intramolecular Williamson ether synthesis is a common method for forming the oxetane ring.[4]

Metabolic Stability Assay (Microsomal Stability)

Objective: To assess the in vitro metabolic stability of the compounds in human liver microsomes.[6]

Protocol:

  • Prepare a stock solution of the test compound (10 mM in DMSO).

  • Dilute the stock solution to a final concentration of 1 µM in a reaction mixture containing human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic potential of the compounds against a cancer cell line (e.g., HeLa).[1][7]

Protocol:

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Structure-Property Relationship Insights

DOT Script for Structure-Property Relationships

G cluster_0 Modifications cluster_1 Predicted Property Changes Parent Compound Parent Compound Analog 1 (Ether) Analog 1 (Ether) Parent Compound->Analog 1 (Ether) O-methylation Analog 2 (Fluorine) Analog 2 (Fluorine) Parent Compound->Analog 2 (Fluorine) OH to F Analog 3 (Amide) Analog 3 (Amide) Parent Compound->Analog 3 (Amide) Bioisosteric replacement Analog 4 (Methyl) Analog 4 (Methyl) Parent Compound->Analog 4 (Methyl) Remove OH Analog 5 (Unsubstituted) Analog 5 (Unsubstituted) Parent Compound->Analog 5 (Unsubstituted) Remove CH2OH Analog 6 (Cyclobutane) Analog 6 (Cyclobutane) Parent Compound->Analog 6 (Cyclobutane) Ring modification Increased Lipophilicity Increased Lipophilicity Analog 1 (Ether)->Increased Lipophilicity Reduced H-Bonding Reduced H-Bonding Analog 1 (Ether)->Reduced H-Bonding Improved Metabolic Stability Improved Metabolic Stability Analog 2 (Fluorine)->Improved Metabolic Stability Increased Polarity Increased Polarity Analog 3 (Amide)->Increased Polarity Analog 4 (Methyl)->Increased Lipophilicity Altered Conformation Altered Conformation Analog 6 (Cyclobutane)->Altered Conformation

Caption: Predicted impact of structural modifications on physicochemical properties.

The proposed analogs allow for a systematic exploration of how structural changes impact key properties:

  • Analogs 1 and 4 (Ether and Methyl): Replacing the hydroxyl group with an ether or a methyl group is expected to increase lipophilicity and remove a hydrogen bond donor. This can impact solubility and target interactions but may improve cell permeability and metabolic stability at that position.

  • Analog 2 (Fluorine): The replacement of the hydroxyl group with fluorine is a common bioisosteric substitution that can block metabolic oxidation at that position and may subtly influence the electronics of the molecule.[8]

  • Analog 3 (Amide): The introduction of an amide provides an alternative hydrogen bonding profile and can increase polarity, potentially improving aqueous solubility.

  • Analog 5 (Unsubstituted): Removing the hydroxymethyl group simplifies the structure and reduces the number of hydrogen bond donors, which will likely increase lipophilicity.

  • Analog 6 (Cyclobutane): Replacing the oxetane with a cyclobutane ring serves as a non-polar, isosteric control. This modification is expected to significantly increase lipophilicity and decrease aqueous solubility, while also altering the bond angles and conformational preferences of the scaffold. Comparing the oxetane-containing parent to its cyclobutane analog will directly highlight the impact of the heteroatom on the molecule's properties.[2]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. The strategic modifications outlined in this guide provide a clear roadmap for optimizing the physicochemical and pharmacokinetic properties of this compound class. The enhanced metabolic stability and solubility often conferred by the oxetane moiety make it a valuable component in the medicinal chemist's toolbox.[9][10] Further experimental validation of the synthesis and properties of these analogs will be crucial in unlocking the full potential of this versatile chemical series.

References

A Technical Guide to Validating the Biological Activity of 2-(3-(hydroxymethyl)oxetan-3-yl)acetonitrile Derivatives as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can enhance the therapeutic index of drug candidates is relentless. Among these, the oxetane ring has emerged as a compelling structural motif, prized for its ability to confer improved physicochemical properties such as aqueous solubility and metabolic stability.[1][2] This guide provides a comprehensive framework for the validation of the biological activity of a promising class of oxetane-containing compounds: 2-(3-(hydroxymethyl)oxetan-3-yl)acetonitrile derivatives. Drawing upon established principles of drug discovery and preclinical evaluation, we will objectively compare the potential performance of these derivatives against relevant alternatives, supported by detailed experimental protocols and data interpretation guidelines.

The rationale for investigating these derivatives stems from the growing body of evidence supporting the utility of the oxetane moiety in oncology. The FDA-approved anticancer drug, paclitaxel, famously features an oxetane ring, and while not solely responsible for its bioactivity, its presence contributes to the molecule's unique conformational rigidity and binding affinity.[1][3] Furthermore, recent studies on oxetane-containing indole analogues have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7, MDA-MB-231) and pancreatic (PANC-1) cancers.[4] These findings underscore the potential of the this compound scaffold as a launchpad for the development of new and effective cancer therapeutics.

This guide will navigate the critical steps of validating the anticancer potential of these novel derivatives, from initial cytotoxicity screening to mechanistic investigations, providing the scientific community with a robust roadmap for their evaluation.

Comparative Landscape: Positioning Oxetane Derivatives in Cancer Therapy

The development of any new anticancer agent necessitates a clear understanding of its potential advantages over existing therapies. The this compound derivatives enter a field dominated by a diverse arsenal of cytotoxic and targeted agents. To establish their therapeutic niche, a direct comparison with established drugs is crucial. For the purpose of this guide, we will consider two key comparators:

  • Paclitaxel: As the archetypal oxetane-containing anticancer drug, paclitaxel serves as a critical benchmark. Its mechanism of action, involving the stabilization of microtubules and subsequent cell cycle arrest, is well-characterized.

  • Gemcitabine: A nucleoside analog widely used in the treatment of various solid tumors, including pancreatic and breast cancers. Its mechanism, involving the inhibition of DNA synthesis, provides a contrasting pharmacological profile.

The central hypothesis is that the unique three-dimensional structure and physicochemical properties imparted by the oxetane and hydroxymethyl functionalities of the this compound core can lead to compounds with improved efficacy, selectivity, or a more favorable safety profile compared to these established agents.

Experimental Validation Workflow

A rigorous and systematic approach is essential for the validation of any new chemical entity. The following workflow outlines the key experimental stages for assessing the anticancer activity of this compound derivatives.

Experimental Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Lead Optimization Cytotoxicity Assays Cytotoxicity Assays Selectivity Index Selectivity Index Cytotoxicity Assays->Selectivity Index Determine IC50 Cell Cycle Analysis Cell Cycle Analysis Selectivity Index->Cell Cycle Analysis Prioritize lead compounds Apoptosis Assays Apoptosis Assays Cell Cycle Analysis->Apoptosis Assays Investigate cell fate SAR Studies SAR Studies Apoptosis Assays->SAR Studies Inform rational design Enzyme Inhibition Assays Enzyme Inhibition Assays Enzyme Inhibition Assays->SAR Studies ADME Profiling ADME Profiling SAR Studies->ADME Profiling Refine structure

Caption: A streamlined workflow for the validation of novel anticancer compounds.

Part 1: Foundational Cytotoxicity and Selectivity Assessment

The initial step is to determine the cytotoxic potential of the synthesized this compound derivatives against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, PANC-1)

  • Normal human cell line (e.g., human peripheral blood mononuclear cells (PBMCs)) for selectivity assessment[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells and normal cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives, Paclitaxel, and Gemcitabine in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO, at the same concentration as the highest compound concentration) and a blank control (medium only).

  • Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: Comparative Cytotoxicity (IC50, µM)

CompoundMCF-7 (Breast Cancer)MDA-MB-231 (Breast Cancer)PANC-1 (Pancreatic Cancer)PBMC (Normal Cells)Selectivity Index (PBMC IC50 / Average Cancer Cell IC50)
Derivative 1 Experimental DataExperimental DataExperimental DataExperimental DataCalculated Value
Derivative 2 Experimental DataExperimental DataExperimental DataExperimental DataCalculated Value
Paclitaxel Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataCalculated Value
Gemcitabine Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataCalculated Value

Interpretation and Causality:

A lower IC50 value indicates greater cytotoxicity. The key objective is to identify derivatives with potent anticancer activity (low IC50 against cancer cells) and minimal toxicity towards normal cells (high IC50 against PBMCs). The Selectivity Index (SI) is a critical parameter for prioritizing compounds for further investigation. A higher SI value suggests a greater therapeutic window. The structural variations among the derivatives (e.g., substitutions on an aromatic ring if present) can be correlated with their cytotoxic activity to establish preliminary Structure-Activity Relationships (SAR) . For instance, the presence of electron-withdrawing or -donating groups might influence the compound's ability to interact with its biological target.

Part 2: Unraveling the Mechanism of Action

Once promising cytotoxic derivatives are identified, the next crucial step is to elucidate their mechanism of action. This provides a deeper understanding of how the compounds exert their effects and can guide further optimization.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer drugs, including paclitaxel, induce cell cycle arrest at specific checkpoints.

Materials:

  • Cancer cell line of interest

  • Test compounds

  • Propidium iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the flow cytometry data to quantify the percentage of cells in each phase of the cell cycle.

Experimental Protocol: HMG-CoA Synthase Inhibition Assay

Given that some oxetanone derivatives have shown activity against HMG-CoA synthase, it is prudent to investigate if the this compound derivatives also target this enzyme, which is involved in cholesterol biosynthesis.[6][7][8]

Materials:

  • Purified HMG-CoA synthase

  • Acetyl-CoA

  • Acetoacetyl-CoA

  • DTNB (Ellman's reagent)

  • Test compounds

  • Assay buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, acetyl-CoA, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding purified HMG-CoA synthase to each well.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Detection: Stop the reaction and add DTNB. The free Coenzyme A (CoA-SH) produced during the reaction will react with DTNB to produce a yellow-colored product.

  • Absorbance Measurement: Measure the absorbance at 412 nm.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway Visualization

Signaling_Pathway cluster_CellCycle Cell Cycle Progression cluster_DrugAction Drug Intervention cluster_Mechanism Mechanism of Action G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 Apoptosis Apoptosis S->Apoptosis Arrest & Trigger M M Phase (Mitosis) G2->M M->G1 M->Apoptosis Arrest & Trigger Oxetane This compound Derivative HMG_CoA HMG-CoA Synthase Inhibition? Oxetane->HMG_CoA Hypothesized Paclitaxel Paclitaxel Microtubule Microtubule Stabilization Paclitaxel->Microtubule Gemcitabine Gemcitabine DNAPolymerase DNA Polymerase Inhibition Gemcitabine->DNAPolymerase Microtubule->M DNAPolymerase->S

Caption: Potential mechanisms of action for oxetane derivatives compared to standard chemotherapeutics.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic validation of this compound derivatives as a novel class of anticancer agents. The inherent advantages of the oxetane scaffold, coupled with the potential for diverse functionalization, make this an exciting area of research. By employing the detailed protocols and comparative analyses outlined herein, researchers can effectively assess the therapeutic potential of these compounds and contribute to the development of the next generation of cancer therapies. The journey from a promising chemical scaffold to a clinically effective drug is long and arduous, but it begins with rigorous and well-designed preclinical validation.

References

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Oxetane-Containing Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacological profiles is a perpetual challenge. Researchers are in a constant search for molecular scaffolds that can confer desirable physicochemical and pharmacokinetic properties. Among the array of structural motifs available, the oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable tool in the drug designer's arsenal.[1][2] Its unique combination of polarity, three-dimensionality, and metabolic stability makes it an attractive bioisosteric replacement for more common functional groups, often leading to significant improvements in a compound's drug-like properties.[3][4]

This guide provides an in-depth comparison of oxetane-containing compounds with their traditional counterparts, supported by experimental data from the literature. We will delve into the causality behind the experimental choices in SAR studies and provide detailed protocols for key assays, empowering researchers to conduct their own comparative analyses.

The Oxetane Motif: A Game-Changer in Physicochemical Properties

The incorporation of an oxetane ring into a molecule can profoundly influence its absorption, distribution, metabolism, and excretion (ADME) properties. The magnitude of these changes is highly dependent on the structural context, but several key trends have been consistently observed.[5][6]

Aqueous Solubility: A Significant Leap Forward

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges. The replacement of a non-polar group, such as a gem-dimethyl group, with a polar oxetane ring can dramatically enhance aqueous solubility.[3][6] This is attributed to the oxetane's ability to act as a hydrogen bond acceptor and its overall polar nature.[7] The increase in solubility can range from a modest 4-fold to an astounding 4000-fold, depending on the parent molecule.[6]

Table 1: Comparative Aqueous Solubility of Oxetane-Containing Compounds and Their Analogs

Compound PairParent Compound Solubility (µM)Oxetane Analog Solubility (µM)Fold IncreaseReference
Pyrazolopyrimidinone 5 vs. 6LowSignificantly Improved-[4]
MMP-13 Inhibitor 35 vs. 36/37LowSignificantly Improved-[4]
IDO1 Inhibitor 28 vs. 30LowerHigher-[4]
Azetidine Scaffold-100,000>3-fold vs. Morpholine[6]
Metabolic Stability: Shielding from Rapid Degradation

Metabolic instability is another critical factor that can derail a promising drug candidate. The oxetane ring is generally more resistant to metabolic degradation compared to functionalities like carbonyl groups or aliphatic chains.[2][7] This increased stability is often attributed to the steric hindrance provided by the ring and its electronic properties, which can make adjacent sites less susceptible to enzymatic attack, particularly by cytochrome P450 (CYP) enzymes.[2] However, it is crucial to note that oxetanes can undergo ring-opening metabolism, for instance, through hydrolysis by microsomal epoxide hydrolase (mEH), and this potential liability should be carefully evaluated.[4]

Table 2: Comparative Metabolic Stability of Oxetane-Containing Compounds and Their Analogs

Compound PairParent Compound Stability (HLM)Oxetane Analog Stability (HLM)ObservationReference
N-Aryl-sulfonamidesLowerImprovedProgression from other heterocycles to oxetane improved stability.[2]
Spirocyclic Carbonyls 7 & 9LowerConsiderably Improved (8 & 10)Oxetane spirocycles showed lower intrinsic clearance.[2]
EZH2 Inhibitor 8 vs. 9PoorDrastically ImprovedReplacement of dimethylisoxazole with methoxymethyl-oxetane.[1][8]
RSV Inhibitor 54 vs. 56-ImprovedOxetane substitution improved pharmacokinetic profile.[4]
Lipophilicity and pKa: Fine-Tuning Molecular Properties

The introduction of an oxetane can also be used to modulate a compound's lipophilicity (LogD) and the basicity (pKa) of nearby functional groups.[1] Replacing a lipophilic fragment with an oxetane can lower the overall LogD, which can be beneficial for improving solubility and reducing off-target effects.[1][8] The electron-withdrawing nature of the oxetane's oxygen atom can significantly reduce the pKa of adjacent amines, a strategy often employed to mitigate issues associated with high basicity, such as hERG inhibition or poor cell permeability.[1][9]

Table 3: Impact of Oxetane on Lipophilicity and pKa

CompoundProperty MeasuredParent ValueOxetane Analog ValueImpactReference
Entospletinib AnalogT/B cell selectivity5 (for 4-ethyl-piperazine)10Doubled selectivity by reducing basicity.[1][8]
Fenebrutinib AnalogpKaH of piperazine7.86.3Lowered pKa to overcome hepatotoxicity issues.[8][9]
GDC-0349 AnalogpKaH of amine7.65.0Reduced basicity and hERG inhibition.[9][10]
Ziresovir AnalogpKaH of terminal amine10.48.0Lowered Vss while maintaining potency.[9]

Experimental Protocols for Comparative Analysis

To empower researchers in their SAR studies, this section provides detailed, step-by-step methodologies for key experiments.

Experimental Protocol 1: Determination of Aqueous Solubility

This protocol outlines a common method for assessing the thermodynamic solubility of a compound.

Materials:

  • Test compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • HPLC system with UV detector

  • 96-well plates

  • Shaker incubator

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Add an excess amount of the solid compound (or a concentrated DMSO stock) to a vial containing a known volume of PBS (pH 7.4).

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25 °C) for 24 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., acetonitrile/water) for HPLC analysis.

  • Prepare a standard curve using known concentrations of the test compound.

  • Inject the diluted supernatant and the standards onto the HPLC system.

  • Quantify the concentration of the dissolved compound by comparing its peak area to the standard curve.

Experimental Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by CYP enzymes present in HLM.[3]

Materials:

  • Test compound

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, pre-incubate the test compound (at a final concentration of, e.g., 1 µM) with HLM (e.g., 0.5 mg/mL) in phosphate buffer at 37 °C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples to determine the percentage of the parent compound remaining at each time point.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.

Experimental Protocol 3: Determination of Lipophilicity (LogD)

This protocol describes the shake-flask method for determining the n-octanol/water distribution coefficient at a specific pH.[6]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with buffer)

  • Aqueous buffer of desired pH (e.g., pH 7.4, pre-saturated with n-octanol)

  • HPLC system with UV detector or LC-MS/MS

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Add a known amount of the stock solution to a vial containing equal volumes of pre-saturated n-octanol and aqueous buffer.

  • Shake the vial vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Centrifuge the vial to ensure complete phase separation.

  • Carefully sample both the n-octanol and aqueous layers.

  • Dilute the samples appropriately and analyze the concentration of the compound in each phase using HPLC or LC-MS/MS.

  • Calculate the LogD value using the following formula: LogD = log10 ([Compound]octanol / [Compound]aqueous).

Visualizing SAR Workflows and Concepts

To better illustrate the strategic incorporation of oxetanes in drug discovery, the following diagrams, generated using Graphviz, outline a typical SAR workflow and the bioisosteric replacement strategy.

SAR_Workflow cluster_0 Initial Phase cluster_1 Optimization Phase cluster_2 Outcome Lead_Compound Lead Compound (e.g., with gem-dimethyl or carbonyl) Initial_Screening Initial Screening (Potency, Selectivity) Lead_Compound->Initial_Screening ADME_Profiling ADME Profiling (Solubility, Stability) Initial_Screening->ADME_Profiling Identify_Liability Identify Liability (e.g., Poor Solubility, High Clearance) ADME_Profiling->Identify_Liability Hypothesize_Oxetane_Replacement Hypothesize Oxetane Bioisosteric Replacement Identify_Liability->Hypothesize_Oxetane_Replacement Synthesis_of_Analogs Synthesis of Oxetane Analogs Hypothesize_Oxetane_Replacement->Synthesis_of_Analogs Comparative_Assays Comparative Assays (Solubility, Stability, Potency) Synthesis_of_Analogs->Comparative_Assays Optimized_Candidate Optimized Candidate with Improved Properties Comparative_Assays->Optimized_Candidate Further_SAR Further SAR Cycles Comparative_Assays->Further_SAR

Caption: A typical workflow for SAR studies involving oxetane-containing compounds.

Bioisosteres cluster_Parent Parent Moiety cluster_Properties cluster_Oxetane Oxetane Bioisostere gem_dimethyl gem-Dimethyl lipophilic More Lipophilic oxetane Oxetane gem_dimethyl->oxetane replaces carbonyl Carbonyl metabolically_labile Metabolically Labile (sometimes) carbonyl->oxetane replaces polar More Polar metabolically_stable More Metabolically Stable h_bond_acceptor H-bond Acceptor

Caption: The oxetane ring as a versatile bioisostere for gem-dimethyl and carbonyl groups.

Conclusion: The Strategic Advantage of Oxetanes

The strategic incorporation of an oxetane ring represents a powerful tactic in modern medicinal chemistry to overcome common drug discovery hurdles. As demonstrated by the comparative data, this small, four-membered heterocycle can significantly enhance aqueous solubility, improve metabolic stability, and allow for the fine-tuning of lipophilicity and basicity.[1][4][6] The provided experimental protocols and workflow diagrams serve as a practical guide for researchers looking to explore the benefits of oxetane-containing compounds in their own SAR campaigns. By understanding the profound effects of this unique structural motif, scientists can accelerate the development of safer and more effective therapeutics.

References

The Oxetane Advantage: A Comparative Guide to Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for metabolically stable drug candidates is a paramount objective. The inherent metabolic liabilities of a compound can lead to rapid clearance, poor bioavailability, and the formation of potentially toxic metabolites. In recent years, the incorporation of small, strained ring systems into drug scaffolds has emerged as a promising strategy to enhance metabolic stability and other desirable physicochemical properties. Among these, oxetanes and cyclobutanes have garnered significant attention as bioisosteric replacements for common functional groups. This guide provides an in-depth, objective comparison of the metabolic stability of oxetane versus cyclobutane analogs, supported by experimental data, to inform strategic decisions in medicinal chemistry programs.

The Strategic Role of Small Rings in Medicinal Chemistry

The introduction of small aliphatic rings like oxetanes and cyclobutanes is a powerful tactic in modern drug design.[1] These motifs introduce three-dimensionality, increase the fraction of sp3-hybridized carbons (Fsp³)—a parameter often correlated with higher clinical success rates—and can rigidify a molecule to improve binding affinity by minimizing the entropic penalty upon binding to a biological target.[2] Crucially, they can serve as effective bioisosteres for metabolically susceptible groups, such as gem-dimethyl groups or carbonyls, thereby "blocking" sites of metabolism.[3][4]

Oxetane vs. Cyclobutane: A Head-to-Head Comparison of Metabolic Stability

While both oxetane and cyclobutane rings can be employed to enhance metabolic stability, the introduction of a heteroatom in the oxetane ring imparts distinct physicochemical properties that often translate to a metabolic advantage over its carbocyclic counterpart.[5][6] The oxygen atom in the oxetane ring introduces polarity and can act as a hydrogen bond acceptor, which can influence solubility, permeability, and interactions with metabolic enzymes.[7]

Causality Behind Experimental Observations

The enhanced metabolic stability of oxetanes compared to cyclobutanes in many contexts can be attributed to several factors:

  • Reduced Lipophilicity: The replacement of a methylene group in a cyclobutane with an oxygen atom to form an oxetane generally leads to a reduction in lipophilicity (LogP/LogD).[2] High lipophilicity is often associated with increased nonspecific binding to metabolizing enzymes, particularly cytochrome P450s (CYPs), making highly lipophilic compounds more prone to metabolism. By reducing lipophilicity, oxetanes can decrease the compound's affinity for the active sites of these enzymes.

  • Altered Electronic Properties: The electron-withdrawing nature of the oxygen atom in the oxetane ring can influence the metabolic fate of adjacent functional groups. For instance, it can decrease the basicity of a neighboring amine, which can reduce its interaction with CYPs and potentially mitigate hERG liability.[2]

  • Metabolic Shunting: Oxetanes have been shown to be substrates for microsomal epoxide hydrolase (mEH), leading to their ring-opening to form diols.[8][9][10] This provides an alternative metabolic pathway that can divert the compound away from CYP-mediated oxidation, which is a major route of metabolism for many drugs and a common source of drug-drug interactions.[8]

The following Graphviz diagram illustrates the concept of bioisosteric replacement and its impact on metabolic stability.

cluster_0 Metabolically Labile Precursor cluster_1 Bioisosteric Replacement cluster_2 Improved Properties a gem-Dimethyl Group d Oxetane Moiety a->d b Carbonyl Group b->d c Cyclobutane Moiety c->d e Increased Metabolic Stability d->e f Enhanced Solubility d->f g Reduced Lipophilicity d->g

Caption: Bioisosteric replacement of metabolically labile groups with an oxetane moiety.

Data-Driven Comparison: Oxetane vs. Cyclobutane Analogs

The following tables summarize experimental data from published studies, providing a quantitative comparison of the metabolic stability of oxetane-containing compounds and their cyclobutane analogs. The key parameter presented is intrinsic clearance (CLint), which measures the rate of metabolism by liver enzymes; a lower CLint value indicates greater metabolic stability.

Table 1: Comparison of Metabolic Stability of Indoleamine-2,3-dioxygenase-1 (IDO1) Inhibitors

CompoundMoietyLipophilicity (LogP)SolubilityMetabolic Stability (Hepatocyte Assay)Reference
Analog 1Cyclobutane5.3LimitedExtensive Metabolism[2]
Analog 2Oxetane3.8Greatly ImprovedGreatly Improved[2]

Table 2: Comparison of Metabolic Stability of Protein Kinase Cθ (PKCθ) Inhibitors

CompoundMoietyMetabolic Stability (Microsomes)CYP450 InhibitionhERG InhibitionReference
Analog 3CyclobutaneBaselinePresentSignificant[2]
Analog 4OxetaneMaintained or ImprovedImproved ProfileAblated[2]

Table 3: Comparison of Metabolic Stability of 3,3-Diaryl-substituted Analogs

Compound SeriesMoietyMetabolic Stability ProfileReference
Series ACyclobutaneLess Favorable
Series BOxetaneImproved Profile

Table 4: Comparison of Metabolic Stability of Amino-Substituted Small Rings

CompoundMoietyMetabolic Stability (Rat Liver Microsomes & Hepatocytes)Reference
Analog 5AminocyclobutaneLower
Analog 63-AminooxetaneIncreased

Experimental Protocol: In Vitro Microsomal Stability Assay

To ensure the trustworthiness and reproducibility of metabolic stability data, a well-defined and validated experimental protocol is essential. The following is a detailed, step-by-step methodology for a typical in vitro microsomal stability assay.

I. Materials and Reagents
  • Test compounds and positive controls (e.g., midazolam, verapamil)

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

II. Experimental Workflow

The following diagram, generated using Graphviz, outlines the key steps in the microsomal stability assay workflow.

A 1. Prepare Reagents - Test Compounds - Microsomes - NADPH System - Buffer B 2. Incubation Setup - Add microsomes, buffer, and test compound to 96-well plate - Pre-incubate at 37°C A->B C 3. Initiate Reaction - Add NADPH regenerating system B->C D 4. Time-Point Sampling - Aliquots taken at 0, 5, 15, 30, 45, 60 min C->D E 5. Terminate Reaction - Add ice-cold acetonitrile with internal standard D->E F 6. Protein Precipitation - Centrifuge to pellet precipitated proteins E->F G 7. Sample Analysis - Analyze supernatant by LC-MS/MS F->G H 8. Data Analysis - Plot % remaining vs. time - Calculate half-life (t½) and intrinsic clearance (CLint) G->H

Caption: Workflow for the in vitro microsomal stability assay.

III. Step-by-Step Methodology
  • Preparation of Working Solutions:

    • Prepare stock solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of pooled liver microsomes in phosphate buffer. The final protein concentration in the incubation is typically 0.5-1 mg/mL.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal solution, phosphate buffer, and the test compound working solution. Include control wells with no NADPH to assess non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the no-NADPH controls.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a sufficient volume of ice-cold acetonitrile containing an internal standard. The organic solvent serves to precipitate the microsomal proteins and halt enzymatic activity.

  • Sample Processing:

    • After the final time point, centrifuge the 96-well plate at a high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) in µL/min/mg microsomal protein using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein) .

Conclusion and Future Perspectives

The judicious incorporation of oxetane rings represents a powerful strategy for enhancing the metabolic stability of drug candidates. The experimental data consistently demonstrates that oxetanes often confer a metabolic advantage over their cyclobutane counterparts, primarily through a reduction in lipophilicity and the potential for metabolic shunting via non-CYP pathways. While cyclobutanes remain a valuable tool in the medicinal chemist's toolbox for introducing conformational restraint and improving metabolic stability in certain contexts, the unique properties of the oxetane ring provide a compelling rationale for its preferential use when tackling metabolic liabilities. As our understanding of the interplay between small ring systems and drug metabolism continues to evolve, the strategic application of oxetanes is poised to play an increasingly important role in the design of safer and more efficacious medicines.

References

A Comparative Guide to the In Vitro ADME Properties of 2-(3-(hydroxymethyl)oxetan-3-yl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges. A critical early hurdle is the characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] Poor ADME profiles are a leading cause of late-stage clinical failures. This guide provides a comprehensive framework for evaluating the in vitro ADME properties of a particularly promising chemical class: 2-(3-(hydroxymethyl)oxetan-3-yl)acetonitrile derivatives.

The incorporation of an oxetane ring, a four-membered cyclic ether, into drug candidates has become a powerful strategy in modern medicinal chemistry.[3][4] This motif is valued for its ability to favorably modulate key physicochemical properties.[5] Unlike its unstable, unsaturated analog 2H-oxete, the saturated oxetane ring can improve aqueous solubility, enhance metabolic stability, and reduce lipophilicity.[3] The this compound scaffold combines this beneficial oxetane ring with a polar hydroxymethyl group and a nitrile, offering a unique three-dimensional structure with potential for improved drug-like properties.

This guide will not only detail the critical in vitro ADME assays necessary for characterizing these derivatives but will also delve into the causality behind experimental choices, providing a robust, self-validating system for generating reliable and predictive data.

The Strategic Importance of Key In Vitro ADME Assays

In the early phases of drug discovery, a suite of in vitro ADME assays is employed to screen and rank compounds, enabling researchers to identify and optimize those with the highest potential for in vivo success.[1][6] For the this compound scaffold, four core assays are indispensable: aqueous solubility, intestinal permeability, metabolic stability, and plasma protein binding.

Aqueous Solubility: The Gateway to Bioavailability

A compound must be in solution to be absorbed. Poor aqueous solubility can lead to erratic absorption and is a common stumbling block for many promising compounds.[7] The oxetane motif is often incorporated to enhance solubility compared to metabolically susceptible groups like a gem-dimethyl group.[3]

Comparative Assays:

  • Kinetic Solubility: This high-throughput assay measures the solubility of a compound from a DMSO stock solution added to an aqueous buffer.[8][9] It mimics the conditions of many in vitro biological assays and is ideal for early screening.

  • Thermodynamic Solubility: This "shake-flask" method measures the solubility of a solid compound in equilibrium with its solution, providing a more accurate representation of true solubility.[7][10]

Expected Performance of the Scaffold: The presence of the polar oxetane and hydroxymethyl groups is anticipated to confer good aqueous solubility to derivatives of this scaffold. A kinetic solubility of >100 µM is generally considered favorable for early-stage compounds.

Intestinal Permeability: Crossing the Gut Wall

For orally administered drugs, crossing the intestinal epithelium is crucial for entering systemic circulation. The Caco-2 permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[11][12] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer that structurally and functionally resembles the small intestine's epithelial barrier, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[13][14]

Key Parameters Measured:

  • Apparent Permeability Coefficient (Papp): This value quantifies the rate of a compound's transport across the Caco-2 monolayer.

  • Efflux Ratio (ER): Calculated by comparing the permeability in the basolateral-to-apical (B-A) direction to the apical-to-basolateral (A-B) direction. An ER > 2 suggests the compound is a substrate of efflux transporters.[13]

Expected Performance of the Scaffold: The oxetane motif can influence P-gp efflux.[5] The overall permeability of the derivatives will depend on the balance of polarity, size, and interaction with transporters. Compounds with a Papp (A-B) > 10 x 10⁻⁶ cm/s are considered to have high permeability.

Metabolic Stability: Resisting Biotransformation

The susceptibility of a compound to metabolism, primarily in the liver, is a key determinant of its half-life and bioavailability.[15][16] In vitro assays using liver fractions are essential for predicting in vivo hepatic clearance.[16][17]

Comparative Systems:

  • Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum containing major Phase I enzymes, particularly cytochrome P450s (CYPs).[16][17] They are used to assess CYP-mediated metabolism.

  • Hepatocytes: These are whole liver cells that contain both Phase I and Phase II metabolic enzymes, offering a more complete picture of a compound's metabolic fate.[15][16]

  • S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.[15]

Expected Performance of the Scaffold: The oxetane ring is generally considered to be metabolically robust and can shield adjacent positions from metabolism.[4] This suggests that derivatives of the this compound scaffold may exhibit favorable metabolic stability. A half-life (t½) > 30 minutes in HLM or hepatocytes is often a desirable characteristic.

Plasma Protein Binding (PPB): The "Free Drug" Hypothesis

Once a drug enters the bloodstream, it can bind to plasma proteins like albumin and α1-acid glycoprotein.[18] It is the unbound, or "free," fraction of the drug that is available to interact with its target and exert a therapeutic effect.[18] High plasma protein binding can limit efficacy and distribution.

Common Methodologies:

  • Equilibrium Dialysis: Considered the gold standard, this method uses a semipermeable membrane to separate a drug-spiked plasma sample from a buffer solution. At equilibrium, the concentration of free drug is the same on both sides.[18][19]

  • Ultrafiltration: This technique uses a centrifugal device with a semipermeable membrane to separate the free drug from the protein-bound drug.[19][20]

Expected Performance of the Scaffold: The physicochemical properties of the substituents on the scaffold will largely determine the extent of plasma protein binding. Generally, compounds with lower lipophilicity tend to have lower plasma protein binding. A high unbound fraction (>10%) is often preferred.

Experimental Protocols: A Self-Validating Approach

To ensure data integrity and reproducibility, the following detailed protocols are provided.

Kinetic Solubility Assay Protocol
  • Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Prepare phosphate-buffered saline (PBS) at pH 7.4.[8]

  • Compound Addition: In a 96-well plate, add 2 µL of the 10 mM stock solution to 98 µL of PBS, creating a final concentration of 200 µM with 2% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.[21]

  • Separation: Filter the samples through a solubility filter plate to remove any precipitate.[9]

  • Quantification: Analyze the concentration of the compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in a 50:50 acetonitrile:PBS solution.[7][21]

Caco-2 Permeability Assay Protocol
  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and monolayer formation.[13]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use wells with TEER values > 200 Ω·cm².[22]

  • Dosing:

    • A-B Permeability: Add the test compound (typically at 10 µM) to the apical (A) side and drug-free buffer to the basolateral (B) side.[12]

    • B-A Permeability: Add the test compound to the basolateral (B) side and drug-free buffer to the apical (A) side.

  • Incubation: Incubate the plate at 37°C with gentle shaking for 2 hours.[12][14]

  • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.

  • Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS. Calculate the Papp and Efflux Ratio.

Metabolic Stability Assay Protocol (Human Liver Microsomes)
  • Reagents: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and an NADPH-regenerating system in phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-warm the reaction mixture and the test compound (at a final concentration of 1 µM) separately at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the test compound to the reaction mixture.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Analysis: Centrifuge the quenched samples to precipitate the protein. Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Calculation: Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[17]

Plasma Protein Binding Assay Protocol (Equilibrium Dialysis)
  • Preparation: Spike the test compound (at 1-5 µM) into human plasma.[18]

  • Dialysis Setup: Use a 96-well equilibrium dialysis apparatus. Add the plasma sample to one side of the semipermeable membrane and an equal volume of PBS to the other side.

  • Equilibration: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the free drug to reach equilibrium.[18]

  • Sampling: After incubation, take samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the test compound in both samples using LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) using the formula: fu = [Concentration in buffer] / [Concentration in plasma].

Data Presentation and Comparative Analysis

To facilitate decision-making, the in vitro ADME data for a series of hypothetical this compound derivatives are presented below. This allows for a direct comparison of compounds with favorable versus unfavorable properties.

Table 1: Comparative In Vitro ADME Properties

Compound IDKinetic Solubility (µM)Papp A-B (10⁻⁶ cm/s)Efflux RatioHLM t½ (min)Fraction Unbound (%)
Derivative A 15015.21.24525
Derivative B 252.15.882
Derivative C >20018.50.9>6015
Warfarin >20020.0<2151
Atenolol >2000.2<2>6078

Interpretation:

  • Derivative A shows a good overall profile with high solubility, high permeability, low efflux, moderate stability, and a reasonable unbound fraction.

  • Derivative B displays several liabilities, including low solubility, low permeability coupled with high efflux, poor metabolic stability, and very high plasma protein binding. This compound would likely be deprioritized.

  • Derivative C represents an ideal candidate from an ADME perspective, with excellent solubility, high permeability without efflux, high metabolic stability, and a good unbound fraction.

Visualizing Experimental Workflows

Diagrams help clarify complex experimental processes. The following have been generated using Graphviz to illustrate the workflows for key ADME assays.

G cluster_0 Kinetic Solubility Workflow A 10 mM Stock in DMSO B Add to PBS (pH 7.4) in 96-well plate A->B C Incubate & Shake (2 hours) B->C D Filter Precipitate C->D E Quantify Filtrate (LC-MS/MS) D->E

Caption: High-throughput kinetic solubility workflow.

G cluster_1 Caco-2 Permeability Workflow A Seed Caco-2 cells on Transwell inserts B Differentiate for 21 days A->B C Check Monolayer Integrity (TEER) B->C D Add Compound to Apical (A) or Basolateral (B) side C->D E Incubate at 37°C (2 hours) D->E F Sample Donor & Receiver Compartments E->F G Quantify (LC-MS/MS) F->G H Calculate Papp & Efflux Ratio G->H

Caption: Caco-2 bidirectional permeability assay workflow.

G cluster_2 Metabolic Stability Workflow A Incubate Compound (1µM) with HLM + NADPH at 37°C B Sample at Time Points (0, 5, 15, 30, 60 min) A->B C Quench Reaction (Cold Acetonitrile) B->C D Analyze Supernatant (LC-MS/MS) C->D E Calculate Half-Life (t½) D->E

Caption: Microsomal metabolic stability assay workflow.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics due to the inherent advantages conferred by the oxetane motif.[3][5] However, promising biological activity must be paired with a drug-like ADME profile. By systematically applying the robust in vitro assays detailed in this guide—solubility, permeability, metabolic stability, and plasma protein binding—researchers can efficiently identify the most promising derivatives. This structured, data-driven approach allows for the early identification of potential liabilities, guiding medicinal chemistry efforts to optimize compounds and increasing the probability of selecting a candidate with a high chance of success in clinical development.

References

Efficacy Evaluation of 2-(3-(hydroxymethyl)oxetan-3-yl)acetonitrile: A Comparative Guide to Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Evaluating Novel Oxetane-Containing Compounds

In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds that can confer advantageous physicochemical and pharmacological properties is relentless. The oxetane ring, a four-membered cyclic ether, has emerged as a highly sought-after motif.[1][2] Its incorporation into small molecules can significantly enhance properties such as aqueous solubility, metabolic stability, and lipophilicity, while also providing a three-dimensional structure that can lead to improved target engagement.[2][3] The oxetane moiety is no longer a synthetic curiosity but a validated component of clinical candidates, making novel molecules containing this ring system intriguing subjects for biological evaluation.[1][2]

This guide provides a comprehensive framework for evaluating the cellular efficacy of a novel investigational compound, 2-(3-(hydroxymethyl)oxetan-3-yl)acetonitrile . As no public data on the biological activity of this molecule exists, we propose a structured, multi-tiered approach to its characterization. This involves a series of robust, validated cellular assays designed to first establish a foundational understanding of its effects on cell health and then to probe for specific mechanistic insights.

To provide a meaningful benchmark, the performance of our investigational compound will be compared against Fenebrutinib , a well-characterized, oxetane-containing Bruton's tyrosine kinase (BTK) inhibitor currently in late-stage clinical trials for autoimmune diseases.[4][5] This comparative analysis will allow for a contextual understanding of the potency and potential mechanisms of our novel compound.

Compound Profiles

CompoundStructureKey Features
Investigational Compound (IC) Structure of this compoundContains a 3-substituted oxetane ring linked to an acetonitrile group. The hydroxymethyl and nitrile functionalities offer potential hydrogen bonding and polar interactions.
Comparator: Fenebrutinib Structure of FenebrutinibAn orally bioavailable, reversible inhibitor of Bruton's tyrosine kinase (BTK).[4][6] It features an oxetane ring incorporated to modulate its physicochemical properties.[5][7]

Proposed Workflow for Cellular Efficacy Evaluation

A tiered approach ensures a logical and resource-efficient evaluation, starting with broad assessments of cytotoxicity and progressing to more specific mechanistic and target-based assays.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Target Identification Tier1_1 Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT, LDH) Tier2_1 Apoptosis Induction Assay (Caspase-Glo® 3/7) Tier1_1->Tier2_1 If cytotoxic Tier3_1 Target Engagement Assay (Cellular Thermal Shift Assay - CETSA) Tier2_1->Tier3_1 To identify molecular target MTT_Principle cluster_cell Live Cell Mitochondria Enzyme NAD(P)H-dependent oxidoreductases Formazan Purple/Orange, insoluble/soluble Formazan Product Enzyme->Formazan Reduces Tetrazolium Yellow, water-soluble Tetrazolium Salt (MTT or XTT) Tetrazolium->Enzyme Enters cell Caspase_Pathway cluster_apoptosis Apoptotic Signaling Inducer Cytotoxic Stimulus (e.g., Investigational Compound) Initiator Initiator Caspases (e.g., Caspase-8, -9) Inducer->Initiator Activates Executioner Executioner Caspases (Caspase-3, -7) Initiator->Executioner Activates Substrates Cellular Substrates (e.g., PARP) Executioner->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis CETSA_Principle cluster_control Vehicle Control cluster_treatment Compound Treatment Protein_unbound Target Protein (Unbound) Heat_unbound Heat Challenge (e.g., 50°C) Protein_unbound->Heat_unbound Denatured Denatured & Aggregated Protein Heat_unbound->Denatured Protein_bound Target Protein + Ligand (Bound & Stabilized) Heat_bound Heat Challenge (e.g., 50°C) Protein_bound->Heat_bound Soluble Soluble Protein (Stable) Heat_bound->Soluble

References

Assessing the impact of the hydroxymethyl group on target binding affinity

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Medicinal Chemists: Quantitatively Assessing the Impact of the Hydroxymethyl Group on Target Binding Affinity

Introduction

In the intricate process of drug discovery, the modification of a single functional group can dramatically alter a molecule's destiny. Among the chemist's most utilized tools is the hydroxymethyl group (-CH₂OH). Its introduction is a common strategy aimed at enhancing solubility, modulating pharmacokinetics, and forging critical interactions with a biological target.[1][2] However, its impact is not universally positive; it can introduce metabolic liabilities or fail to produce the expected affinity gains.

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically and quantitatively assess the true impact of the hydroxymethyl group. As a Senior Application Scientist, my objective is not to provide a rigid checklist, but to illuminate the causality behind experimental choices, enabling you to design a self-validating workflow that moves beyond simple affinity numbers to a deep, mechanistic understanding. We will explore a multi-pronged approach, integrating biophysical characterization, structural biology, and cellular validation to build a complete picture of this seemingly simple, yet profoundly influential, functional group.

Part 1: The Dual Nature of the Hydroxymethyl Group in Drug Design

The decision to introduce a hydroxymethyl group is a calculated risk, balancing potential gains in physicochemical properties against the unpredictable nature of target interactions. Understanding this duality is the first step in a rigorous assessment.

Physicochemical and Pharmacokinetic Impact

Hydroxymethylation directly alters a compound's physical character. It serves as both a hydrogen bond donor (via the -OH proton) and a dual hydrogen bond acceptor (via the oxygen lone pairs), significantly increasing polarity.[1][3] This typically leads to a marked improvement in aqueous solubility, a critical factor for oral bioavailability and formulation.[2][4] Conversely, this increased polarity reduces lipophilicity (LogP), which can decrease membrane permeability if not balanced correctly.[5][6] A typical hydroxylation can reduce the ClogP by 1.5 to 2.0 log units.[5]

These changes have a direct, predictable influence on the molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile. While improved solubility is beneficial, the new hydroxyl group also presents a primary site for Phase II metabolism, often through glucuronidation, which can accelerate clearance.[6]

Table 1: Comparative Physicochemical Properties of a Hypothetical Parent Compound (Cmpd-A) and its Des-Hydroxymethyl Analog (Cmpd-B)

PropertyCmpd-A (with -CH₂OH)Cmpd-B (with -CH₃)Rationale for Change
Molecular Weight264.3 g/mol 248.3 g/mol Addition of an oxygen atom.
cLogP1.52.8The polar hydroxyl group significantly reduces lipophilicity.[5]
Aqueous Solubility150 µg/mL15 µg/mLIncreased hydrogen bonding capacity enhances interaction with water.[2]
Hydrogen Bond Donors10The hydroxyl proton is a hydrogen bond donor.
Hydrogen Bond Acceptors3 (N, O, OH)2 (N, O)The hydroxyl oxygen is a hydrogen bond acceptor.
Polar Surface Area (PSA)65 Ų45 ŲThe hydroxyl group contributes significantly to the PSA.
Pharmacodynamic Implications: The Binding Interaction

The true test of the hydroxymethyl group lies within the target's binding pocket. Its impact on binding affinity is multifaceted:

  • Direct Hydrogen Bonding: The most sought-after benefit is the formation of a new, potent hydrogen bond with a backbone amide or a polar side chain (e.g., Asp, Glu, Ser, Thr) of the target protein, directly increasing binding enthalpy.[1]

  • Water-Mediated Interactions: The group can organize and displace water molecules in the binding site. Displacing an energetically unfavorable water molecule can lead to a significant entropic gain, boosting overall affinity.

  • Conformational Constraint: The presence of the hydroxyl group can influence the preferred conformation of the molecule, potentially pre-organizing it for a more favorable binding pose—an effect known as the "gauche effect".[5]

Part 2: A Step-by-Step Experimental Workflow for Assessment

To deconstruct the effects of the hydroxymethyl group, a phased experimental approach is required. Each phase answers a different question, building a comprehensive evidence-based case for the group's role.

G cluster_0 Phase 1: Biophysical Affinity & Thermodynamics cluster_1 Phase 2: Structural Biology cluster_2 Phase 3: Cellular Validation cluster_3 Data Synthesis & Decision P1_ITC Isothermal Titration Calorimetry (ITC) P2_Xray X-ray Crystallography P1_ITC->P2_Xray Provides KD, ΔH, ΔS P1_SPR Surface Plasmon Resonance (SPR) P1_SPR->P2_Xray Provides KD, kon, koff P3_CETSA Cellular Thermal Shift Assay (CETSA) P2_Xray->P3_CETSA Reveals Binding Mode P4_Decision Go / No-Go Optimization Strategy P3_CETSA->P4_Decision Confirms Target Engagement

Caption: Overall experimental workflow for assessing functional group impact.
Phase 1: Foundational In Vitro Affinity and Thermodynamic Determination

Objective: To obtain a precise, quantitative measure of the binding affinity (K_D) and to understand the thermodynamic driving forces (enthalpy vs. entropy) behind the interaction.

Causality: ITC is the gold standard for directly measuring the heat released or absorbed during a binding event.[7] This allows for the label-free determination of the binding affinity (K_D), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS) in a single experiment.[8][9] A significant change in ΔH between the hydroxymethyl compound and its analog strongly suggests the formation or loss of a powerful interaction like a hydrogen bond.

  • Sample Preparation (Critical):

    • Dialyze the purified target protein and dissolve the compounds (Cmpd-A and Cmpd-B) into the exact same buffer batch. Mismatched buffers, especially pH or salt concentration, are a primary source of artifacts.[10]

    • Degas all solutions thoroughly immediately before the experiment to prevent air bubbles.[10]

    • Accurately determine the concentrations of the protein and compound stock solutions. Errors in concentration directly impact the calculated stoichiometry and affinity.[8]

  • Instrument Setup (e.g., MicroCal PEAQ-ITC):

    • Set the experimental temperature (e.g., 25°C).[11]

    • Set the reference power to ~5 µcal/sec and the stirring speed to 750 rpm.[11]

  • Experimental Run:

    • Load the protein into the sample cell (e.g., 20-40 µM).

    • Load the compound into the syringe at a concentration 10-15 times that of the protein (e.g., 300-400 µM).[11]

    • Perform a series of small injections (e.g., 1 initial 0.4 µL injection followed by 18 x 2 µL injections) with sufficient spacing (e.g., 150 seconds) to allow a return to baseline.[11]

  • Control Experiment:

    • Perform an identical titration of the compound into the buffer alone. This measures the heat of dilution, which must be subtracted from the primary experimental data for an accurate analysis.[7]

  • Data Analysis:

    • Integrate the heat peaks for each injection.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to derive the K_D, n, and ΔH. The software will calculate ΔS and the free energy of binding (ΔG).

Causality: While ITC provides the thermodynamic endpoint, SPR reveals the kinetics of the interaction—the association rate (k_on) and dissociation rate (k_off).[12][13] This is crucial because two compounds can have the same K_D (k_off/k_on) but vastly different kinetic profiles. A hydroxymethyl group forming a strong hydrogen bond might dramatically slow the dissociation rate (a lower k_off), leading to a longer residence time on the target, which is often a desirable property for sustained drug action.

  • Ligand Immobilization:

    • Covalently immobilize the purified target protein (the "ligand") onto a sensor chip surface (e.g., via amine coupling on a CM5 chip). Aim for a low immobilization density to avoid mass transport limitations.[14]

    • Activate a reference flow cell in the same way but without immobilizing the protein, to be used for reference subtraction.

  • Analyte Preparation:

    • Prepare a dilution series of the compounds (the "analytes," Cmpd-A and Cmpd-B) in the running buffer. A typical concentration range might be 0.1x to 10x the expected K_D.

  • Kinetic Analysis (Multi-Cycle Kinetics):

    • Inject the lowest concentration of the analyte over both the protein and reference flow cells for a set association time (e.g., 60-120 seconds).[12]

    • Switch to injecting only running buffer and monitor the dissociation phase (e.g., 180-600 seconds).[12]

    • Inject a regeneration solution (e.g., high salt or low pH) to remove all bound analyte and prepare the surface for the next cycle.

    • Repeat this cycle for each concentration in the series, including a zero-concentration (buffer only) injection for double-referencing.

  • Data Analysis:

    • Subtract the reference flow cell data and the buffer-only injection data from the active channel sensorgrams.

    • Globally fit the processed sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine the k_on, k_off, and calculate the K_D.[13]

Table 2: Hypothetical Comparative Binding Data for Cmpd-A vs. Cmpd-B

ParameterCmpd-A (with -CH₂OH)Cmpd-B (with -CH₃)Interpretation
K_D (ITC) 50 nM500 nM10-fold increase in affinity with -CH₂OH.
ΔH (ITC) -8.5 kcal/mol-6.0 kcal/molMore favorable enthalpy suggests a new H-bond.
-TΔS (ITC) -2.8 kcal/mol-4.9 kcal/molBinding of Cmpd-A is less entropically driven.
K_D (SPR) 55 nM520 nMGood agreement between orthogonal methods.
k_on (SPR) 1.5 x 10⁵ M⁻¹s⁻¹1.3 x 10⁵ M⁻¹s⁻¹Association rates are similar.
k_off (SPR) 8.25 x 10⁻³ s⁻¹6.76 x 10⁻² s⁻¹Cmpd-A dissociates ~8x slower, indicating a more stable complex.
Phase 2: Unraveling the Structural Basis of Interaction

Objective: To obtain a high-resolution, three-dimensional view of the protein-ligand complex to visually confirm how and why the hydroxymethyl group is affecting affinity.

Causality: A crystal structure provides unambiguous evidence of the binding mode.[15] It allows you to visualize the specific hydrogen bonds, water networks, and hydrophobic interactions that govern the binding event. Comparing the structures of the protein bound to Cmpd-A and Cmpd-B will reveal precisely what is gained by the -CH₂OH group or what is lost by its absence.

  • Complex Formation:

    • Incubate the purified protein with a molar excess of the compound (e.g., 5-10 fold excess) for several hours to ensure complex formation.[16]

    • It is often necessary to re-purify the complex to remove unbound ligand and aggregated protein.

  • Crystallization Screening:

    • Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods.

    • Screen a wide range of commercially available or in-house crystallization conditions (precipitants, buffers, salts, additives) at different temperatures.

  • Crystal Optimization and Growth:

    • Once initial "hits" (microcrystals) are identified, optimize the conditions by finely varying the concentrations of the components to grow larger, single, diffraction-quality crystals.

  • Data Collection:

    • Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement if a structure of the apo-protein is available.[15]

    • Build the model of the protein and ligand into the electron density map and refine the structure to achieve good statistics (R-work, R-free).

G cluster_0 Cmpd-A (-CH2OH) Binding cluster_1 Cmpd-B (-CH3) Binding node_A Ligand (-CH2OH) node_Asp Aspartate Side Chain (Acceptor) node_A->node_Asp H-Bond (Donor) node_B Ligand (-CH3) node_Val Valine Side Chain (Hydrophobic) node_B->node_Val van der Waals

Caption: Simplified binding mode comparison revealed by crystallography.
Phase 3: Cellular Target Engagement and Functional Consequences

Objective: To verify that the binding affinity observed in a purified, in vitro system translates to target engagement and functional activity in a more complex and physiologically relevant cellular environment.

Causality: The principle of CETSA is that a ligand binding to its target protein stabilizes the protein's structure. This stabilization results in an increased resistance to thermal denaturation. By heating intact cells or cell lysates to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, one can measure target engagement. A potent compound will produce a significant thermal shift at lower concentrations.

  • Cell Treatment: Treat intact cells with a range of concentrations of Cmpd-A and Cmpd-B for a defined period. Include a vehicle control (e.g., DMSO).

  • Heating Step: Heat the cell suspensions at a specific temperature (determined from a preliminary melt-curve experiment) that causes partial denaturation of the target protein in the absence of a ligand.

  • Cell Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.

  • Quantification: Quantify the amount of soluble target protein in the supernatant using a method like Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of compound concentration and fit the data to a dose-response curve to determine the EC₅₀ for target engagement.

Table 3: Hypothetical Cellular Activity and Target Engagement Data

ParameterCmpd-A (with -CH₂OH)Cmpd-B (with -CH₃)Interpretation
Functional Assay IC₅₀ 120 nM1.1 µMThe ~10-fold difference in in vitro affinity translates to cellular function.
CETSA EC₅₀ 150 nM1.5 µMDirect evidence of target engagement in cells mirrors the functional data.

Part 3: Data Synthesis and Decision Making

The power of this workflow lies in synthesizing the data from all three phases to build a cohesive narrative. For our hypothetical compounds:

  • Phase 1 showed Cmpd-A has 10-fold higher affinity, driven by a more favorable enthalpy and a significantly slower off-rate. This points to a strong, stabilizing interaction.

  • Phase 2 would ideally show a crystal structure where the -CH₂OH group of Cmpd-A forms a direct hydrogen bond with an aspartate residue, an interaction that is absent for the methyl group of Cmpd-B.

  • Phase 3 confirmed that this affinity advantage translates directly to improved target engagement and functional inhibition in a cellular context.

This complete dataset provides a strong, evidence-based rationale for the inclusion of the hydroxymethyl group. Had the results been negative—for instance, a loss of affinity—the decision-making process would shift.

DecisionTree Start Assess -CH2OH Impact Affinity Affinity Change? Start->Affinity Solubility Solubility Change? Affinity->Solubility Increased Revisit Revisit SAR Affinity->Revisit Decreased Advance Advance Candidate Solubility->Advance Improved Solubility->Revisit Worsened Bioisostere Consider Bioisosteric Replacement Revisit->Bioisostere

Caption: A simplified decision tree based on experimental outcomes.

If the hydroxymethyl group proves detrimental to affinity, perhaps due to a steric clash or an unfavorable desolvation penalty, the next logical step is to explore other options. Bioisosteric replacement involves substituting the group with another that has similar steric and electronic properties but may overcome the specific liability.[17] Common bioisosteres for a hydroxyl group include a fluorine atom (-F) or amino group (-NH₂), while the hydroxymethyl group itself can be replaced by alternatives like -CH₂F or small heterocycles to fine-tune interactions.[18][19]

Conclusion

Assessing the impact of a hydroxymethyl group requires a journey from the macroscopic (physicochemical properties) to the microscopic (atomic interactions) and back to the biological (cellular function). A simple K_D value is merely a headline; the full story is told through the thermodynamics, kinetics, structural biology, and cellular validation. By systematically integrating these techniques, medicinal chemists can move beyond trial-and-error, making rational, data-driven decisions that accelerate the design of potent, selective, and effective therapeutics. This rigorous, multi-faceted approach transforms a simple chemical modification into a well-understood, value-adding step in the drug discovery pipeline.

References

Safety Operating Guide

A Guide to the Safe Disposal of 2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment extends beyond discovery to ensuring a safe and sustainable laboratory environment. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(3-(hydroxymethyl)oxetan-3-yl)acetonitrile (CAS No. 42941-62-8), a compound whose unique structure demands careful handling from acquisition to disposal.

The procedural framework outlined herein is grounded in established principles of chemical safety and hazardous waste management, designed to protect laboratory personnel, the community, and the environment. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not publicly available, the known hazards associated with its functional groups—nitrile and alcohol—and available supplier information necessitate a cautious and systematic approach.

Part 1: Hazard Identification and Risk Assessment

Before any handling or disposal begins, a thorough risk assessment is paramount. Based on available data, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

The nitrile functional group (-CN) is of particular concern. Many organic nitriles can be metabolized to release cyanide, which is highly toxic.[1] Therefore, all handling and disposal procedures must be designed to prevent any potential exposure.

Hazard Category Potential Risks
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic effects if ingested, absorbed through the skin, or inhaled.
Skin Irritation May cause redness, itching, or inflammation upon contact.
Eye Irritation Can cause serious and potentially damaging eye irritation.
Respiratory Irritation Inhalation of vapors or aerosols may irritate the respiratory tract.

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to minimize exposure to hazardous chemicals.[2][3] The selection of PPE should be based on a thorough hazard assessment of the specific laboratory operations being performed.

Minimum Required PPE:

  • Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves (minimum 8 mil thickness) offer good splash protection against a variety of chemicals and are a suitable choice for incidental contact.[4][5][6][7] For extended handling or in case of a spill, heavier-duty gloves should be used. Crucially, disposable gloves must be discarded immediately upon contamination. [7]

  • Eye and Face Protection: Chemical splash goggles are required at all times. If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[6]

  • Skin and Body Protection: A flame-retardant laboratory coat must be worn and kept fastened. Long pants and closed-toe shoes are required for all laboratory work to protect against spills.[8]

  • Respiratory Protection: All handling of this compound that may generate vapors or aerosols should be conducted within a certified chemical fume hood to minimize inhalation risk.[9]

Part 3: Step-by-Step Disposal Protocol

Improper disposal, such as pouring chemicals down the drain, is strictly prohibited and poses a significant risk to public health and the environment.[10][11][12] All chemical waste must be managed in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[13][14][15]

Step 1: Waste Segregation

The first and most critical step in proper waste management is segregation at the point of generation. This prevents dangerous reactions between incompatible chemicals.

  • Designated Waste Stream: Dedicate a specific waste container for this compound and any materials contaminated with it.

  • Compatibility: Do not mix this waste with other chemical waste streams unless compatibility has been verified. Specifically, keep it separate from:

    • Strong acids (may liberate hydrogen cyanide).

    • Strong oxidizing agents.

    • Bases.

  • Waste Types:

    • Liquid Waste: Collect all solutions containing the compound, including reaction mother liquors and solvent rinses, in a designated liquid hazardous waste container.

    • Solid Waste: Contaminated consumables such as gloves, pipette tips, and absorbent paper should be collected in a separate, clearly labeled solid waste container.[9]

    • Sharps: Contaminated needles or other sharps must be placed in a designated, puncture-proof sharps container.[9]

Step 2: Waste Containment and Labeling

Proper containment and labeling are essential for safety and regulatory compliance.

  • Container Selection: Use only containers that are chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, leak-proof screw cap.[10][15]

  • Labeling: All waste containers must be accurately and clearly labeled from the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste" .[16]

    • The full chemical name: "this compound" . Avoid using abbreviations or chemical formulas.

    • An indication of the hazards (e.g., "Toxic," "Irritant"). Pictograms can also be used.[16]

    • The date accumulation started.

  • Container Management: Keep waste containers closed at all times, except when adding waste.[11][12] Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) pending pickup by environmental health and safety personnel.[10][12][16]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Secondary Containment: Place waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container to prevent the spread of spills.

  • Accumulation Limits: Adhere to the volume limits for SAAs (typically up to 55 gallons of non-acutely hazardous waste).[12][16]

Step 4: Final Disposal

The ultimate disposal of this compound must be handled by a licensed hazardous waste management company.

  • Professional Disposal: Arrange for a pickup of the properly segregated, contained, and labeled waste through your institution's Environmental Health and Safety (EH&S) department. These professionals are trained to manage the transportation and final disposal in compliance with all regulations.[11]

  • Incineration: High-temperature incineration at a permitted hazardous waste facility is the most probable and appropriate disposal method for this type of organic compound. This process effectively destroys the molecule, preventing its release into the environment.

  • Documentation: Ensure that a hazardous waste manifest is completed to track the waste from your laboratory to its final disposal site. This documentation is a legal requirement.[17]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_generation Point of Generation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Experiment Generates Waste (Liquid, Solid, Sharps) ppe Wear Full PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste by Type ppe->segregate liquid_container Collect Liquid Waste in Compatible Container segregate->liquid_container Liquids solid_container Collect Solid Waste in Lined Container segregate->solid_container Solids sharps_container Collect Sharps in Sharps Container segregate->sharps_container Sharps label_waste Label Container: 'Hazardous Waste' + Full Chemical Name + Hazard Info + Start Date liquid_container->label_waste solid_container->label_waste sharps_container->label_waste store_saa Store in Designated SAA with Secondary Containment label_waste->store_saa check_cap Keep Container Tightly Capped store_saa->check_cap contact_ehs Contact EH&S for Waste Pickup check_cap->contact_ehs transport Licensed Transporter Collects Waste contact_ehs->transport incinerate High-Temperature Incineration at Permitted Facility transport->incinerate

Caption: Waste Disposal Workflow for this compound.

By adhering to this comprehensive disposal plan, you contribute to a culture of safety and environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and EH&S department for guidance tailored to your facility.[2]

References

Personal protective equipment for handling 2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

The primary toxicity concern with acetonitrile and related compounds stems from their metabolism in the body, which can slowly release cyanide.[1][2] Therefore, all handling procedures must be designed to minimize any potential for exposure through inhalation, skin contact, or ingestion.

Hazard Assessment and Risk Mitigation

Given the presence of the acetonitrile moiety, we must assume that 2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile presents similar hazards. Acetonitrile is classified as a highly flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[3][4] It is also known to cause serious eye irritation.[4]

Assumed Hazard Profile:

Hazard Classification Rationale and Mitigation
Acute Toxicity (Oral, Dermal, Inhalation) Assumed Category 4 (Harmful) The acetonitrile group can be metabolized to cyanide.[1] All routes of exposure must be blocked through proper PPE and engineering controls.
Flammability Assumed Flammable Liquid Organic nitriles are often flammable.[5] Handle away from heat, sparks, and open flames.[6][7] Use non-sparking tools and explosion-proof equipment where necessary.[6][8]
Eye Irritation Assumed Category 2A (Causes serious eye irritation) Direct contact can cause significant irritation.[9] Chemical splash goggles and/or a face shield are mandatory.

| Skin Irritation | Assumed Category 2 (Causes skin irritation) | Prolonged or repeated contact should be avoided.[10] Appropriate gloves and a lab coat are required. |

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.

  • Hand Protection : Nitrile gloves are the preferred choice for handling nitrile compounds as they offer excellent resistance to a wide range of chemicals, including solvents, oils, and acids.[11][12][13] Always inspect gloves for tears or punctures before use. For extended work or direct immersion, consider using thicker, chemical-resistant gauntlet-style nitrile gloves.[14] Contaminated gloves should be disposed of properly, and hands should be washed thoroughly after removal.[4]

  • Eye and Face Protection : Tightly fitting chemical splash goggles are mandatory at all times.[4] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[15]

  • Body Protection : A flame-retardant lab coat should be worn and kept fully buttoned. For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.

  • Respiratory Protection : All work with this compound should be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[6] If engineering controls are not sufficient or during an emergency, a NIOSH-approved respirator with organic vapor cartridges is required.

PPE_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_stop Stop Work start Assess Experimental Procedure check_hood Is a chemical fume hood available and certified? start->check_hood don_ppe Don Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat check_hood->don_ppe Yes stop_work STOP WORK Consult EHS check_hood->stop_work No check_splash Risk of splash? don_ppe->check_splash add_faceshield Add Face Shield check_splash->add_faceshield Yes proceed Proceed with work in fume hood check_splash->proceed No add_faceshield->proceed

Caption: Personal Protective Equipment (PPE) Workflow.

Safe Handling and Storage

Adherence to strict handling and storage protocols is paramount for maintaining a safe laboratory environment.

Handling:

  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[16]

  • Ignition Sources : Keep the compound away from heat, sparks, open flames, and other ignition sources.[7][9]

  • Static Discharge : Take precautionary measures against static discharge. Ensure all equipment is properly grounded.[7][8]

  • Personal Hygiene : Do not eat, drink, or smoke in areas where this chemical is handled.[7][17] Wash hands thoroughly after handling and before leaving the laboratory.[4][9]

  • Contaminated Clothing : Remove any contaminated clothing immediately and wash it before reuse.[9][17]

Storage:

  • Store in a tightly closed, properly labeled container.[6][18]

  • The storage area should be cool, dry, and well-ventilated.[7][18]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[6][19]

  • Keep in a designated flammables storage cabinet.[20]

Emergency Procedures: Spills and Exposures

Rapid and correct response to an emergency can significantly mitigate potential harm.

Exposure Response:

  • Skin Contact : Immediately remove contaminated clothing.[5] Flush the affected skin with copious amounts of water for at least 15 minutes.[21][22] Seek immediate medical attention.[5]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[17][21] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.

  • Inhalation : Move the affected person to fresh air at once.[23] If breathing has stopped, perform artificial respiration (do not use mouth-to-mouth).[15][20] Seek immediate medical attention.[5]

  • Ingestion : Do NOT induce vomiting.[4][15] If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink.[15] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[23]

Spill Response: For any spill, the first step is to evacuate personnel from the immediate area and remove all ignition sources.[17][18]

Spill_Response_Plan cluster_small_spill Small Spill (Manageable) cluster_large_spill Large Spill (IDLH) spill Chemical Spill Occurs assess Assess Spill Size & Risk spill->assess small_spill_steps 1. Alert personnel in the area. 2. Don appropriate PPE. 3. Cover with inert absorbent material. 4. Collect with non-sparking tools. 5. Place in a sealed container for disposal. assess->small_spill_steps Small & Contained large_spill_steps 1. EVACUATE the area immediately. 2. Activate fire alarm. 3. Call emergency services (911). 4. Isolate the area. 5. Do NOT attempt to clean up. assess->large_spill_steps Large or Uncontrolled

Caption: Chemical Spill Response Decision Tree.

Disposal Plan

Chemical waste must be managed responsibly to ensure the safety of personnel and the environment.

  • Waste Classification : this compound and any materials contaminated with it (e.g., gloves, absorbent materials) should be treated as hazardous waste.[18]

  • Containerization : Collect waste in a designated, properly labeled, and tightly sealed container.[18][24] Do not mix with other waste streams unless compatibility has been confirmed.

  • Professional Disposal : Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[24][25] Never dispose of this chemical down the drain or in the regular trash.[6] On-site neutralization or recovery should only be attempted by trained personnel with appropriate facilities.[24]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, minimizing risks and ensuring a secure laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。